molecular formula C11H23NO4 B605458 NH2-PEG2-C2-Boc CAS No. 756525-95-8

NH2-PEG2-C2-Boc

Cat. No.: B605458
CAS No.: 756525-95-8
M. Wt: 233.30 g/mol
InChI Key: XIVHGTLMLORWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate (CAS 756525-95-8) is a high-value chemical building block designed for advanced research and development, particularly in medicinal chemistry and material science. This compound features a reactive primary amine group and a protected carboxylic acid (as a tert-butyl ester), connected by a short polyethylene glycol (PEG)-like spacer. This unique structure defines its primary research value: it serves as a versatile linker for bioconjugation and the synthesis of complex molecules, such as PROTACs and antibody-drug conjugates (ADCs) . The incorporated ethylene glycol chain enhances the solubility and stability of the resulting compounds, which is a critical parameter in drug design . The tert-butyl ester protecting group provides stability during synthetic reactions and can be selectively removed under mild acidic conditions to reveal the free carboxylic acid for further coupling, offering researchers precise control over the synthetic pathway . With a molecular formula of C 11 H 23 NO 4 and a molecular weight of 233.30 g/mol, this compound is characterized by a predicted boiling point of 313.7±22.0 °C and a density of 1.014±0.06 g/cm³ . Handling and Storage: To maintain stability and purity, this product is a light- and moisture-sensitive liquid that must be stored in a dark place under an inert atmosphere at 2-8°C . Disclaimer: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses.**

Properties

IUPAC Name

tert-butyl 3-[2-(2-aminoethoxy)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO4/c1-11(2,3)16-10(13)4-6-14-8-9-15-7-5-12/h4-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVHGTLMLORWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

872340-65-3
Record name Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-[3-(1,1-dimethylethoxy)-3-oxopropoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872340-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

233.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756525-95-8
Record name 1,1-Dimethylethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=756525-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid t-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to NH2-PEG2-C2-Boc: A Bifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-PEG2-C2-Boc, systematically named tert-butyl (2-(2-aminoethoxy)ethoxy)ethylcarbamate, is a heterobifunctional linker of significant interest in the fields of targeted protein degradation and antibody-drug conjugates (ADCs). Its architecture, featuring a terminal primary amine and a Boc-protected amine separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, offers researchers a versatile tool for the synthesis of complex bioconjugates. The PEG portion of the linker enhances aqueous solubility and can improve the pharmacokinetic properties of the final conjugate, a crucial aspect in drug design.[1][2]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its application, and visual representations of its role in relevant biological pathways and experimental workflows.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for designing synthetic routes and understanding the molecule's behavior in various experimental conditions.

PropertyValueSource(s)
Chemical Formula C₁₁H₂₄N₂O₄[2]
Molecular Weight 248.32 g/mol [3]
CAS Number 756525-95-8[4]
Appearance Colorless to light yellow liquid[4]
Purity Typically ≥95%[4]
Solubility Soluble in DMSO and DMF[4]
Storage Conditions Pure form: -20°C for up to 3 years; 4°C for up to 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[4]

Core Applications in Drug Development

This compound serves as a critical building block in two cutting-edge therapeutic modalities: Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

PROTACs

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs). A PROTAC molecule consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[3] this compound is an ideal candidate for this linker component. Its bifunctional nature allows for the sequential attachment of the POI ligand and the E3 ligase ligand.

The general mechanism of action for a PROTAC is illustrated in the signaling pathway diagram below.

PROTAC_Pathway cluster_UPS Ubiquitin-Proteasome System cluster_PROTAC PROTAC-Mediated Degradation E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Conjugation ADP ADP + Pi E1->ADP E3 E3 Ubiquitin Ligase E2->E3 Transfer Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex Recruitment Ub Ubiquitin Ub_POI Poly-ubiquitinated POI Ub->Ub_POI ATP ATP ATP->E1 Activation Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides PROTAC PROTAC PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Ternary_Complex->PROTAC Recycling Ternary_Complex->Ub_POI Poly-ubiquitination Ub_POI->Proteasome Recognition & Degradation

Caption: PROTAC Mechanism of Action.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that consist of a monoclonal antibody, a cytotoxic payload, and a chemical linker connecting them. The antibody selectively binds to antigens on the surface of cancer cells, delivering the potent payload directly to the tumor site, thereby minimizing systemic toxicity.[5] this compound can be used as a non-cleavable linker in ADCs. In this configuration, the linker and payload remain attached to the antibody after internalization, and degradation of the antibody in the lysosome releases the active drug.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis of bioconjugates. It is crucial to note that optimal reaction conditions, including stoichiometry, temperature, and reaction time, may vary depending on the specific substrates and should be determined empirically.

Protocol 1: Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected substrate in anhydrous DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting deprotected amine (as a TFA salt) can be used directly or neutralized by dissolving the residue in DCM, washing with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.

Protocol 2: Amide Bond Formation with a Carboxylic Acid

The free primary amine of this compound can be readily coupled to a carboxylic acid-containing molecule (e.g., a POI ligand, an E3 ligase ligand, or a cytotoxic payload) using standard peptide coupling reagents. The following is an example of a procedure adapted from a published study utilizing this linker.[6][7]

Materials:

  • This compound (or its deprotected form)

  • Carboxylic acid-containing substrate

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid-containing substrate, this compound (1.0-1.2 equivalents), and a base such as TEA (1.3 equivalents) in anhydrous DCM.

  • Add EDC (1.3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS. The reaction may take several hours to overnight to reach completion.

  • Once the reaction is complete, the mixture can be concentrated and purified by silica gel chromatography to isolate the desired amide product.

The overall synthetic strategy for a PROTAC using this compound is depicted in the workflow diagram below.

PROTAC_Synthesis_Workflow POI_Ligand POI Ligand (with -COOH) Coupling1 Amide Coupling (e.g., EDC, TEA) POI_Ligand->Coupling1 Linker This compound Linker->Coupling1 E3_Ligand E3 Ligase Ligand (with -COOH) Coupling2 Amide Coupling (e.g., EDC, TEA) E3_Ligand->Coupling2 Intermediate1 POI-Linker-Boc Deprotection Boc Deprotection (e.g., TFA) Intermediate1->Deprotection Intermediate2 POI-Linker-NH2 Intermediate2->Coupling2 Final_PROTAC Final PROTAC (POI-Linker-E3 Ligand) Purification Purification (e.g., HPLC) Final_PROTAC->Purification Coupling1->Intermediate1 Deprotection->Intermediate2 Coupling2->Final_PROTAC

Caption: General PROTAC Synthesis Workflow.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in drug discovery and development. Its defined structure, which includes a hydrophilic PEG spacer and orthogonally protected amino groups, facilitates the controlled and sequential synthesis of complex molecules like PROTACs and ADCs. The protocols and diagrams provided in this guide offer a foundational understanding for the application of this linker in creating next-generation targeted therapeutics. As with any chemical synthesis, careful optimization and characterization are paramount to achieving the desired final product with high purity and activity.

References

An In-depth Technical Guide to the NH2-PEG2-C2-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of targeted therapeutics, the role of linker molecules is paramount. These bifunctional entities are critical in the design of sophisticated drug delivery systems such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the NH2-PEG2-C2-Boc linker, a versatile polyethylene (B3416737) glycol (PEG)-based linker increasingly utilized in the development of novel bioconjugates. This document will delve into its chemical structure, physicochemical properties, and its applications in ADC and PROTAC synthesis, supplemented with experimental details and visualizations to aid researchers in their drug development endeavors.

Chemical Structure and Properties

The this compound linker, systematically named tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate, is a heterobifunctional linker featuring a free primary amine (NH2) at one end and a tert-butyloxycarbonyl (Boc)-protected amine at the other. The core of the linker consists of a two-unit polyethylene glycol (PEG2) chain, which imparts favorable physicochemical properties.

The presence of the PEG spacer enhances the aqueous solubility and biocompatibility of the molecule it is attached to.[1][2] This is a crucial attribute in drug design, as it can improve the pharmacokinetic profile of the resulting conjugate.[3][4][5] The terminal primary amine allows for covalent attachment to various functional groups on a target molecule, while the Boc-protected amine provides a stable, yet readily cleavable, handle for subsequent modifications under specific chemical conditions.

Quantitative Data Summary

For clarity and ease of comparison, the key quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
Chemical Name tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate[6][7]
Synonyms Boc-NH-PEG2-C2-NH2, PROTAC Linker 13[8]
CAS Number 153086-78-3[8]
Molecular Formula C11H24N2O4[6]
Molecular Weight 248.32 g/mol [6][8]
Appearance Colorless to light yellow liquid[9]
Purity ≥97.0% (by NMR)[9]
Solubility Soluble in DMSO, PEG300, Saline mixtures[10]

Applications in Drug Development

The unique structural features of the this compound linker make it a valuable tool in the construction of both ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The hydrophilic PEG chain of the this compound linker can help to mitigate the hydrophobicity of the payload, reducing the propensity for aggregation and improving the overall developability of the ADC.[3][4][5] The terminal amine of the linker can be functionalized to react with specific sites on the antibody, such as lysine (B10760008) residues or engineered cysteines, to create a stable conjugate.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker in a PROTAC is a critical determinant of its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase in the ternary complex. The flexibility and hydrophilicity of the this compound linker can be advantageous in optimizing the geometry of this complex for efficient protein degradation.[2][8][11]

Experimental Protocols

While specific experimental conditions will vary depending on the target molecule and desired conjugate, the following sections provide generalized protocols for the synthesis and conjugation of the this compound linker.

Synthesis of this compound
  • Ethoxylation: Starting with a suitable protected amino alcohol, sequential ethoxylation reactions would be carried out to introduce the two ethylene (B1197577) glycol units.

  • Introduction of the second amine: The terminal hydroxyl group would then be converted to a leaving group (e.g., a tosylate or mesylate) and subsequently displaced with an amine source, often in a protected form.

  • Boc Protection and Deprotection: One of the amino groups would be protected with a Boc group, while the other would be deprotected to yield the final this compound linker.

Purification at each step would typically be performed using column chromatography. Characterization would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity. A certificate of analysis for a commercially available version of this linker confirms the structure via ¹H NMR and indicates a purity of ≥97.0%.[9]

General Protocol for Antibody Conjugation

The following is a generalized protocol for the conjugation of the this compound linker to an antibody. This protocol assumes the linker has been appropriately functionalized with a reactive group (e.g., an NHS ester or maleimide) to target specific amino acid residues on the antibody.

Materials:

  • Antibody solution (typically 1-2 mg/mL in a suitable buffer like PBS, pH 7.4)

  • Functionalized this compound linker

  • Reaction buffer (e.g., PBS, pH 8.0-8.5 for NHS ester reactions)

  • Quenching reagent (e.g., Tris or glycine (B1666218) for NHS ester reactions)

  • Purification system (e.g., size exclusion chromatography or dialysis)

Procedure:

  • Antibody Preparation: If necessary, buffer exchange the antibody into the appropriate reaction buffer.

  • Linker Preparation: Dissolve the functionalized linker in a suitable organic solvent (e.g., DMSO) to prepare a stock solution.

  • Conjugation Reaction: Add the desired molar excess of the linker stock solution to the antibody solution. The reaction is typically incubated for 1-2 hours at room temperature or 4°C with gentle mixing.

  • Quenching: Add the quenching reagent to stop the reaction by consuming any unreacted linker.

  • Purification: Remove excess linker and other small molecules from the conjugated antibody using size exclusion chromatography or dialysis.

  • Characterization: Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation POI Target Protein (Protein of Interest) PROTAC This compound Linker-based PROTAC POI->PROTAC binds E3 E3 Ubiquitin Ligase PROTAC->E3 recruits Ub Ubiquitin E3->Ub Ternary POI - PROTAC - E3 Ternary Complex Ub_POI Polyubiquitinated Target Protein Ternary->Ub_POI Ub->Ternary Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC utilizing the this compound linker.

ADC_Workflow cluster_0 Antibody-Drug Conjugate (ADC) Synthesis Workflow start Start: Antibody & Linker-Payload conjugation 1. Conjugation Reaction (e.g., targeting lysine residues) start->conjugation purification 2. Purification (e.g., Size Exclusion Chromatography) conjugation->purification characterization 3. Characterization (e.g., DAR, Purity, Activity) purification->characterization end End: Purified ADC characterization->end

Caption: A simplified workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Conclusion

The this compound linker is a valuable and versatile tool for researchers in the field of drug development. Its well-defined structure, incorporating a hydrophilic PEG spacer and orthogonal protecting groups, provides a robust platform for the construction of complex bioconjugates such as ADCs and PROTACs. The enhanced solubility and biocompatibility imparted by the PEG moiety can lead to improved pharmacokinetic properties and overall therapeutic efficacy. This guide has provided a comprehensive overview of its properties, applications, and general experimental considerations to assist scientists in leveraging this important molecule for the advancement of targeted therapies.

References

The Versatile Linker: A Technical Guide to NH2-PEG2-C2-Boc (CAS No. 756525-95-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NH2-PEG2-C2-Boc, with the CAS number 756525-95-8, is a heterobifunctional linker playing a pivotal role in the landscape of targeted therapeutics. Its unique structure, featuring a free amine, a polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected carboxylic acid, makes it a versatile building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide provides an in-depth overview of its properties, applications, and detailed experimental protocols for its use in the development of targeted therapies.

Introduction

The principle of targeted therapy lies in the selective delivery of therapeutic agents to diseased cells while sparing healthy tissues. This compound has emerged as a critical component in two leading targeted therapy modalities: PROTACs and ADCs. In PROTACs, it serves as a flexible linker connecting a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. In ADCs, it can be utilized to conjugate a potent cytotoxic payload to a monoclonal antibody that targets a tumor-specific antigen. The PEG component of the linker enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 756525-95-8
Molecular Formula C11H23NO4
Molecular Weight 233.30 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in DMSO, DMF, and chlorinated solvents

Applications in Targeted Therapy

PROTACs: Targeted Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. This compound is a commonly used linker in the synthesis of PROTACs. The free amine can be coupled to a ligand for an E3 ubiquitin ligase, while the Boc-protected acid, after deprotection, can be coupled to a ligand for the target protein of interest.

A notable example is the synthesis of ARD-69, a potent PROTAC that induces the degradation of the Androgen Receptor (AR), a key driver in prostate cancer.[1][2][3]

Antibody-Drug Conjugates (ADCs): Targeted Chemotherapy

ADCs are a class of biopharmaceuticals that combine the targeting specificity of antibodies with the potent cell-killing activity of cytotoxic drugs. The this compound linker can be used to attach the cytotoxic payload to the antibody. The amine group can be functionalized to react with specific residues on the antibody, such as cysteines or lysines, while the carboxylic acid can be coupled to the drug.

Experimental Protocols

Synthesis of a PROTAC: The Case of ARD-69

The following is a detailed protocol for the synthesis of the Androgen Receptor degrader, ARD-69, which utilizes a derivative of this compound. This protocol is adapted from the supplementary information of the publication by Han et al. in the Journal of Medicinal Chemistry.

Step 1: Synthesis of the Linker Intermediate

  • Reaction Setup: To a solution of this compound (1 equivalent) in dichloromethane (B109758) (DCM), add triethylamine (B128534) (2 equivalents).

  • Acylation: Cool the solution to 0 °C and add a solution of the activated VHL ligand (von Hippel-Lindau E3 ligase ligand) bearing a carboxylic acid (1 equivalent) and a coupling agent such as HATU (1.1 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the VHL-linker intermediate.

Step 2: Boc Deprotection

  • Deprotection: Dissolve the VHL-linker intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA in DCM).

  • Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours and monitor by LC-MS until the Boc group is completely removed.

  • Removal of TFA: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

Step 3: Coupling to the Androgen Receptor Ligand

  • Reaction Setup: Dissolve the deprotected VHL-linker intermediate (1 equivalent) and the Androgen Receptor ligand bearing a carboxylic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Coupling: Add a coupling agent like HATU (1.1 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (3 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by LC-MS.

  • Purification: Upon completion, purify the final product (ARD-69) by preparative high-performance liquid chromatography (HPLC).

General Protocol for Antibody-Drug Conjugation

This protocol outlines a general method for conjugating a drug to an antibody, such as Trastuzumab (Herceptin®), using a linker derived from this compound. This often involves modifying the linker to contain a maleimide (B117702) group for reaction with reduced antibody disulfides.

Step 1: Antibody Preparation

  • Buffer Exchange: Exchange the antibody into a suitable buffer for conjugation, such as phosphate-buffered saline (PBS) at pH 7.4.

  • Reduction of Disulfides: To a solution of the antibody, add a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at a specific molar ratio to control the number of reduced disulfide bonds. Incubate at 37 °C for 1-2 hours.

  • Purification: Remove the excess reducing agent by size-exclusion chromatography.

Step 2: Linker-Payload Preparation

  • Activation: The carboxylic acid of the payload is activated using a coupling agent.

  • Coupling: The activated payload is reacted with the amine of this compound.

  • Boc Deprotection: The Boc group is removed as described in the PROTAC synthesis protocol.

  • Maleimide Functionalization: The deprotected amine of the linker is reacted with a maleimide-containing reagent (e.g., a maleimide-NHS ester) to introduce the thiol-reactive group.

Step 3: Conjugation

  • Reaction: Add the maleimide-functionalized linker-payload to the reduced antibody solution. The reaction is typically performed at room temperature for 1-4 hours.

  • Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.

  • Purification: Purify the resulting ADC by size-exclusion chromatography to remove unconjugated linker-payload and other impurities.

Signaling Pathways and Mechanisms of Action

PROTAC-Mediated Androgen Receptor Degradation

The PROTAC ARD-69 induces the degradation of the Androgen Receptor through the ubiquitin-proteasome pathway.

PROTAC_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus ARD69 ARD-69 AR Androgen Receptor (AR) ARD69->AR binds VHL VHL E3 Ligase ARD69->VHL binds TernaryComplex AR-ARD-69-VHL Ternary Complex AR->TernaryComplex AR_in_nucleus AR AR->AR_in_nucleus Translocation VHL->TernaryComplex PolyUb_AR Poly-ubiquitinated AR TernaryComplex->PolyUb_AR Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb_AR->Proteasome Recognition DegradedAR Degraded AR Peptides Proteasome->DegradedAR Degradation Gene_Expression Gene Expression (e.g., PSA, TMPRSS2) DegradedAR->Gene_Expression Inhibition ARE Androgen Response Element AR_in_nucleus->ARE binds ARE->Gene_Expression promotes

Caption: PROTAC-mediated degradation of the Androgen Receptor by ARD-69.

Mechanism of Action of a HER2-Targeted ADC

An ADC targeting the Human Epidermal Growth Factor Receptor 2 (HER2) delivers a cytotoxic payload to HER2-overexpressing cancer cells.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC HER2-Targeted ADC HER2 HER2 Receptor ADC->HER2 Binding ADC_HER2_complex ADC-HER2 Complex HER2->ADC_HER2_complex Endosome Endosome ADC_HER2_complex->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Cytotoxic Payload Lysosome->Payload Payload Release DNA_Damage DNA Damage Payload->DNA_Damage induces Apoptosis Apoptosis DNA_Damage->Apoptosis leads to

Caption: Mechanism of action of a HER2-targeted Antibody-Drug Conjugate.

Conclusion

This compound is a valuable and versatile linker that has significantly contributed to the advancement of targeted therapies. Its application in the synthesis of PROTACs and ADCs enables the development of highly specific and potent therapeutic agents. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals working at the forefront of precision medicine.

References

An In-depth Technical Guide to NH2-PEG2-C2-Boc: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional linker molecule, NH2-PEG2-C2-Boc. This molecule is a cornerstone in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in drug discovery. PROTACs are designed to hijack the cell's natural protein disposal system to selectively eliminate disease-causing proteins. This document details the physicochemical properties of this compound, provides exemplary experimental protocols for its application in PROTAC synthesis and evaluation, and visualizes the underlying biological and experimental workflows.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, a widely used PEG-based PROTAC linker.

PropertyValue
Molecular Weight 233.30 g/mol [1][2]
Molecular Formula C₁₁H₂₃NO₄[1]
CAS Number 756525-95-8[1]
Physical Form Liquid[3]
Purity ≥95%[1]
Storage Temperature 4°C[1][3]
Boiling Point 313.7 ± 22.0 °C at 760 mmHg[3]
IUPAC Name tert-butyl 3-[2-(2-aminoethoxy)ethoxy]propanoate[3]

The Role of this compound in PROTAC Technology

PROTACs are heterobifunctional molecules comprised of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This compound serves as a versatile linker, offering a balance of hydrophilicity and flexibility. The terminal amine group allows for conjugation to a POI or E3 ligase ligand, while the Boc-protected amine on the other end can be deprotected for subsequent reactions. The PEG component enhances the solubility and cell permeability of the final PROTAC molecule.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and biological evaluation of a PROTAC utilizing a linker such as this compound.

Protocol 1: PROTAC Synthesis via Amide Bond Formation

This protocol describes a two-step synthesis of a PROTAC where the this compound linker is sequentially coupled to the POI ligand and the E3 ligase ligand.

Step 1: Coupling of POI Ligand to the Linker

  • Activation of POI Ligand: Dissolve the POI ligand containing a carboxylic acid functional group (1.0 equivalent) in an anhydrous solvent such as dimethylformamide (DMF). Add a coupling agent like HATU (1.1 equivalents) and an amine base such as diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction: To the activated POI ligand solution, add a solution of this compound (1.0 equivalent) in anhydrous DMF.

  • Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours. Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the POI-linker intermediate.

Step 2: Boc Deprotection and Coupling of E3 Ligase Ligand

  • Boc Deprotection: Dissolve the purified POI-linker intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA). Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Removal of TFA: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting amine salt is typically used in the next step without further purification.

  • Coupling of E3 Ligase Ligand: In a separate flask, activate the E3 ligase ligand containing a carboxylic acid (1.0 equivalent) with HATU (1.1 equivalents) and DIPEA (2.0 equivalents) in anhydrous DMF.

  • Final PROTAC Synthesis: Add a solution of the deprotected POI-linker intermediate in DMF to the activated E3 ligase ligand solution. Stir the reaction at room temperature overnight.

  • Final Purification: Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC). Characterize the purified PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Biological Evaluation of PROTAC Activity

Step 1: Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the synthesized PROTAC (e.g., from 0.5 to 80 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • Viability Assessment: After the treatment period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.[4]

Step 2: Western Blotting for Protein Degradation

  • Cell Treatment: Seed cells in a 6-well plate and treat with the PROTAC at various concentrations for a defined period (e.g., 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and then incubate with a primary antibody specific for the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection and Analysis: Incubate the membrane with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities to determine the extent of target protein degradation relative to the vehicle control.

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of PROTACs and a general experimental workflow for their synthesis and evaluation.

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation POI Target Protein (POI) POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex POI->POI_PROTAC_E3 Binds to POI warhead PROTAC PROTAC E3 E3 Ubiquitin Ligase E3->POI_PROTAC_E3 Recruited by E3 ligand POI_PROTAC_E3->PROTAC Recycled Ub_POI Polyubiquitinated Target Protein POI_PROTAC_E3->Ub_POI Ubiquitination Ub Ubiquitin Ub->POI_PROTAC_E3 Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_Synthesis PROTAC Synthesis cluster_Evaluation Biological Evaluation start Start: Design PROTAC synthesis Chemical Synthesis (e.g., using this compound) start->synthesis purification Purification & Characterization (HPLC, LC-MS, NMR) synthesis->purification cell_culture Cell Culture purification->cell_culture Synthesized PROTAC treatment PROTAC Treatment cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability degradation Protein Degradation Assay (Western Blot) treatment->degradation data_analysis Data Analysis (IC50, Degradation %) viability->data_analysis degradation->data_analysis

General experimental workflow for PROTAC synthesis and evaluation.

References

An In-depth Technical Guide to NH2-PEG2-C2-Boc: Properties and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, the design and synthesis of novel drug modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) require precise control over molecular architecture. Bifunctional linkers are critical components in these constructs, bridging the gap between a target-engaging moiety and an effector molecule. NH2-PEG2-C2-Boc is a versatile, heterobifunctional linker that has gained significant traction in the development of such advanced therapies. Its unique structure, incorporating a polyethylene (B3416737) glycol (PEG) spacer, a Boc-protected amine, and a terminal primary amine, offers a valuable tool for researchers in bioconjugation and medicinal chemistry. This technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its use, and visualizations of its role in therapeutic pathways.

Core Properties of this compound

This compound, with the systematic name tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate, is a well-defined chemical entity with properties that make it highly suitable for bioconjugation applications. The presence of a two-unit polyethylene glycol (PEG2) chain imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final conjugate. The molecule features two distinct amine functionalities: a primary amine available for immediate conjugation and a tert-butyloxycarbonyl (Boc) protected primary amine, which allows for orthogonal chemical strategies. The Boc protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal a second primary amine for subsequent conjugation steps.

Physicochemical and Handling Information

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueCitations
Chemical Formula C₁₁H₂₃NO₄[1][2]
Molecular Weight 233.30 g/mol [1][2]
CAS Number 756525-95-8[1][2]
Appearance Colorless to light yellow liquid[1]
Purity ≥95%[2]
Density 1.014 ± 0.06 g/cm³[1]
Boiling Point 313.7 ± 22.0 °C at 760 mmHg[3]
Solubility Soluble in DMSO (≥ 100 mg/mL)[1]
Storage Conditions Pure form: -20°C for up to 3 years. In solvent: -80°C for 6 months.[1]

Applications in PROTAC and ADC Synthesis

The primary application of this compound is as a linker in the synthesis of PROTACs and ADCs.[1][4] In PROTACs, the linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the targeted degradation of the protein. In ADCs, the linker attaches a potent cytotoxic drug to a monoclonal antibody that specifically targets tumor cells. The non-cleavable nature of the ether-based backbone of this compound ensures the stability of the final conjugate in circulation.[1]

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product POI_Ligand Protein of Interest (POI) Ligand (with reactive group, e.g., -COOH) Step1 Step 1: Couple POI Ligand to Linker's primary amine via amide bond formation. POI_Ligand->Step1 E3_Ligand E3 Ligase Ligand (with reactive group, e.g., -OH or -NH2) Step3 Step 3: Couple E3 Ligase Ligand to the newly exposed amine. E3_Ligand->Step3 Linker This compound Linker->Step1 Step2 Step 2: Deprotect Boc group (e.g., with TFA) to reveal second amine. Step1->Step2 Step2->Step3 PROTAC PROTAC Molecule Step3->PROTAC

General workflow for PROTAC synthesis.

Experimental Protocols

Representative Protocol: Synthesis of a Hypothetical PROTAC

This protocol describes a two-step process for synthesizing a PROTAC molecule where a carboxylic acid-containing ligand for a protein of interest (POI-COOH) is first coupled to the primary amine of this compound, followed by deprotection and coupling of an E3 ligase ligand.

Materials:

  • POI-COOH (Protein of Interest Ligand with a carboxylic acid)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • E3 Ligase Ligand with a suitable reactive group (e.g., a hydroxyl group for ether formation or a carboxylic acid for amidation)

  • Preparative reverse-phase HPLC system

  • Mass spectrometer

Step 1: Coupling of POI Ligand to this compound

  • Dissolve POI-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the activated POI-COOH solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting POI-Linker-Boc intermediate by flash column chromatography.

Step 2: Boc Deprotection

  • Dissolve the purified POI-Linker-Boc intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA, yielding the POI-Linker-NH₂ as a TFA salt.

Step 3: Coupling of E3 Ligase Ligand

  • The coupling of the E3 ligase ligand will depend on its available functional group. If the E3 ligase ligand has a carboxylic acid, a similar HATU-mediated coupling as in Step 1 can be performed. If it has a different reactive handle, an appropriate conjugation strategy should be employed.

  • After the final coupling step, the crude PROTAC is purified by preparative reverse-phase HPLC to yield the final product.

  • The identity and purity of the final PROTAC should be confirmed by LC-MS and ¹H NMR.

Signaling Pathways and Visualization

The ultimate function of a PROTAC is to induce the degradation of a target protein, thereby impacting its downstream signaling pathways. For instance, if this compound were used to synthesize a PROTAC targeting a kinase involved in a cancer signaling pathway, the desired outcome would be the downregulation of that pathway.

PROTAC_Mechanism_of_Action cluster_PROTAC PROTAC-Mediated Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Poly_Ub_POI Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Mechanism of PROTAC-induced protein degradation.

Conclusion

This compound is a valuable and versatile bifunctional linker for the synthesis of complex therapeutic molecules like PROTACs and ADCs. Its well-defined structure, featuring a hydrophilic PEG spacer and orthogonal amine functionalities, provides medicinal chemists with a powerful tool for the rational design of targeted therapies. The ability to modulate the physicochemical properties of large molecules and enable controlled, stepwise synthesis makes this compound a key component in the expanding toolbox for modern drug discovery. The provided general protocols and workflow visualizations serve as a guide for researchers and drug development professionals in harnessing the potential of this important chemical entity.

References

In-Depth Technical Guide: NH2-PEG2-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility and functional context of the bifunctional linker, NH2-PEG2-C2-Boc. This molecule is a cornerstone in the development of advanced therapeutic modalities, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Physicochemical Properties and Solubility Profile

This compound, with a molecular weight of approximately 233.3 g/mol , exists as a liquid at room temperature. Its structure, incorporating a polyethylene (B3416737) glycol (PEG) spacer, a Boc-protected amine, and a terminal primary amine, imparts a degree of amphiphilicity, influencing its solubility in various media. The PEG component is known to enhance aqueous solubility.[1][2][3][4]

Quantitative Solubility Data

Specific quantitative solubility data for this compound across a wide range of solvents is not extensively available in peer-reviewed literature. However, data from commercial suppliers provides a key reference point.

SolventTemperatureConcentrationMethod
Dimethyl Sulfoxide (DMSO)Room Temperature≥ 100 mg/mL (428.63 mM)Not Specified

Table 1: Quantitative solubility of this compound in DMSO. It is important to note that using hygroscopic DMSO can significantly impact solubility.[5][6]

Qualitative and Predicted Solubility

Based on the general characteristics of similar PEGylated molecules and Boc-protected amines, a qualitative solubility profile can be inferred. The hydrophilic nature of the PEG chain suggests good solubility in polar solvents.

Solvent ClassPredicted SolubilityRationale
Aqueous Buffers (e.g., PBS) SolubleThe hydrophilic PEG spacer enhances solubility in aqueous media.[1][2][7]
Polar Protic Solvents (e.g., Water, Ethanol) Soluble to Moderately SolubleExpected to be soluble in water; likely less soluble in alcohols like ethanol.[7]
Polar Aprotic Solvents (e.g., DMF, Acetonitrile) SolubleSimilar PEGylated compounds show good solubility in these solvents.[7]
Chlorinated Solvents (e.g., Chloroform, Dichloromethane) SolubleThe organic character of the C2 spacer and Boc group contributes to solubility.[7]
Non-polar Aprotic Solvents (e.g., Toluene, Hexane) Sparingly Soluble to InsolubleThe overall polarity of the molecule is likely too high for good solubility.[7]
Ethers (e.g., Diethyl Ether) InsolubleSimilar PEGylated compounds are reported to be insoluble in ether.[7]

Table 2: Predicted solubility of this compound in common laboratory solvents based on the properties of analogous compounds.

Experimental Protocol: Determination of Thermodynamic (Equilibrium) Solubility

For researchers requiring precise solubility data for their specific experimental conditions, the following generalized protocol, based on the well-established shake-flask method, is recommended. This method is considered reliable for determining the equilibrium solubility of a compound.

Materials
  • This compound

  • Selected solvent(s) of interest

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes for standard preparation

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid (or undissolved liquid) should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The concentration of the dissolved compound should not change over time once equilibrium is established.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed to let the undissolved compound settle.

    • Centrifuge the vials at a high speed to further separate the undissolved portion.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the supernatant through a chemically inert syringe filter into a clean vial. This step is crucial to remove any remaining undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the test solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

    • Construct a calibration curve from the peak areas of the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating its peak area on the calibration curve.

  • Data Reporting:

    • The determined concentration represents the thermodynamic solubility of this compound in the specific solvent at the tested temperature.

    • Report the solubility in units such as mg/mL or mol/L.

Functional Context and Application Workflows

This compound serves as a flexible linker in the construction of PROTACs and ADCs. Its purpose is to connect a targeting moiety (an antibody for ADCs, a small molecule ligand for PROTACs) to a payload (a cytotoxic drug for ADCs, an E3 ligase ligand for PROTACs).

PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to degrade specific target proteins.[8][9] The this compound linker connects a ligand that binds to the protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[10][11][12]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_bound POI POI->POI_bound Binding PROTAC PROTAC (this compound Linker) PROTAC_bound PROTAC E3_Ligase E3 Ubiquitin Ligase E3_bound E3 Ligase E3_Ligase->E3_bound Recruitment POI_bound->PROTAC_bound PROTAC_bound->PROTAC Recycling PROTAC_bound->E3_bound Ub Ubiquitin Ub_POI Ubiquitinated POI Ub->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action
Antibody-Drug Conjugate (ADC) Mechanism of Action

In the context of ADCs, the this compound linker connects a monoclonal antibody, which provides specificity for a tumor-associated antigen, to a potent cytotoxic payload.[13][14] Upon binding to the target antigen on a cancer cell, the ADC is internalized. Inside the cell, the linker may be cleaved (or the antibody degraded), releasing the cytotoxic payload and inducing cell death.[15][16]

ADC_Mechanism cluster_bloodstream Bloodstream cluster_cell Target Cancer Cell cluster_internalization Internalization ADC Antibody-Drug Conjugate (ADC with this compound Linker) Antigen Tumor Antigen ADC->Antigen 1. Binding ADC_bound ADC-Antigen Complex Endosome Endosome ADC_bound->Endosome 2. Endocytosis Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (e.g., degradation) Cell_Death Apoptosis Payload->Cell_Death 5. Cytotoxicity

Antibody-Drug Conjugate (ADC) Workflow

References

A Technical Guide to NH2-PEG2-C2-Boc: A Linker's Role in PROTAC-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein elimination. These heterobifunctional molecules leverage the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC's efficacy is critically dependent on its three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and the linker that connects them. This technical guide provides an in-depth examination of NH2-PEG2-C2-Boc, a widely utilized bifunctional linker, detailing its mechanism of action within the PROTAC framework, its impact on pharmacokinetic properties, and the experimental methodologies used for its evaluation.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to co-opt the cell's natural protein disposal machinery.[1] A PROTAC molecule consists of two distinct ligands connected by a chemical linker.[2][3] One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, which is the crucial first step in a cascade of events leading to the POI's destruction.[][5] This induced proximity triggers the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another degradation cycle.[6] This catalytic mode of action distinguishes PROTACs from traditional inhibitors, which require sustained occupancy of a target's active site.

The Role of the Linker in PROTAC Design

The linker is far more than a simple spacer; it is a critical determinant of a PROTAC's overall performance.[2] Its composition, length, and flexibility profoundly influence the stability and geometry of the ternary complex, which is essential for efficient ubiquitination.[7] Furthermore, the linker's physicochemical properties significantly impact the PROTAC's solubility, cell permeability, and metabolic stability.[3][8]

Among the various linker types, those based on polyethylene (B3416737) glycol (PEG) are frequently employed due to their unique advantages.[9] PEG linkers are hydrophilic, which can enhance the aqueous solubility of often large and lipophilic PROTAC molecules.[2][7] This improved solubility aids in formulation and can improve compatibility with physiological environments.[8] The flexibility of PEG chains can also be beneficial, allowing the PROTAC to adopt multiple conformations to achieve a productive ternary complex.[2]

This compound: A Versatile PEG-Based Linker

This compound is a bifunctional, PEG-based linker commonly used in the synthesis of PROTACs.[10][11] Its structure features:

  • An amine (NH2) group for conjugation to one of the ligands (typically the E3 ligase ligand).

  • A two-unit polyethylene glycol (PEG2) chain that provides hydrophilicity and flexibility.

  • An ethyl C2 spacer .

  • A Boc (tert-butyloxycarbonyl)-protected carboxyl group , which, after deprotection, provides a carboxylic acid handle for conjugation to the second ligand (typically the POI ligand).

This structure allows for the sequential and controlled assembly of the final PROTAC molecule. The PEG component, though short, contributes to the molecule's overall physicochemical profile, balancing the often-hydrophobic nature of the protein-binding ligands.[8]

Mechanism of Action: The Linker's Role in Protein Degradation

The this compound linker does not have a mechanism of action in isolation. Instead, it is a critical facilitator of the PROTAC-mediated degradation pathway. Once incorporated into a PROTAC, it enables the molecule to act as a bridge, initiating a catalytic cycle of protein degradation.

The process unfolds in several key steps:

  • Binary Complex Formation: The PROTAC, circulating within the cell, can independently bind to either the Protein of Interest (POI) or the E3 Ligase to form a binary complex.[1]

  • Ternary Complex Formation: The PROTAC then recruits the other protein partner, bringing the POI and E3 ligase into close proximity to form a key ternary complex (POI-PROTAC-E3 Ligase).[5] The linker's length and flexibility are paramount here, as it must orient the two proteins correctly for the subsequent reaction.[7]

  • Ubiquitination: Within the stabilized ternary complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.[]

  • Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome. The proteasome unfolds and degrades the POI into small peptides.[1]

  • PROTAC Recycling: The PROTAC molecule is not degraded in this process and is released to bind to another POI and E3 ligase, enabling it to act catalytically.[6]

PROTAC_Mechanism cluster_cell Intracellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC (with PEG Linker) PROTAC->Ternary E3 E3 Ligase E3->Ternary Binds E2 E2-Ub E2->Ternary Ub Ub Ternary->PROTAC Recycle Ternary->E3 Release PolyUb_POI Poly-Ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation invis1 invis2 invis3

Caption: The PROTAC catalytic cycle mediated by a linker.

Quantitative Data Presentation

The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC₅₀) and its maximum degradation level (Dₘₐₓ). The linker plays a crucial role in determining these values. The table below presents synthesized data from a case study on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating how PEG linker length can impact degradation efficiency.[12]

LinkerDC₅₀ (nM)Dₘₐₓ (%)Cellular Permeability (Papp, 10⁻⁶ cm/s)
PEG355851.8
PEG420952.5
PEG5 15 >98 2.2
PEG630921.5
Data synthesized from a comparative study on JQ1-VHL PROTACs.[12] A lower DC₅₀ indicates higher potency. Dₘₐₓ represents the maximum percentage of target protein degradation.

This data highlights the "linkerology" aspect of PROTAC design, where a specific linker length (PEG5 in this case) achieves the optimal balance of ternary complex formation and physicochemical properties, resulting in superior potency and efficacy.

Experimental Protocols

Validating the function of a PROTAC containing an this compound linker involves a series of biochemical and cell-based assays.

Protocol: Western Blot for Protein Degradation Analysis

This is the most common method to directly measure the reduction in target protein levels.[13][14]

Objective: To quantify the dose-dependent degradation of a target protein after treatment with a PROTAC.

Methodology:

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., HeLa, MDA-MB-231) at an appropriate density.[13] Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Aspirate the media and wash cells with cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cell lysates and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[13] Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein, diluted in blocking buffer.

    • Wash the membrane 3x with TBST.

    • Incubate for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.[13]

    • Wash the membrane 3x with TBST.

    • Probe the same membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate DC₅₀ and Dₘₐₓ values by plotting normalized protein levels against PROTAC concentration.[12]

Protocol: Ternary Complex Formation Assay (Conceptual)

Assessing the formation of the POI-PROTAC-E3 ligase complex is crucial for mechanistic understanding.[15] Techniques like Surface Plasmon Resonance (SPR), FRET, and NanoBRET are commonly used.[][5][6]

Objective: To measure the ability of the PROTAC to induce and stabilize the ternary complex.

Methodology (SPR-based):

  • Chip Preparation: Immobilize a high-purity, His-tagged E3 ligase complex (e.g., VHL/Elongin B/Elongin C) onto a Ni-NTA sensor chip.[6]

  • Binary Interaction Analysis:

    • To measure PROTAC-E3 binding, flow increasing concentrations of the PROTAC over the immobilized E3 ligase and measure the binding and dissociation rates.

    • To measure PROTAC-POI binding, a competitive assay format is often used.

  • Ternary Complex Formation: Co-inject a constant, saturating concentration of the PROTAC with varying concentrations of the target protein (POI) over the E3 ligase-functionalized chip.[6]

  • Data Analysis: An increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex. Kinetic data can be analyzed to determine the affinity and stability of the complex. The cooperativity of the complex can also be calculated, indicating whether the binding of one protein partner enhances the binding of the other.[6]

Visualizing Experimental and Logical Workflows

Experimental_Workflow cluster_assays Downstream Analysis start Start: PROTAC Synthesis (using this compound) cell_culture Cell Culture start->cell_culture treatment Dose-Response Treatment (PROTAC + Vehicle Control) cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis wb Western Blot (for Degradation) lysis->wb ternary Ternary Complex Assay (e.g., SPR, NanoBRET) lysis->ternary viability Cell Viability Assay (e.g., MTT, CTG) lysis->viability data_analysis Data Analysis: Calculate DC50, Dmax, Cooperativity, IC50 wb->data_analysis ternary->data_analysis viability->data_analysis conclusion Conclusion: Determine PROTAC Efficacy data_analysis->conclusion

Caption: A typical experimental workflow for PROTAC evaluation.

PROTAC_Structure PROTAC PROTAC Molecule Warhead Warhead (Binds Target Protein) Warhead->PROTAC Linker Linker (this compound) Linker->PROTAC E3_Ligand E3 Ligase Ligand (Binds E3 Ligase) E3_Ligand->PROTAC

Caption: Logical structure of a PROTAC molecule.

Conclusion

The linker component is a cornerstone of PROTAC design, directly influencing therapeutic efficacy.[2] this compound represents a versatile and effective building block for PROTAC synthesis, offering a balance of hydrophilicity and flexibility that is crucial for optimizing the formation of the ternary complex.[8][10] A deep understanding of its role in the mechanism of action, combined with rigorous quantitative analysis and robust experimental validation, is essential for the rational design of the next generation of targeted protein degraders. By systematically evaluating linker properties, researchers can fine-tune PROTACs to achieve superior potency, selectivity, and drug-like characteristics.

References

The Pivotal Role of PEG Linkers in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that were previously considered "undruggable." These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase. Connecting these two crucial elements is a linker, a component whose significance extends far beyond that of a simple spacer. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have garnered considerable attention due to their unique physicochemical properties that profoundly influence a PROTAC's efficacy, selectivity, and drug-like characteristics.

This technical guide provides a comprehensive overview of the multifaceted role of PEG linkers in PROTAC design and development. We will delve into the impact of PEG linker length and composition on PROTAC function, present quantitative data from various studies, and provide detailed experimental protocols for the synthesis and evaluation of PEGylated PROTACs.

The Core Function of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique combination of hydrophilicity, flexibility, and biocompatibility to the PROTAC molecule. These properties are instrumental in addressing several key challenges in PROTAC development:

  • Enhancing Solubility and Physicochemical Properties: PROTACs are often large and lipophilic molecules, which can lead to poor aqueous solubility and challenges in formulation and administration. The hydrophilic nature of PEG linkers can significantly improve the overall solubility of the PROTAC, making it more amenable to biological studies and therapeutic development.[1][2]

  • Modulating Cell Permeability: The ability of a PROTAC to efficiently cross the cell membrane and reach its intracellular target is paramount for its activity. While the increased hydrophilicity from PEG linkers might seem counterintuitive for passive diffusion, their flexibility allows the PROTAC to adopt folded conformations.[3] This "chameleon-like" behavior can shield the polar surface area of the molecule, facilitating its passage through the lipid bilayer of the cell membrane. However, an optimal balance must be struck, as excessively long PEG chains can increase the molecular weight and polarity to a point where permeability is hindered.

  • Optimizing Ternary Complex Formation: The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the target protein and an E3 ligase. The length and flexibility of the PEG linker are critical in dictating the spatial orientation and proximity of these two proteins.[4][5] An optimal linker length is essential for facilitating favorable protein-protein interactions within the ternary complex, a phenomenon known as positive cooperativity, which enhances the stability of the complex and the efficiency of subsequent ubiquitination. A linker that is too short may lead to steric hindrance, preventing the formation of a stable complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[4]

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key performance metrics such as half-maximal degradation concentration (DC50) and maximum degradation (Dmax).

Target ProteinE3 LigasePROTAC with PEG Linker (Number of PEG units)DC50 (nM)Dmax (%)Reference
ERα VHLPROTAC 1 (PEG2)>1000<20[3]
PROTAC 2 (PEG3)~500~60[3]
PROTAC 3 (PEG4)~100>90[3]
PROTAC 4 (PEG5)~750~50[3]
PROTAC 5 (PEG6)>1000<30[3]
BTK CereblonPROTAC with 4 PEG unitsPotentHigh[3]
CereblonPROTAC with shorter linkersLess PotentLower[3]
BRD4 VHLPROTAC with PEG3 linker5585[1]
VHLPROTAC with PEG4 linker2095[1]
VHLPROTAC with PEG5 linker15>98[1]
VHLPROTAC with PEG6 linker3092[1]
PI3K/mTOR VHLGP262 (C8 alkyl linker)42.23 - 227.471.3 - 88.6[6]
KRAS G12D VHL/CRBNVaries with linkerVariesVaries[7]
TBK1 VHLPROTAC with 21-atom linker396[8]
VHLPROTAC with 29-atom linker29276[8]
CDK9 VHLAmide-containing chain100-140High[8]

Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture, cell line, and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of PEGylated PROTACs.

Synthesis of a PEGylated PROTAC

This protocol outlines a general two-step synthesis of a PROTAC using a bifunctional PEG linker.

Materials:

  • Protein of Interest (POI) ligand with a reactive functional group (e.g., amine, alkyne).

  • E3 ligase ligand with a reactive functional group (e.g., carboxylic acid, azide).

  • Bifunctional PEG linker (e.g., Amine-PEG-Azide, Carboxylic acid-PEG-Alkyne).

  • Coupling reagents (e.g., HATU, HOBt, EDC).

  • Base (e.g., DIPEA).

  • Solvents (e.g., DMF, DMSO).

  • Purification system (e.g., preparative HPLC).

  • Analytical instruments for characterization (e.g., LC-MS, NMR).

Procedure:

  • First Coupling Reaction:

    • Dissolve the E3 ligase ligand (1 equivalent) and the bifunctional PEG linker (1.1 equivalents) in an anhydrous solvent such as DMF.

    • Add the coupling reagents (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2 equivalents).

    • Stir the reaction at room temperature for 2-4 hours or until completion, monitoring the progress by LC-MS.

    • Upon completion, purify the E3 ligase-linker intermediate by preparative HPLC.

    • Characterize the purified intermediate by LC-MS and NMR to confirm its identity and purity.

  • Second Coupling Reaction (Click Chemistry Example):

    • Dissolve the purified E3 ligase-linker intermediate (e.g., containing an azide, 1 equivalent) and the POI ligand (e.g., functionalized with an alkyne, 1.1 equivalents) in a suitable solvent mixture (e.g., t-BuOH/H2O).

    • Add a copper(I) catalyst, such as copper(II) sulfate (B86663) and sodium ascorbate.

    • Stir the reaction at room temperature for 1-2 hours or until completion, monitoring by LC-MS.

    • Purify the final PROTAC molecule by preparative HPLC.

    • Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR to confirm its structure and purity.

G cluster_synthesis PROTAC Synthesis Workflow POI_ligand POI Ligand (with reactive group) Coupling2 Second Coupling Reaction (e.g., Click chemistry) POI_ligand->Coupling2 E3_ligand E3 Ligase Ligand (with reactive group) Coupling1 First Coupling Reaction (e.g., Amide coupling) E3_ligand->Coupling1 PEG_linker Bifunctional PEG Linker PEG_linker->Coupling1 Intermediate E3 Ligase-Linker Intermediate Coupling1->Intermediate Purification1 Purification (HPLC) Intermediate->Purification1 Purification1->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC Purification2 Final Purification (HPLC) Final_PROTAC->Purification2 Characterization Characterization (LC-MS, NMR, HRMS) Purification2->Characterization

A typical workflow for the synthesis of a PEGylated PROTAC.
Western Blotting for Protein Degradation Analysis

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC and to calculate DC50 and Dmax values.[9][10]

Materials:

  • Cell line expressing the target protein.

  • PROTAC stock solution (e.g., 10 mM in DMSO).

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific for the target protein.

  • Primary antibody for a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO only).

    • Remove the old medium and treat the cells with the PROTAC dilutions for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in 100-200 µL of ice-cold lysis buffer per well.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

G cluster_wb Western Blotting Workflow for PROTAC Efficacy Cell_Culture Cell Seeding and PROTAC Treatment Cell_Lysis Cell Lysis and Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Reprobe Stripping and Re-probing (Loading Control) Detection->Reprobe Data_Analysis Data Analysis (DC50 and Dmax) Reprobe->Data_Analysis

Experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.
Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive permeability of a PROTAC across an artificial lipid membrane.[11][12]

Materials:

  • PAMPA plate system (donor and acceptor plates).

  • Artificial membrane solution (e.g., lecithin (B1663433) in dodecane).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • PROTAC stock solution in DMSO.

  • Plate reader for UV-Vis spectroscopy or LC-MS for analysis.

Procedure:

  • Prepare Artificial Membrane:

    • Coat the filter of the donor plate with the artificial membrane solution (e.g., 5 µL of 2% lecithin in dodecane).

  • Prepare Solutions:

    • Fill the acceptor plate wells with PBS.

    • Prepare the PROTAC donor solution by diluting the stock solution in PBS to the desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (<1%).

  • Assay Assembly and Incubation:

    • Place the donor plate on top of the acceptor plate.

    • Add the PROTAC donor solution to the donor plate wells.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Sample Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A(t)] / [C_equilibrium]) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C_A(t)] is the concentration in the acceptor well at time t, and [C_equilibrium] is the theoretical equilibrium concentration.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful technique to study the kinetics and affinity of binary and ternary complex formation in real-time.[4][5][13]

Materials:

  • SPR instrument.

  • Sensor chip (e.g., CM5, SA).

  • Immobilization reagents.

  • Purified target protein (POI).

  • Purified E3 ligase.

  • PROTAC solution.

  • Running buffer.

Procedure:

  • Immobilization:

    • Immobilize either the target protein or the E3 ligase onto the sensor chip surface. For example, biotinylated E3 ligase can be captured on a streptavidin (SA) chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binding affinity (KD) of the binary interaction.

    • Inject a series of concentrations of the other protein partner (the one not immobilized) to confirm there is no direct interaction in the absence of the PROTAC.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the non-immobilized protein partner and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized protein surface.

    • The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.

    • Calculate the cooperativity factor (α) to assess the stability of the ternary complex: α = (KD of PROTAC-E3 ligase binary interaction) / (KD of PROTAC in the ternary complex). An α value greater than 1 indicates positive cooperativity.

Signaling Pathway of PROTAC-Mediated Protein Degradation

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

G cluster_pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ternary_Complex->POI Release Ternary_Complex->E3_Ligase Release Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 Ub Transfer Ub_E2 Ubiquitin-charged E2 E2->Ub_E2 Ub_E2->Ternary_Complex Recruitment Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion and Future Perspectives

PEG linkers are indispensable tools in the rational design of effective PROTACs. Their unique properties allow for the fine-tuning of solubility, cell permeability, and, most importantly, the geometry of the ternary complex, which is a critical determinant of degradation efficiency. The "trial-and-error" approach to linker design is gradually being replaced by more structure-guided strategies, leveraging computational modeling and a deeper understanding of the protein-protein interactions within the ternary complex. As the field of targeted protein degradation continues to evolve, the development of novel linker chemistries, including more sophisticated and functionalized PEG derivatives, will undoubtedly play a crucial role in unlocking the full therapeutic potential of PROTACs. This guide provides a foundational understanding and practical protocols to empower researchers in their efforts to design and develop the next generation of protein degraders.

References

The Sentinel of Synthesis: An In-depth Technical Guide to the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is paramount to achieving desired molecular architectures. Among the arsenal (B13267) of protective strategies, the tert-butoxycarbonyl (Boc) group stands as a cornerstone for amine protection, prized for its reliability, mild application, and selective removal.[1] This technical guide provides a comprehensive overview of the Boc protecting group, from its fundamental principles to practical applications, offering a valuable resource for professionals in academia and the pharmaceutical industry.[1]

Core Function and Mechanism

The primary function of the Boc group is the reversible blockage of amine functionalities, preventing them from participating in unwanted side reactions.[2] This protection is crucial in processes like peptide synthesis, where sequential coupling of amino acids demands a free carboxyl group on one residue and a protected amino group on the next.[2][3]

The Boc group is a carbamate-based protecting group. Its steric bulk and electronic properties render the protected amine nucleophilically and basicity inert to a wide range of reaction conditions, particularly those involving strong bases and nucleophiles.[1] It is stable to basic hydrolysis, many nucleophiles, and catalytic hydrogenation, making it orthogonal to other common protecting groups like Fmoc (removed with base) and Cbz (removed by hydrogenolysis).[4]

Mechanism of Boc Protection

The introduction of the Boc group, or N-Boc protection, is typically achieved by reacting an amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), also known as Boc anhydride.[2][5][6] The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the Boc anhydride.[5][7] The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected amine, tert-butanol, and carbon dioxide.[5][7] While the reaction can proceed without a base, bases like triethylamine (B128534) (TEA), N,N-diisopropylethylamine (DIEA), or 4-dimethylaminopyridine (B28879) (DMAP) are often employed to accelerate the reaction.[4][8][9]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate BocAmine R-NH-Boc Intermediate->BocAmine Collapse tBuOH t-BuOH Intermediate->tBuOH CO2 CO₂ Intermediate->CO2

Mechanism of N-Boc protection using Boc anhydride.
Mechanism of Boc Deprotection

The removal of the Boc group is its defining characteristic: it is labile under acidic conditions.[2] The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10][11][12][13] The mechanism is initiated by the protonation of the carbamate (B1207046) oxygen by the acid.[2][10] This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[2][10] The tert-butyl cation can be scavenged by nucleophiles in the reaction mixture or can eliminate a proton to form isobutylene.[10]

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products BocAmine R-NH-Boc Protonated Protonated Intermediate BocAmine->Protonated Protonation Acid H⁺ Acid->Protonated Amine R-NH₃⁺ Protonated->Amine Fragmentation CO2 CO₂ Protonated->CO2 tButylCation t-Butyl Cation Protonated->tButylCation Isobutylene Isobutylene tButylCation->Isobutylene - H⁺ SPPS_Workflow Start Resin-Bound Amino Acid (Boc-AA-Resin) Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Coupling of next Boc-AA-OH Neutralization->Coupling Wash Wash Coupling->Wash Repeat Repeat Cycle Wash->Repeat Cleavage Final Cleavage from Resin (e.g., HF) Wash->Cleavage Repeat->Deprotection Peptide Purified Peptide Cleavage->Peptide Orthogonal_Deprotection Molecule Molecule with -NH-Boc -NH-Fmoc -O-Bn (Cbz) Acid Acidic Conditions (e.g., TFA) Molecule->Acid Cleaves Boc Base Basic Conditions (e.g., Piperidine) Molecule->Base Cleaves Fmoc Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Molecule->Hydrogenolysis Cleaves Cbz/Bn Deprotected_Boc Deprotected Amine (-NH₂) -NH-Fmoc -O-Bn Acid->Deprotected_Boc Deprotected_Fmoc Deprotected Amine (-NH₂) -NH-Boc -O-Bn Base->Deprotected_Fmoc Deprotected_Cbz Deprotected Alcohol (-OH) -NH-Boc -NH-Fmoc Hydrogenolysis->Deprotected_Cbz

References

The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linker Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1] These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[2][3] Far from being a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][4] This guide provides a comprehensive technical overview of PROTAC linker technology, summarizing key data, detailing experimental protocols, and visualizing core concepts to empower the rational design of next-generation protein degraders.

Core Principles of PROTAC Linker Technology

The primary function of the PROTAC linker is to bridge the POI and an E3 ligase, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[5][6] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[3][] The linker's characteristics—including its length, chemical composition, rigidity, and attachment points—profoundly influence the stability and conformation of this ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[3][5][8]

The Critical Role of Linker Composition

The chemical makeup of the linker dictates many of the PROTAC's drug-like properties. The most prevalent linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains, each offering distinct advantages.[2][]

  • Alkyl Chains: These are a common starting point in PROTAC design due to their synthetic accessibility and chemical stability.[9] Composed of saturated or unsaturated hydrocarbon chains, they provide a high degree of conformational flexibility.[3][] While their lipophilic nature can enhance cell permeability, it may also lead to poor aqueous solubility.[9][]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility of PROTACs.[9][11][12] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, increasing hydrophilicity.[11] This can be a double-edged sword, as excessive hydrophilicity can sometimes impede passive diffusion across cell membranes.[11] However, the flexibility of PEG linkers can allow the PROTAC to adopt a folded conformation, shielding its polar surface area and facilitating cell entry.[11] Statistics show that approximately 55% of reported PROTACs utilize PEG-based linkers.[2][12]

  • Rigid and Semi-Rigid Linkers: To reduce the entropic penalty associated with the binding of highly flexible linkers, more rigid motifs are increasingly being incorporated.[3] These include alkynes, triazoles (often formed via "click chemistry"), piperazine/piperidine rings, and aromatic systems.[2][3][9] Such linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially improving potency and selectivity.[3]

The Impact of Linker Length and Attachment Points

The length of the linker is a crucial parameter that must be empirically optimized for each specific POI and E3 ligase pair.[3][13] A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex.[5] Conversely, an overly long and flexible linker can lead to an unstable complex and inefficient ubiquitination.[5][14] The optimal linker length ensures the proper spatial orientation of the POI and E3 ligase for efficient ubiquitin transfer.[15]

The points of attachment of the linker to the POI and E3 ligase ligands, known as "exit vectors," are also critical.[3][16] The linker should be connected at a solvent-exposed region of each ligand to avoid disrupting the key binding interactions with their respective proteins.[3][16]

Quantitative Analysis of Linker Impact on PROTAC Efficacy

The optimization of linker length and composition is often a process of empirical testing. The following tables summarize quantitative data from various studies, illustrating the profound effect of the linker on PROTAC performance.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50Dmax (%)Reference
Estrogen Receptor α (ERα)VHLPEG12>1000 nM<20[13][17]
Estrogen Receptor α (ERα)VHLPEG16~10 nM>80[13][17]
Estrogen Receptor α (ERα)VHLPEG20>100 nM~40[13]
p38αVHLPEG-based15-17PotentHigh[5]
Bromodomain-containing protein 4 (BRD4)CRBNPEG/AlkylVariedn/aVaried[2]
Androgen Receptor (AR)VHLAlkylVariedn/aVaried[2]
PI3K/mTORVHLC8 Alkyl8OptimalHigh[18]

Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.

Experimental Protocols

The development of effective PROTACs relies on a suite of biochemical and cellular assays to characterize their synthesis, binding, and degradation activity.

PROTAC Synthesis: A Click Chemistry Example

The modular nature of PROTACs lends itself to efficient synthesis, often employing robust reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."[2][]

Protocol:

  • Functionalization of Ligands:

    • Synthesize or procure the POI ligand with a terminal alkyne group.

    • Synthesize or procure the E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) for CRBN or a VHL ligand) with an azide (B81097) group.[2]

  • First Coupling Reaction (Amide Bond Formation Example):

    • Dissolve the E3 ligase ligand and an azide-containing linker precursor in a suitable solvent like DMF.

    • Add coupling reagents such as HATU and DIPEA.

    • Stir the reaction at room temperature, monitoring completion by LC-MS.

    • Purify the resulting E3 ligase-linker intermediate using preparative HPLC.[11]

  • Second Coupling Reaction (Click Chemistry):

    • Dissolve the purified E3 ligase-linker-azide intermediate and the alkyne-functionalized POI ligand in a solvent mixture (e.g., t-BuOH/H2O).[11]

    • Add a copper(I) catalyst, such as copper(II) sulfate (B86663) and sodium ascorbate.[11]

    • Stir the reaction at room temperature until completion.

    • Purify the final PROTAC product by preparative HPLC.[11]

Ternary Complex Formation Assays

Several biophysical techniques can be used to confirm and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.

Protocol: Isothermal Titration Calorimetry (ITC)

  • Preparation:

    • Dialyze the purified POI and E3 ligase proteins into the same buffer to minimize buffer mismatch effects.

    • Dissolve the PROTAC in the same dialysis buffer.

  • Experiment:

    • Load the POI solution into the ITC sample cell.

    • Load the PROTAC solution into the injection syringe.

    • Perform a series of injections of the PROTAC into the POI solution while measuring the heat change.

  • Data Analysis:

    • Integrate the heat change peaks to generate a binding isotherm.

    • Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy change (ΔH).

  • Ternary Complex Confirmation:

    • Repeat the experiment by titrating the PROTAC into a solution containing both the POI and the E3 ligase.

    • A change in the binding isotherm compared to the binary interactions indicates the formation of a ternary complex.

Cellular Degradation Assays

The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein in a cellular context.

Protocol: Western Blot Analysis

  • Cell Treatment:

    • Culture cells of interest to an appropriate confluency.

    • Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).

    • Include appropriate controls, such as a vehicle-only control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

    • Quantify the total protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the POI.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using an appropriate substrate and imaging system.

  • Data Analysis:

    • Quantify the band intensity for the POI in each lane.

    • Normalize the POI band intensity to a loading control (e.g., GAPDH or β-actin) to account for loading differences.

    • Calculate the percentage of remaining POI relative to the vehicle-treated control to determine the extent of degradation.

Visualizing PROTAC Technology

Diagrams generated using Graphviz (DOT language) illustrate the fundamental concepts in PROTAC action and development.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds E3 Ternary_Complex->PROTAC Release Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_cellular Cellular & In Vivo Evaluation A Select POI & E3 Ligase B Identify/Design Ligands (Warhead & Anchor) A->B C Design Linker Library (Vary Length & Composition) B->C D Synthesize PROTAC Library C->D E Binding Assays (SPR, ITC, FP) D->E F Ternary Complex Formation Assays E->F G Biochemical Degradation Assay (e.g., in vitro ubiquitination) F->G H Cellular Degradation Assay (Western Blot, Flow Cytometry) G->H I Determine DC50 & Dmax H->I J Assess Selectivity (Proteomics) I->J K Evaluate DMPK Properties J->K L In Vivo Efficacy Studies K->L

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

The linker is an indispensable and multifaceted component of a PROTAC molecule, playing a pivotal role in every step of its mechanism of action.[3][9] The "trial-and-error" approach to linker design is progressively being superseded by more rational, structure-guided strategies.[11] Advances in structural biology, computational modeling, and a deeper understanding of the principles outlined in this guide will continue to illuminate the intricate interplay between the linker, the POI, and the E3 ligase. This will undoubtedly accelerate the development of PROTACs with superior potency, selectivity, and drug-like properties, unlocking new therapeutic avenues for a wide range of diseases.

References

Technical Guide: Storage and Handling of NH2-PEG2-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical information and best practices for the proper storage and handling of NH2-PEG2-C2-Boc, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Adherence to these guidelines is crucial for maintaining the integrity, stability, and performance of the compound in research and development applications.

Compound Information

PropertyValue
Chemical Name tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate
CAS Number 756525-95-8
Molecular Formula C₁₁H₂₃NO₄
Molecular Weight 233.31 g/mol
Physical Form Liquid[1]
Purity Typically ≥95%

Storage Conditions

Proper storage is critical to prevent degradation and ensure the long-term stability of this compound. The recommended storage conditions vary depending on whether the compound is in its pure form or in a solvent.

Pure Compound

For undissolved this compound, it is recommended to store it in a tightly sealed container, protected from light and moisture.

Storage TemperatureRecommended Duration
-20°CUp to 3 years[2]
4°CUp to 2 years[1][2][3]
-5°CDry and away from sunlight[4]
In Solvent

Once dissolved in a solvent, the stability of this compound is reduced. It is advisable to prepare solutions fresh for immediate use. If short-term storage is necessary, follow the guidelines below. Aliquoting the solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.

Storage TemperatureRecommended Duration
-80°CUp to 6 months[2][5]
-20°CUp to 1 month[2][5]

Shipping and Handling

Shipping

This compound is typically shipped at room temperature for domestic transit.[2][3][5] Upon receipt, it is imperative to transfer the compound to the recommended storage conditions immediately.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.

  • Lab Coat: A standard laboratory coat should be worn.

Handling Workflow

The following diagram illustrates a general workflow for handling this compound, from receiving to experimental use.

G cluster_receiving Receiving and Initial Storage cluster_prep Preparation for Use cluster_use Experimental Use and Final Storage Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect StorePure Store Pure Compound at Recommended Temperature (-20°C or 4°C) Inspect->StorePure Equilibrate Equilibrate to Room Temperature StorePure->Equilibrate Weigh Weigh Required Amount in a Fume Hood Equilibrate->Weigh Dissolve Dissolve in Appropriate Solvent (e.g., DMSO) Weigh->Dissolve Use Proceed with Experiment (e.g., PROTAC Synthesis) Dissolve->Use StoreSolution Store Aliquoted Solution at -80°C or -20°C Dissolve->StoreSolution If not for immediate use Dispose Dispose of Waste According to Institutional Guidelines Use->Dispose

A general workflow for handling this compound.

Safety Information

This compound is classified as harmful if swallowed.[1] Always consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.

Hazard StatementDescription
H302Harmful if swallowed[1]
Precautionary StatementDescription
P264Wash hands thoroughly after handling.[1]
P270Do not eat, drink or smoke when using this product.[1]
P330Rinse mouth.[1]

Experimental Protocols: Solution Preparation

The following are general protocols for preparing stock and working solutions of this compound. The choice of solvent and concentration will depend on the specific experimental requirements.

Stock Solution Preparation

It is recommended to use a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) for preparing stock solutions.

G start Start: Weigh this compound solvent Add appropriate volume of anhydrous DMSO start->solvent dissolve Vortex or sonicate to ensure complete dissolution solvent->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -80°C or -20°C aliquot->store

Workflow for preparing a stock solution of this compound.
Working Solution for In Vivo Experiments

For in vivo studies, working solutions should be prepared fresh on the day of use.[5] A common vehicle for administration involves a multi-component solvent system to ensure solubility and biocompatibility.

Example Protocol:

  • Prepare a stock solution in DMSO.

  • To prepare the final working solution, add co-solvents such as PEG300 and Tween-80 to the DMSO stock solution and mix thoroughly.

  • Add saline or phosphate-buffered saline (PBS) to reach the final desired volume and concentration.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2][5]

Disclaimer: The information provided in this guide is for research purposes only and is not intended for human or therapeutic use. Researchers should always refer to the specific product documentation and Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information. All handling and disposal of this chemical must be in accordance with institutional and governmental regulations.

References

In-Depth Technical Guide: Safety and Handling of NH2-PEG2-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for NH2-PEG2-C2-Boc (tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate), a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.

Chemical Identification and Properties

Identifier Value Source
Chemical Name tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoatePubChem
Common Synonyms This compound, Amino-PEG2-t-butyl esterPubChem
CAS Number 756525-95-8PubChem
Molecular Formula C11H23NO4PubChem
Molecular Weight 233.30 g/mol PubChem
Appearance Liquid-
Boiling Point 313.7 ± 22.0 °C at 760 mmHg-

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to skin and eye irritation.

GHS Classification:

Hazard Class Category Hazard Statement Source
Skin IrritationCategory 2H315: Causes skin irritation[1]
Eye IrritationCategory 2H319: Causes serious eye irritation[1]

GHS Label Elements:

  • Pictogram:

  • Signal Word: Warning [1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

  • Precautionary Statements:

    • Prevention: P264, P270, P280[1]

    • Response: P302 + P352, P330, P332 + P313, P337 + P313, P362 + P364[1]

Safe Handling and Storage Workflow

Proper handling and storage are paramount to prevent exposure and maintain the chemical's stability. The following workflow outlines the key steps from receipt to disposal.

G Diagram 1: Safe Handling Workflow for this compound cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_spill Spill and Emergency cluster_disposal Waste Disposal A Receive Shipment B Inspect Container for Damage A->B C Store in a cool, dry, well-ventilated area B->C D Store at 4°C for long-term storage C->D E Wear Appropriate PPE: - Safety Goggles - Chemical-resistant Gloves - Lab Coat D->E F Handle in a Fume Hood E->F G Avoid contact with skin and eyes F->G H Wash hands thoroughly after handling G->H I Evacuate and Ventilate Area G->I Spill Occurs L Dispose of waste in accordance with local, state, and federal regulations H->L End of Experiment J Absorb with inert material I->J K Collect and place in a sealed container for disposal J->K K->L

Diagram 1: Safe Handling Workflow for this compound

Personal Protective Equipment (PPE)

To minimize exposure, appropriate PPE must be worn when handling this compound.

  • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1]

  • Skin Protection:

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

    • Body Protection: A lab coat or chemical-resistant apron should be worn.[2]

  • Respiratory Protection: While not specified as required under normal handling conditions with adequate ventilation, a respirator may be necessary for large spills or in poorly ventilated areas.

First Aid Measures

In case of accidental exposure, follow these first aid procedures immediately.

Exposure Route First Aid Measures Source
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3][4]
Skin Contact Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, get medical attention.[3]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[1]

Toxicological Information

Potential Metabolic and Degradation Pathway

While specific metabolic data for this compound is not available, a plausible degradation pathway can be inferred based on its chemical structure, which includes ether and ester linkages, as well as a Boc-protected amine.

G Diagram 2: Plausible Degradation Pathway cluster_pathway Degradation of this compound A This compound B Hydrolysis of Ester Linkage A->B C Carboxylic Acid and Boc-PEG-Amine B->C D Acid-mediated Deprotection of Boc Group C->D E PEG-Diamine D->E F Oxidation of PEG chain E->F G Smaller Oxygenated Fragments F->G

Diagram 2: Plausible Degradation Pathway

This hypothetical pathway suggests that the molecule would first undergo hydrolysis of the ester bond, followed by the removal of the Boc protecting group under acidic conditions. The resulting polyethylene (B3416737) glycol (PEG) diamine could then be further metabolized through oxidation of the PEG chain.

Experimental Protocols

While specific safety assessment protocols for this compound are not published, standard methodologies for evaluating skin and eye irritation of chemicals are well-established. These typically involve in vitro or in vivo studies following OECD (Organisation for Economic Co-operation and Development) guidelines.

Example of a General In Vitro Skin Irritation Test Protocol (OECD TG 439):

  • Test System: A reconstituted human epidermis (RhE) model is used.

  • Procedure:

    • The test chemical is applied topically to the RhE tissue.

    • The tissue is incubated for a specified period.

    • After incubation, the chemical is removed by washing.

    • The viability of the tissue is assessed using a cell viability assay (e.g., MTT assay).

  • Endpoint: A chemical is identified as an irritant if the mean tissue viability is reduced below a certain threshold (typically 50%) compared to a negative control.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash. It should be treated as hazardous chemical waste.

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier.

References

Methodological & Application

Application Note: Synthesis of NH2-PEG2-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-PEG2-C2-Boc, also known as tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate, is a valuable heterobifunctional linker commonly utilized in the fields of bioconjugation and pharmaceutical development.[1][2][3] Its structure incorporates a free primary amine, a hydrophilic two-unit polyethylene (B3416737) glycol (PEG) spacer, and a carbamate-protected primary amine (Boc group). This configuration allows for the selective and sequential conjugation of different molecules. The PEG spacer enhances solubility and biocompatibility, while the acid-labile Boc protecting group enables controlled deprotection to reveal a second primary amine for further modification.[4][5] This linker is frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][3][6][7]

This document provides a detailed protocol for the synthesis of this compound through the selective mono-Boc protection of the corresponding diamine precursor.

Chemical Information

Compound Name This compound
Synonyms tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate, Boc-NH-PEG2-C2-NH2
CAS Number 153086-78-3[8]
Molecular Formula C11H24N2O4[8]
Molecular Weight 248.32 g/mol [6]
Appearance Colorless to yellow oil/liquid[9]

Experimental Protocol: Mono-Boc Protection of 2,2'-(Ethylenedioxy)bis(ethylamine)

This protocol details the selective mono-Boc protection of 2,2'-(ethylenedioxy)bis(ethylamine) using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) with in-situ generation of one equivalent of HCl from chlorotrimethylsilane (B32843) (Me3SiCl) to protonate one amine group, thus favoring mono-protection.[10]

Materials
Reagent Formula MW ( g/mol ) Supplier
2,2'-(Ethylenedioxy)bis(ethylamine)C6H16N2O2148.20Sigma-Aldrich, etc.
Di-tert-butyl dicarbonate ((Boc)2O)C10H18O5218.25Sigma-Aldrich, etc.
Chlorotrimethylsilane (Me3SiCl)C3H9ClSi108.64Sigma-Aldrich, etc.
Anhydrous Methanol (B129727) (MeOH)CH4O32.04Sigma-Aldrich, etc.
Dichloromethane (B109758) (DCM)CH2Cl284.93Sigma-Aldrich, etc.
Sodium Hydroxide (B78521) (NaOH)NaOH40.00Sigma-Aldrich, etc.
Anhydrous Sodium Sulfate (B86663) (Na2SO4)Na2SO4142.04Sigma-Aldrich, etc.
Diethyl ether(C2H5)2O74.12Sigma-Aldrich, etc.
Water (deionized)H2O18.02---
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Silica (B1680970) gel for column chromatography

Procedure
  • Reaction Setup:

    • To a round-bottom flask containing anhydrous methanol (e.g., 100 mL for a 10 g scale reaction) and equipped with a magnetic stir bar, add 2,2'-(ethylenedioxy)bis(ethylamine) (1.0 eq).

    • Cool the solution to 0 °C in an ice bath.

  • In-situ Amine Protonation:

    • Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the stirred solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes. A white precipitate of the amine hydrochloride salt may form.[10]

  • Boc Protection:

    • To the mixture, add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.0 eq) in methanol.

    • Stir the reaction at room temperature for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Dissolve the residue in water and wash with diethyl ether to remove any di-Boc protected by-product.[10]

    • Adjust the pH of the aqueous layer to >12 by the addition of a 2M NaOH solution.

    • Extract the product from the basic aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers.

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product as an oil.

    • If necessary, the product can be further purified by silica gel column chromatography using a gradient of dichloromethane and methanol.

Expected Yield and Purity
Parameter Value Reference
Typical Yield 65-95%[10]
Purity >95% (after chromatography)Commercially available purity

Synthesis Workflow

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up & Purification Diamine 2,2'-(Ethylenedioxy)bis(ethylamine) Protonation 1. In-situ mono-protonation of diamine with Me3SiCl in MeOH at 0°C to RT Diamine->Protonation Boc2O Di-tert-butyl dicarbonate ((Boc)2O) Protection 2. Addition of (Boc)2O for selective mono-protection Boc2O->Protection Me3SiCl Chlorotrimethylsilane (Me3SiCl) Me3SiCl->Protonation MeOH Anhydrous Methanol MeOH->Protonation Protonation->Protection Evaporation 3. Solvent evaporation Protection->Evaporation Wash 4. Aqueous wash and basification Evaporation->Wash Extraction 5. Extraction with Dichloromethane Wash->Extraction Purification 6. Drying and optional column chromatography Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Deprotection Protocol

The Boc group can be readily removed under acidic conditions to yield the free diamine.

Materials
  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Sodium hydroxide (NaOH) solution

Procedure
  • Dissolve the Boc-protected compound in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) and stir the mixture at room temperature for 1-2 hours.[10]

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • Dissolve the residue in water and basify with a NaOH solution to obtain the free diamine, 2,2'-(ethylenedioxy)bis(ethylamine).

Logical Relationship of Functional Groups

FunctionalGroups Functional Group Relationship in this compound cluster_groups Functional Moieties Molecule This compound FreeAmine Primary Amine (-NH2) Reactive towards: Carboxylic acids, NHS esters, etc. Molecule->FreeAmine enables conjugation PEG_Linker PEG2 Linker (-OCH2CH2OCH2CH2-) Provides hydrophilicity and spacing. Molecule->PEG_Linker confers properties Boc_Amine Boc-Protected Amine (-NHBoc) Stable to bases, nucleophiles. Deprotected by acid (e.g., TFA). Molecule->Boc_Amine allows orthogonal chemistry Boc_Amine->FreeAmine deprotection

Caption: Functional groups of this compound and their roles.

References

Application Notes and Protocols: Conjugation of Boc-NH-PEG2-COOH to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of bioconjugation, drug delivery, and proteomics, polyethylene (B3416737) glycol (PEG) linkers are instrumental for improving the pharmacokinetic and pharmacodynamic properties of biomolecules.[1] These linkers can enhance solubility, stability, and circulation half-life while reducing the immunogenicity of therapeutic proteins and peptides.[2] The heterobifunctional linker, Boc-NH-PEG2-CH2COOH, is a versatile tool that features a Boc-protected amine at one end and a carboxylic acid at the other, separated by a two-unit PEG spacer.[3][4]

This structure allows for a controlled, two-stage conjugation strategy. First, the carboxylic acid is activated to react with primary amines (e.g., the ε-amino group of lysine (B10760008) residues on a protein) to form a stable amide bond.[5][6] Subsequently, the tert-butyloxycarbonyl (Boc) protecting group can be removed under acidic conditions to expose a new primary amine.[7][8] This newly available amine can then be used for further modifications, such as attaching a drug, a targeting ligand, or a reporter molecule. This methodology is central to the construction of complex architectures like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[9]

Principle of Conjugation

The conjugation of Boc-NH-PEG2-COOH to a primary amine-containing molecule (e.g., a protein) is typically achieved through a two-part process:

  • Activation of the Carboxylic Acid: The terminal carboxyl group of the PEG linker is activated using a carbodiimide, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This reaction forms a semi-stable NHS ester that is highly reactive toward primary amines.[10]

  • Amine Coupling: The activated PEG-NHS ester is then introduced to the target molecule. The primary amine on the target molecule performs a nucleophilic attack on the NHS ester, forming a stable amide bond and releasing the NHS leaving group.[]

Following successful conjugation, the Boc group can be removed to allow for subsequent chemical modifications.

cluster_workflow Conjugation & Deprotection Workflow linker Boc-NH-PEG2-COOH Linker activation Activate Carboxyl Group (EDC, NHS) linker->activation activated_linker Boc-NH-PEG2-CO-NHS (Activated Linker) activation->activated_linker conjugation Amine Coupling activated_linker->conjugation target_molecule Target Molecule with Primary Amine (R-NH2) target_molecule->conjugation conjugate Boc-Protected PEG Conjugate conjugation->conjugate deprotection Remove Boc Group (e.g., TFA) conjugate->deprotection final_product Final Conjugate with Free Amine deprotection->final_product

Caption: Overall workflow for Boc-NH-PEG2-COOH conjugation and deprotection.

Application Notes

  • Buffer Selection: For the amine coupling step, use buffers that are free of primary amines, such as phosphate-buffered saline (PBS), MES, or HEPES. Buffers like Tris (tris(hydroxymethyl)aminomethane) will compete with the target molecule for reaction with the NHS ester.[6]

  • pH Control: The reaction of NHS esters with primary amines is most efficient at a pH of 7.2 to 8.5.[6][] A pH below 7.0 will result in protonation of the amines, reducing their nucleophilicity and slowing the reaction rate. Above pH 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction.

  • Molar Ratio: The optimal molar ratio of the activated PEG linker to the target molecule must be determined empirically. A 5 to 20-fold molar excess of the PEG linker over the target amine is a common starting point for optimization.[6]

  • Quenching: After the desired reaction time, any remaining unreacted PEG-NHS ester can be quenched by adding a small molecule with a primary amine, such as Tris, glycine, or ethanolamine. This prevents unintended secondary reactions.

  • Purification: It is crucial to remove unreacted PEG linker and byproducts. Common purification methods for protein conjugates include size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF). For small molecule conjugates, reverse-phase HPLC is often employed.

  • Characterization: The success of the conjugation can be confirmed using several analytical techniques. SDS-PAGE will show an increase in the molecular weight of a protein conjugate. Mass spectrometry (MALDI-TOF or LC-MS) provides a precise mass of the conjugate, allowing for the determination of the number of PEG linkers attached.[12][13][14]

Experimental Protocols

Part 1: Activation of Boc-NH-PEG2-COOH with EDC/NHS

This protocol describes the in-situ activation of the PEG linker to form its NHS ester.

Materials:

  • Boc-NH-PEG2-COOH

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

Procedure:

  • Prepare a stock solution of Boc-NH-PEG2-COOH in anhydrous DMF or DMSO (e.g., 100 mM).

  • In a separate tube, prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in Activation Buffer or anhydrous DMF/DMSO.

  • To activate the linker, combine the reagents in the order listed in the table below.

  • Incubate the activation mixture for 15-30 minutes at room temperature. The resulting activated Boc-NH-PEG2-CO-NHS is now ready for immediate use in the conjugation step.

ParameterRecommended ValueNotes
Activation Reagents EDC (1.5 eq.), NHS/Sulfo-NHS (1.5 eq.)Molar equivalents relative to Boc-NH-PEG2-COOH.[6]
Reaction Solvent Anhydrous DMF or DMSOFor organic-soluble targets.
Aqueous Buffer 0.1 M MES, pH 6.0For water-soluble targets (use Sulfo-NHS).
Reaction Time 15-30 minutesNHS esters can hydrolyze; use immediately.
Reaction Temperature Room Temperature (20-25°C)
Molar Ratio (Linker:EDC:NHS) 1 : 1.5 : 1.5Ensures efficient activation.
Table 1: Recommended conditions for Boc-NH-PEG2-COOH activation.
Part 2: Conjugation to a Primary Amine (Protein Example)

This protocol outlines the coupling of the activated linker to a protein.

Materials:

  • Activated Boc-NH-PEG2-CO-NHS solution (from Part 1)

  • Protein solution (e.g., 2 mg/mL in PBS)

  • Conjugation Buffer (e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Ensure the protein solution is in the correct Conjugation Buffer and is free of any amine-containing contaminants.

  • Add the desired molar excess (e.g., 10-fold) of the freshly activated PEG linker solution to the protein solution while gently stirring. The volume of organic solvent from the linker stock should ideally not exceed 10% of the total reaction volume.

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 30 minutes to hydrolyze any unreacted NHS esters.

  • Purify the conjugate to remove excess linker and quenching reagent using an appropriate method, such as size-exclusion chromatography or dialysis.

ParameterRecommended ValueNotes
Conjugation pH 7.2 - 8.5Balances amine reactivity and NHS ester stability.[6]
Compatible Buffers Phosphate, Bicarbonate, Borate, HEPESMust be free of primary amines.[6]
Molar Excess of PEG-NHS 5 to 20-foldMolar excess over the target molecule; requires optimization.[6]
Reaction Time 1-2 hours at RT, or 2-4 hours at 4°CLonger times may be needed for less reactive amines.
Reaction Temperature 4°C to Room TemperatureLower temperatures can minimize protein degradation.
Table 2: Recommended conditions for conjugation to primary amines.
Part 3: Deprotection of the Boc Group

This final step removes the Boc protecting group to expose the terminal primary amine.

Materials:

  • Purified, lyophilized Boc-protected PEG conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution (for neutralization)

Procedure:

  • Dissolve the dry, purified conjugate in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add an equal volume of TFA to the solution.[15] For sensitive substrates, a solution of 20-50% TFA in DCM can be used.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction's completion by LC-MS or TLC.

  • Upon completion, remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator).

  • The resulting deprotected conjugate (as a TFA salt) can be used directly or neutralized by redissolving the residue in a suitable solvent and washing carefully with a mild base like saturated NaHCO₃ solution.[6]

Caption: Chemical reaction pathway for conjugation and deprotection.

References

Application Notes: Amide Bond Formation with NH2-PEG2-C2-Boc for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NH2-PEG2-C2-Boc is a heterobifunctional, monodisperse polyethylene (B3416737) glycol (PEG) linker used extensively in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This linker features a terminal primary amine (NH2) for covalent attachment to a carboxyl group and a tert-butyloxycarbonyl (Boc)-protected amine at the other end. The discrete PEG spacer (PEG2) enhances the solubility, stability, and pharmacokinetic properties of the conjugated molecule.[4][5][6][7] The Boc protecting group allows for orthogonal chemistry, where it can be removed under specific acidic conditions to reveal a primary amine for subsequent conjugation steps.

These application notes provide a detailed protocol for the covalent coupling of this compound to a molecule of interest (e.g., a small molecule drug, payload, or protein) containing a carboxylic acid group, utilizing the robust and widely-used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[8][9]

Principle of Reaction

The conjugation process is a two-step reaction that forms a stable amide bond between the primary amine of the PEG linker and a carboxylic acid on the target molecule.[8][10]

  • Activation of Carboxylic Acid: EDC reacts with the carboxylic acid group on the target molecule to form a highly reactive O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[8][9]

  • Formation of NHS Ester and Amide Coupling: The unstable O-acylisourea intermediate is prone to hydrolysis. To improve reaction efficiency, NHS (or its water-soluble analog, Sulfo-NHS) is added to react with the intermediate, forming a more stable, amine-reactive NHS ester.[8][9] This semi-stable ester then readily reacts with the primary amine of the this compound linker to form a stable amide bond, releasing NHS as a byproduct. This second step is most efficient at a physiological to slightly alkaline pH (7.2-8.0).[8]

Visualizing the Chemistry: Reaction Scheme

The following diagram illustrates the EDC/NHS mediated coupling reaction.

reaction_scheme cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation Molecule_COOH Molecule-COOH O_Acylisourea O-acylisourea intermediate (unstable) Molecule_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea O_Acylisourea->Molecule_COOH Hydrolysis (Side Reaction) NHS_Ester Molecule-CO-NHS (Amine-Reactive Ester) O_Acylisourea->NHS_Ester + NHS NHS NHS->NHS_Ester Final_Product Molecule-CO-NH-PEG2-C2-Boc (Final Conjugate) NHS_Ester->Final_Product + PEG_Linker This compound PEG_Linker->Final_Product

Caption: EDC/NHS reaction scheme for amide bond formation.

Experimental Protocol

This protocol details the conjugation of a generic carboxylic acid-containing small molecule to this compound in an organic solvent. For reactions with proteins or other biomolecules in aqueous buffers, the use of Sulfo-NHS is recommended to enhance water solubility.[9][11]

Materials and Reagents

  • Carboxylic acid-containing molecule of interest (Molecule-COOH)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Reaction vials, magnetic stirrer, and stir bars

  • Argon or Nitrogen gas for inert atmosphere

  • Analytical balance

  • Reverse-phase HPLC system for purification

  • LC-MS system for analysis

Procedure

  • Reagent Preparation:

    • Carefully weigh the Molecule-COOH (1.0 equivalent) and this compound (1.2 equivalents) and place them in a clean, dry reaction vial equipped with a magnetic stir bar.

    • Dissolve the solids in anhydrous DMF or DCM under an inert atmosphere (e.g., Argon).

  • Activation of Carboxylic Acid:

    • In a separate vial, weigh NHS (1.5 equivalents) and EDC-HCl (1.5 equivalents).

    • Add the NHS and EDC-HCl solids to the solution containing the Molecule-COOH and PEG linker.

  • Coupling Reaction:

    • Add DIPEA or TEA (2.0-3.0 equivalents) to the reaction mixture to act as a base.

    • Allow the reaction to stir at room temperature for 4-16 hours. The reaction progress should be monitored to determine the optimal time.

  • Reaction Monitoring:

    • Periodically (e.g., every 2 hours), take a small aliquot of the reaction mixture and analyze it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting materials and the formation of the desired product.[8]

  • Work-up and Purification:

    • Once the reaction is complete, quench any remaining active esters by adding a small amount of water.

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography or preparative reverse-phase HPLC to obtain the pure conjugate.

  • Characterization:

    • Confirm the identity and purity of the final conjugate (Molecule-CO-NH-PEG2-C2-Boc) using LC-MS and NMR spectroscopy. Mass spectrometry is a crucial tool for characterizing PEGylated products to confirm the correct mass and degree of PEGylation.[12][13][14]

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the conjugation reaction. Actual results may vary depending on the specific molecule of interest.

Table 1: Recommended Molar Ratios for Conjugation

Reagent Molar Equivalents (eq.) Purpose
Molecule-COOH 1.0 Limiting Reagent
This compound 1.1 - 1.5 Drives reaction to completion
EDC-HCl 1.2 - 1.5 Activates carboxylic acid
NHS 1.2 - 1.5 Stabilizes activated intermediate

| DIPEA / TEA | 2.0 - 3.0 | Scavenges HCl byproduct |

Table 2: Representative Quantitative Data

Parameter Typical Value Analysis Method
Reaction Time 4 - 16 hours TLC / LC-MS
Conversion Rate > 90% LC-MS
Isolated Yield 65 - 85% Gravimetric (post-purification)
Final Purity > 95% HPLC

| Identity Confirmation | Expected Mass ± 1 Da | ESI-MS |

Workflow and Application Visualization

Experimental Workflow Diagram

The diagram below outlines the complete workflow from reagent preparation to the final, characterized product.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep Weigh & Dissolve (Molecule-COOH, PEG Linker) add_reagents Add EDC, NHS, & Base prep->add_reagents react Stir at Room Temp (4-16h) add_reagents->react monitor Monitor Progress (LC-MS / TLC) react->monitor workup Aqueous Work-up react->workup monitor->react purify Column Chromatography or Prep-HPLC workup->purify characterize Characterize Product (LC-MS, NMR) purify->characterize final_product Pure Conjugate characterize->final_product

Caption: General experimental workflow for PEG linker conjugation.

Hypothetical Application: PROTAC Signaling Pathway

The resulting conjugate can be used to synthesize a PROTAC. The Boc group is first deprotected, and the newly freed amine is coupled to a ligand for an E3 ubiquitin ligase. The final PROTAC then simultaneously binds a target protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

protac_pathway PROTAC PROTAC (Molecule-PEG-E3 Ligand) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3Ligase E3 Ubiquitin Ligase E3Ligase->Ternary Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC mechanism of action leading to protein degradation.

References

Application Notes and Protocols for Boc Deprotection of NH2-PEG2-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for primary and secondary amines in organic synthesis, particularly in the construction of complex molecules such as peptides, antibody-drug conjugates (ADCs), and PROteolysis TArgeting Chimeras (PROTACs). Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions. This document provides a detailed protocol for the deprotection of the Boc group from NH2-PEG2-C2-Boc, a bifunctional linker containing a protected amine and a terminal primary amine, which is a valuable building block in bioconjugation and drug development.

The deprotection is achieved through acidolysis, most commonly with trifluoroacetic acid (TFA), which efficiently cleaves the Boc group to reveal the free amine.[1] The polyethylene (B3416737) glycol (PEG) component of the linker enhances the solubility of the molecule in both aqueous and organic solvents, a desirable property in many biological applications.[2][3]

Mechanism of Boc Deprotection

The acid-catalyzed removal of the Boc group proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide gas.[4]

Experimental Protocols

This section outlines two common protocols for the Boc deprotection of this compound. Protocol 1 utilizes trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), a standard and highly effective method. Protocol 2 employs 4M HCl in 1,4-dioxane (B91453), which can be a useful alternative.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v). A common starting point is a 1:1 mixture of TFA and DCM.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature. Continue stirring for an additional 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will be more polar and should have a lower Rf value on TLC compared to the starting material.[5]

  • Work-up (Option A - Evaporation):

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

    • The resulting TFA salt of the deprotected amine can often be used directly in subsequent steps without further purification.

  • Work-up (Option B - Aqueous Wash for Free Amine):

    • If the free amine is required, dilute the reaction mixture with DCM.

    • Carefully transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ to neutralize the excess TFA. Caution: CO₂ evolution will occur.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Anhydrous 1,4-Dioxane (if dilution is needed)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Centrifuge (optional)

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent like DCM or directly in the 4M HCl/dioxane solution if solubility allows.

  • Reaction: Add the 4M HCl in 1,4-dioxane solution to the substrate. Stir the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • The product will be the hydrochloride salt. To precipitate the salt, diethyl ether can be added to the concentrated residue, followed by filtration or centrifugation to collect the solid product.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the Boc deprotection of amine-PEG linkers. The data is representative and may require optimization for the specific substrate and scale of the reaction.

Table 1: Comparison of Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTime (min)Product Purity (%)
TFA50%DCM5>95
TFA50%DCM60>95
HCl4MDioxane60>95

Data adapted from representative protocols for Boc deprotection of PEG linkers.[6]

Table 2: Troubleshooting Common Issues in Boc Deprotection of PEG Linkers

IssuePotential CauseSuggested Solution
Incomplete DeprotectionInsufficient acid strength or concentration. Inadequate reaction time or temperature. Steric hindrance from the PEG chain.Increase the concentration of TFA (e.g., from 20% to 50%). Extend the reaction time. Consider using a stronger acid system like 4M HCl in dioxane.[5]
Side Product FormationAlkylation of nucleophilic groups by the tert-butyl cation.Add a scavenger such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v) to the reaction mixture, especially if the molecule contains sensitive residues like tryptophan or methionine.[6]
Difficult Product IsolationHigh water solubility of the deprotected PEGylated amine.If the product is highly water-soluble, avoid aqueous work-up. Instead, remove the acid and solvent under high vacuum. Precipitation of the salt from a non-polar solvent like diethyl ether can also be attempted.

Mandatory Visualization

Boc_Deprotection_Workflow start Start: Boc-Protected This compound dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_tfa Add TFA (20-50% v/v) cool->add_tfa react Stir at 0 °C to RT (1-4 hours) add_tfa->react monitor Monitor Reaction (TLC or LC-MS) react->monitor workup Work-up monitor->workup evaporate Evaporate Solvent & Excess TFA workup->evaporate  For TFA Salt aqueous_wash Aqueous Wash (NaHCO3, Brine) workup->aqueous_wash  For Free Amine co_evaporate Co-evaporate with Toluene evaporate->co_evaporate tfa_salt Product: Deprotected Amine (TFA Salt) co_evaporate->tfa_salt dry Dry Organic Layer (Na2SO4) aqueous_wash->dry concentrate Concentrate dry->concentrate free_amine Product: Deprotected Free Amine concentrate->free_amine

Caption: Experimental workflow for the Boc deprotection of this compound using TFA in DCM.

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Mechanism Boc_Amine Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation + H+ (from TFA) Carbocation_Formation Formation of tert-Butyl Cation & Carbamic Acid Protonation->Carbocation_Formation Decarboxylation Decarboxylation Carbocation_Formation->Decarboxylation - tert-Butyl Cation Free_Amine Free Amine Decarboxylation->Free_Amine - CO2

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

References

Application Notes and Protocols for NH2-PEG2-C2-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of NH2-PEG2-C2-Boc in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[2]

The this compound linker is a bifunctional molecule featuring a two-unit polyethylene (B3416737) glycol (PEG) chain. One terminus has a primary amine (NH2) available for conjugation, while the other end has a Boc-protected amine. This structure offers several advantages in PROTAC synthesis:

  • Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can in turn affect cell permeability and oral absorption.[2]

  • Optimal Length and Flexibility: The length and flexibility of the linker are crucial for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[2] Short PEG linkers, such as the PEG2 unit in this compound, have been shown to be effective in certain systems, highlighting the importance of optimizing linker length for each specific target.[3][4]

  • Controlled and Sequential Synthesis: The Boc protecting group allows for a controlled, stepwise synthesis. The free amine can be coupled to one of the PROTAC ligands, followed by deprotection of the Boc group to reveal a second amine for conjugation to the other ligand.[5]

Data Presentation: Efficacy of PROTACs with Short PEG Linkers

The length of the PEG linker is a critical parameter in optimizing the degradation efficiency of a PROTAC. The following table summarizes representative data for a PROTAC targeting the oncogenic kinase BCR-ABL, demonstrating the impact of a short PEG linker on its biological activity.

PROTAC ConjugateLinker LengthTarget ProteinCell LineIC50 (nM)Degradation
Arg-PEG1-Dasa1 PEG unitBCR-ABLK562~0.36Most effective
Arg-PEGn-Dasa>1 PEG unitBCR-ABLK562>0.36Less effective

Data adapted from a study on single amino acid-based PROTACs for the degradation of BCR-ABL.[3][4] The results indicate that a single PEG unit linker was the most effective in reducing BCR-ABL levels and inhibiting cell proliferation.[3]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step procedure for the synthesis of a PROTAC, involving an initial amide coupling of the this compound linker to a carboxylic acid-functionalized E3 ligase ligand, followed by Boc deprotection and subsequent amide coupling to a POI ligand.

Step 1: Amide Coupling of this compound to an E3 Ligase Ligand

  • Reagents and Materials:

    • This compound

    • Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide-COOH)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Nitrogen or Argon atmosphere

    • Standard glassware and magnetic stirrer

  • Procedure:

    • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF under an inert atmosphere.

    • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Boc-protected E3 ligase-linker conjugate.

Step 2: Boc Deprotection and Coupling to POI Ligand

  • Reagents and Materials:

    • Boc-protected E3 ligase-linker conjugate from Step 1

    • TFA (Trifluoroacetic acid)

    • DCM (Dichloromethane)

    • Carboxylic acid-functionalized POI ligand

    • HATU

    • DIPEA

    • Anhydrous DMF

  • Procedure:

    • Dissolve the Boc-protected E3 ligase-linker conjugate (1.0 equivalent) in a 1:1 mixture of DCM and TFA.[6]

    • Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) (3x) to ensure complete removal of TFA. The resulting amine-E3 ligase-linker TFA salt is typically used in the next step without further purification.

    • In a separate flask, dissolve the carboxylic acid-functionalized POI ligand (1.0 equivalent) in anhydrous DMF under an inert atmosphere.

    • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15-30 minutes.

    • Add the deprotected amine-E3 ligase-linker TFA salt (1.1 equivalents) to the activated POI ligand solution.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Work-up and purify the final PROTAC molecule using similar procedures as described in Step 1.

Protocol 2: Characterization of the Synthesized PROTAC
  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Inject a small sample of the purified PROTAC onto a C18 reverse-phase column.

    • Elute with a gradient of water and acetonitrile (B52724) containing 0.1% formic acid.

    • Monitor the elution profile with a UV detector and determine the mass of the product with an in-line mass spectrometer to confirm the identity of the desired PROTAC.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy:

    • Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Acquire 1H and 13C NMR spectra to confirm the chemical structure and purity of the final compound.

Protocol 3: Western Blot for Target Protein Degradation
  • Cell Culture and Treatment:

    • Plate the relevant cell line (e.g., K562 for BCR-ABL) in appropriate culture dishes and allow them to grow to a suitable confluency.

    • Treat the cells with varying concentrations of the synthesized PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BCR-ABL) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).

Mandatory Visualization

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Amide Coupling E3_COOH E3 Ligase-COOH HATU_DIPEA1 HATU, DIPEA DMF, RT E3_COOH->HATU_DIPEA1 Linker_NH2 This compound Linker_NH2->HATU_DIPEA1 Boc_PROTAC_intermediate Boc-NH-Linker-E3 HATU_DIPEA1->Boc_PROTAC_intermediate Amide Bond Formation TFA TFA, DCM RT Deprotected_intermediate NH2-Linker-E3 TFA->Deprotected_intermediate Boc Removal Boc_PROTAC_intermediate_input->TFA Boc Removal POI_COOH POI-COOH HATU_DIPEA2 HATU, DIPEA DMF, RT POI_COOH->HATU_DIPEA2 Final_PROTAC Final PROTAC (POI-Linker-E3) HATU_DIPEA2->Final_PROTAC Amide Bond Formation Deprotected_intermediate_input->HATU_DIPEA2

Caption: Workflow for PROTAC synthesis using this compound.

BCR_ABL_Signaling_Pathway BCR_ABL BCR-ABL (Oncogenic Kinase) Downstream Downstream Signaling (e.g., STAT5, PI3K/AKT) BCR_ABL->Downstream Activates Proteasome Proteasome BCR_ABL->Proteasome Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes PROTAC BCR-ABL PROTAC PROTAC->BCR_ABL Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3_Ligase->BCR_ABL Ubiquitination Degradation Degradation Proteasome->Degradation

Caption: PROTAC-mediated degradation of BCR-ABL kinase.

References

Step-by-Step Guide for Antibody-Drug Conjugate (ADC) Synthesis with NH2-PEG2-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the synthesis of an antibody-drug conjugate (ADC) utilizing the heterobifunctional linker, NH2-PEG2-C2-Boc. This non-cleavable linker provides a stable connection between the antibody and the cytotoxic payload, leveraging a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and potentially improve pharmacokinetic properties. The following guide outlines a two-stage conjugation strategy: first, the coupling of a carboxyl-containing payload to the primary amine of the linker, followed by the deprotection of the Boc group and subsequent conjugation to the antibody.

I. Overview of the ADC Synthesis Workflow

The synthesis is divided into four main stages:

  • Payload-Linker Conjugation: Activation of the cytotoxic payload's carboxylic acid group and its subsequent reaction with the free amine of the this compound linker.

  • Purification of the Payload-Linker Conjugate: Removal of unreacted payload and linker.

  • Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the terminal amine on the payload-linker construct.

  • Antibody-Payload-Linker Conjugation: Activation of the antibody's lysine (B10760008) residues and conjugation with the deprotected payload-linker, followed by final purification of the ADC.

II. Quantitative Data Summary

The following tables summarize the key quantitative parameters for each major stage of the process. Note that these values are representative and may require optimization for specific antibodies and payloads.

Table 1: Recommended Reaction Conditions for Payload-Linker Conjugation

ParameterValueNotes
Activation Reagents EDC (1.5 eq.), sulfo-NHS (1.5 eq.)Molar equivalents relative to the carboxylated payload.
Reaction Solvent Anhydrous DMF or DMSOEnsures solubility of reactants.
Reaction Temperature Room TemperatureFor both activation and conjugation steps.
Reaction Time Activation: 15-30 minutes; Conjugation: 2-4 hoursMonitor reaction progress by LC-MS.
Molar Excess of Linker 1.2 equivalentsRelative to the payload.

Table 2: Boc Deprotection and Antibody Conjugation Parameters

ParameterValueNotes
Deprotection Reagent 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)A strong acid is required to cleave the Boc group.[1][2]
Deprotection Temperature 0°C to Room TemperatureStart at 0°C to control the reaction rate.
Deprotection Time 1-2 hoursMonitor by LC-MS until completion.
Conjugation pH 8.0 - 9.0Optimal for the reaction between an NHS ester-activated antibody and a primary amine.[3]
Compatible Buffers Phosphate, BorateBuffers must be free of primary amines (e.g., Tris).[3]
Molar Excess of Payload-Linker 5 to 20-foldMolar excess over the antibody; requires empirical optimization.

Table 3: Typical ADC Characterization Results

ParameterMethodTypical Value
Drug-to-Antibody Ratio (DAR) UV/Vis Spectroscopy, HIC, LC-MS2 - 4
Purity Size Exclusion Chromatography (SEC)> 95%
Aggregate Content Size Exclusion Chromatography (SEC)< 5%
Free Payload Content Reversed-Phase HPLC (RP-HPLC)< 1%

III. Experimental Protocols

Stage 1: Payload-Linker Conjugation

This stage involves the activation of a payload containing a carboxylic acid using EDC and sulfo-NHS to form a reactive sulfo-NHS ester, which then couples with the primary amine of the this compound linker.

Materials:

  • Carboxylated Payload

  • This compound Linker

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Quenching Buffer: 1 M Glycine, pH 8.5

  • Reverse-Phase HPLC system for purification

Protocol:

  • Payload Activation: a. Dissolve the carboxylated payload in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL. b. In a separate tube, dissolve EDC (1.5 molar equivalents) and sulfo-NHS (1.5 molar equivalents) in Reaction Buffer. c. Add the EDC/sulfo-NHS solution to the dissolved payload. d. Vortex the mixture gently and let it react for 15-30 minutes at room temperature to form the sulfo-NHS ester.[4][5]

  • Conjugation to Linker: a. Dissolve the this compound linker (1.2 molar equivalents) in anhydrous DMF or DMSO. b. Add the dissolved linker to the activated payload solution. c. Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring. d. Monitor the formation of the payload-linker conjugate by LC-MS. e. (Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubating for 30 minutes.

Stage 2: Purification of Payload-Linker Conjugate

Purification is crucial to remove unreacted payload, linker, and coupling reagents.[6]

Protocol:

  • Dilute the reaction mixture with an appropriate solvent (e.g., water with 0.1% TFA).

  • Purify the payload-linker conjugate using a reverse-phase HPLC system with a suitable C18 column.

  • Use a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA) to elute the product.

  • Collect fractions containing the desired product, identified by LC-MS analysis.

  • Lyophilize the pooled fractions to obtain the purified payload-linker conjugate as a dry powder.

Stage 3: Boc Deprotection

The Boc protecting group is removed under acidic conditions to reveal the primary amine for antibody conjugation.[1][2][7]

Materials:

  • Purified Payload-Linker-Boc Conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution (for work-up)

Protocol:

  • Dissolve the dry payload-linker-Boc conjugate in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the completion of the deprotection by LC-MS.

  • Upon completion, remove the DCM and excess TFA under reduced pressure (e.g., rotary evaporation).

  • For a basic work-up to obtain the free amine, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize the acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the deprotected payload-linker.

Stage 4: Antibody-Payload-Linker Conjugation and Purification

The final step involves the conjugation of the deprotected payload-linker to the antibody, targeting the primary amines of lysine residues. This is a non-specific conjugation method.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Deprotected Payload-Linker

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0-9.0

  • Anhydrous DMSO or DMF

  • Size Exclusion Chromatography (SEC) system for purification

Protocol:

  • Antibody Preparation: a. Exchange the antibody into the Conjugation Buffer using diafiltration or a desalting column. b. Adjust the antibody concentration to 5-10 mg/mL.

  • Conjugation Reaction: a. Dissolve the deprotected payload-linker in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-20 mM). b. Add the desired molar excess (e.g., 5 to 20-fold) of the payload-linker stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v). c. Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

  • Purification of the ADC: a. Remove unreacted payload-linker and other small molecules by size exclusion chromatography (SEC) or tangential flow filtration (TFF).[8] b. The purified ADC should be exchanged into a suitable formulation buffer (e.g., PBS, pH 7.4). c. Concentrate the final ADC product to the desired concentration.

IV. ADC Characterization

After synthesis and purification, the ADC must be thoroughly characterized to determine its critical quality attributes.

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody. This can be determined by:

    • UV/Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at the payload's maximum absorbance wavelength, the concentrations of each component can be calculated to determine the DAR.[3][9]

    • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the calculation of the average DAR from the peak areas.[9]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis of the ADC can resolve different drug-loaded species, providing a precise DAR value.[3][5]

  • Purity and Aggregation:

    • Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.[4][8]

  • Free Drug Content:

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to quantify the amount of unconjugated payload-linker remaining in the final ADC product.[9]

V. Visualized Workflows and Pathways

ADC_Synthesis_Workflow cluster_0 Payload-Linker Synthesis cluster_1 ADC Formation Payload Carboxylated Payload Activated_Payload Activated Payload (NHS Ester) Payload->Activated_Payload EDC, sulfo-NHS Linker This compound Payload_Linker_Boc Payload-Linker-Boc Conjugate Activated_Payload->Payload_Linker_Boc Linker Purified_PL_Boc Purified Payload-Linker-Boc Payload_Linker_Boc->Purified_PL_Boc RP-HPLC Deprotected_PL Deprotected Payload-Linker Purified_PL_Boc->Deprotected_PL TFA/DCM ADC_Crude Crude ADC Deprotected_PL->ADC_Crude Antibody (pH 8-9) Antibody Antibody Antibody->ADC_Crude Purified_ADC Purified ADC ADC_Crude->Purified_ADC SEC Characterization Characterization (DAR, Purity) Purified_ADC->Characterization Analysis

Caption: Overall workflow for ADC synthesis.

Reaction_Pathway Payload_COOH Payload-COOH Carboxylated Payload Activation Payload-CO-NHS Activated Payload Payload_COOH->Activation EDC, sulfo-NHS PL_Boc Payload-CO-NH-PEG2-C2-NHBoc Boc-Protected Conjugate Activation->PL_Boc Linker NH2-PEG2-C2-NHBoc Linker Linker->PL_Boc PL_NH2 Payload-CO-NH-PEG2-C2-NH2 Deprotected Conjugate PL_Boc->PL_NH2 TFA ADC Antibody-(NH-CO-Linker-Payload)n Final ADC PL_NH2->ADC Antibody_NH2 Antibody-(NH2)n Antibody Lysine Residues Antibody_NH2->ADC pH 8-9

Caption: Chemical reaction pathway for ADC synthesis.

References

Application Notes and Protocols: Reaction of NH2-PEG2-C2-Boc with NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-PEG2-C2-Boc is a heterobifunctional linker widely utilized in bioconjugation and drug development. Its structure comprises a terminal primary amine, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This configuration makes it an invaluable tool for the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3][4][5] The primary amine allows for covalent attachment to molecules activated with N-hydroxysuccinimide (NHS) esters, while the Boc-protected amine provides a latent reactive site for subsequent, orthogonal conjugation steps following deprotection. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.

Reaction Overview

The reaction of this compound with an NHS ester is a two-stage process:

  • Amide Bond Formation: The terminal primary amine of this compound nucleophilically attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[6][7] This reaction is typically performed in a slightly basic aqueous buffer or a polar aprotic solvent.

  • Boc Deprotection: The Boc protecting group is removed under acidic conditions, commonly with trifluoroacetic acid (TFA), to expose a new primary amine.[8][9][10] This newly available amine can then be used for further conjugation reactions.

Application Notes

Key Applications
  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to antibodies. The this compound is first reacted with an activated drug molecule (containing an NHS ester), and after purification, the Boc group is removed. The resulting amine on the PEG linker is then available to be conjugated to the antibody.

  • PROTACs: In PROTAC synthesis, this linker can connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[1][3][4] The sequential nature of the reaction enabled by the Boc protecting group is advantageous in these multi-step syntheses.

  • Surface Modification: The linker can be used to functionalize surfaces. For instance, a surface with NHS ester groups can be reacted with this compound, and after deprotection, the newly exposed amines can be used to immobilize other molecules.

Advantages of this compound
  • Controlled Sequential Conjugation: The Boc protecting group allows for a staged conjugation strategy, preventing unwanted side reactions.[8][9]

  • Enhanced Solubility and Pharmacokinetics: The hydrophilic PEG spacer can improve the solubility of hydrophobic molecules and can prolong the circulation half-life of biotherapeutics.[11][12]

  • Stable Linkage: The amide bond formed from the reaction with an NHS ester is highly stable.[6][7]

Data Presentation

Table 1: Recommended Reaction Conditions for NHS Ester Coupling
ParameterRecommended ValueNotes
pH 7.2 - 8.5Optimal for balancing amine reactivity and NHS ester hydrolysis. A pH of 8.3-8.5 is often recommended.[7][13][14]
Compatible Buffers Phosphate, Bicarbonate, Borate, HEPESBuffers must be free of primary amines (e.g., Tris).[7][13]
Solvents (if needed) DMSO, DMFUse high-purity, anhydrous solvent to dissolve the NHS ester before adding to the aqueous reaction buffer.[6][13] The final concentration of the organic solvent should ideally not exceed 10%.[15]
Molar Excess of NHS Ester 5 to 20-foldThis is the molar excess over this compound and requires empirical optimization.[15][16]
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can minimize hydrolysis of the NHS ester.[7][14]
Reaction Time 30 minutes to 4 hoursCan be extended to overnight at 4°C.[7][13][14]
Table 2: Recommended Conditions for Boc Deprotection
ParameterRecommended ValueNotes
Deprotection Reagent Trifluoroacetic acid (TFA)A strong acid is required to cleave the Boc group.[8][9][10] 4M HCl in dioxane is an alternative.[17]
Solvent Dichloromethane (DCM)Anhydrous DCM is commonly used.[9]
TFA Concentration 20-50% (v/v) in DCMHigher concentrations can lead to faster deprotection but may affect other acid-labile groups.[17]
Reaction Temperature Room Temperature (20-25°C)The reaction is typically rapid at room temperature.[9][10]
Reaction Time 30 minutes to 2 hoursReaction progress should be monitored (e.g., by TLC or LC-MS). Longer times may be needed for complete deprotection.[17]

Experimental Protocols

Protocol 1: Conjugation of this compound to an NHS Ester-Activated Molecule

Materials:

  • This compound

  • NHS ester-activated molecule

  • Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 (or other amine-free buffer at pH 7.2-8.5)

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Dialysis or size-exclusion chromatography equipment for purification

Procedure:

  • Equilibrate all reagents to room temperature.

  • Prepare a stock solution of the NHS ester-activated molecule in anhydrous DMSO or DMF.

  • Dissolve the this compound in the Conjugation Buffer.

  • Add the desired molar excess of the dissolved NHS ester-activated molecule to the this compound solution. The final volume of the organic solvent should be less than 10% of the total reaction volume.

  • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • (Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubate for 30 minutes. This will hydrolyze any unreacted NHS esters.

  • Purify the conjugate using dialysis or size-exclusion chromatography to remove unreacted reagents and byproducts.

Protocol 2: Boc Deprotection of the Conjugate

Materials:

  • Boc-protected conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected conjugate in anhydrous DCM.

  • Under a fume hood, add TFA to the solution to the desired final concentration (e.g., 20-50%).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully neutralize the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the deprotected product.

Visualizations

experimental_workflow Overall Experimental Workflow cluster_stage1 Stage 1: NHS Ester Coupling cluster_stage2 Stage 2: Boc Deprotection reagents1 This compound + NHS Ester-Molecule reaction1 Amide Bond Formation (pH 7.2-8.5) reagents1->reaction1 Mix product1 Boc-Protected Conjugate reaction1->product1 1-4h @ RT purification1 Purification (Dialysis/SEC) product1->purification1 reagents2 Boc-Protected Conjugate reaction2 Acidic Treatment (TFA/DCM) reagents2->reaction2 Add Acid product2 Deprotected Conjugate (Free Amine) reaction2->product2 0.5-2h @ RT purification2 Purification (Extraction/Evaporation) product2->purification2 purification1->reagents2

References

Application Notes and Protocols for the Purification of NH2-PEG2-C2-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-PEG2-C2-Boc, also known as tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate, is a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and pharmacokinetic properties, while the terminal amine and Boc-protected amine allow for sequential and controlled conjugation to molecules of interest. The purity of this linker is critical for the successful synthesis of well-defined bioconjugates and subsequent downstream applications. This document provides detailed protocols for the purification of this compound, focusing on flash column chromatography and preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Common Impurities

The synthesis of this compound typically involves the mono-Boc protection of the corresponding diamine, 2-(2-(2-aminoethoxy)ethoxy)ethanamine. Due to the statistical nature of this reaction, several impurities can arise. Understanding these impurities is crucial for developing an effective purification strategy.

Potential Impurities in this compound Synthesis:

  • Unreacted Diamine Starting Material: The diamine is significantly more polar than the desired product and can be challenging to remove completely.

  • Di-Boc Protected Byproduct: Over-reaction can lead to the formation of the di-Boc protected species, which is less polar than the desired mono-Boc product.

  • Residual Reagents and Byproducts: Impurities from the Boc-protection reaction, such as unreacted Boc-anhydride and its byproducts.

Purification Strategies

The primary methods for purifying this compound are flash column chromatography and preparative RP-HPLC. The choice of method depends on the scale of the purification, the impurity profile, and the desired final purity.

A general workflow for the purification process is outlined below:

Caption: General purification workflow for this compound conjugates.

Data Presentation: Comparison of Purification Methods

The following table summarizes the expected outcomes for the purification of a crude this compound mixture using flash column chromatography and preparative RP-HPLC.

Purification MethodPurity of Final ProductTypical YieldThroughputCost
Flash Column Chromatography >95%60-80%High (grams)Low
Preparative RP-HPLC >98%40-60%Low (milligrams to grams)High

Experimental Protocols

Protocol 1: Flash Column Chromatography

This method is suitable for larger scale purifications where a purity of >95% is sufficient.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium (B1175870) hydroxide (B78521) (for solvent modification, optional)

  • Glass chromatography column

  • Fraction collector or test tubes

  • TLC plates and developing chamber

  • Staining solution (e.g., ninhydrin (B49086) or potassium permanganate)

Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude product in DCM.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using a solvent system such as 5-10% Methanol in Dichloromethane.

    • Visualize the spots using a UV lamp and/or by staining with ninhydrin (stains primary amines) or potassium permanganate. The desired product should be more retained (lower Rf) than the di-Boc byproduct and less retained (higher Rf) than the starting diamine.

  • Column Packing:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel in the initial elution solvent (e.g., 100% DCM or a low polarity DCM/MeOH mixture).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of DCM.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the sample in a suitable solvent, add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully load the sample onto the top of the packed silica gel column.

  • Elution and Fraction Collection:

    • Begin elution with a low polarity solvent (e.g., 1-2% MeOH in DCM).

    • Gradually increase the polarity of the mobile phase (e.g., to 10% MeOH in DCM) to elute the compounds. A slow gradient is often necessary to achieve good separation.[1]

    • Collect fractions and monitor the elution by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC TLC Analysis of Crude Pack Pack Silica Gel Column TLC->Pack Load Load Sample Pack->Load Elute Gradient Elution (DCM/MeOH) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor by TLC Collect->Monitor Monitor->Elute Continue Elution Combine Combine Pure Fractions Monitor->Combine Elution Complete Evaporate Evaporate Solvent Combine->Evaporate Pure Purified Product Evaporate->Pure

Caption: Workflow for flash column chromatography purification.

Protocol 2: Preparative Reverse-Phase HPLC (RP-HPLC)

This method provides higher resolution and is suitable for achieving high purity (>98%), especially for smaller scale purifications.

Materials:

  • Crude or partially purified this compound

  • Preparative RP-HPLC system with a fraction collector

  • C18 reverse-phase preparative column

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Acetate (B1210297)

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA or 10 mM Ammonium Acetate

  • Analytical HPLC system for purity analysis

  • Lyophilizer (freeze-dryer)

Procedure:

  • Analytical Method Development:

    • On an analytical C18 column, develop a gradient that provides good separation of the desired product from its impurities. A typical gradient is 5% to 95% Acetonitrile in Water (with 0.1% TFA) over 20-30 minutes.

  • Sample Preparation:

    • Dissolve the crude or partially purified product in a minimal amount of the initial mobile phase (e.g., 95:5 Water:ACN).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Preparative HPLC Run:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions.

    • Inject the prepared sample onto the column.

    • Run the preparative gradient method, scaling the flow rate appropriately for the column diameter.

    • Collect fractions corresponding to the peak of the desired product.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions for purity using analytical RP-HPLC.

    • Combine the pure fractions.

    • If a volatile buffer like TFA or ammonium acetate was used, the solvent can be removed by lyophilization to obtain the purified product as a salt.

RP_HPLC_Workflow cluster_prep_hplc Preparation cluster_run_hplc Execution cluster_post_hplc Post-Purification Develop Develop Analytical Method Prepare Prepare & Filter Sample Develop->Prepare Inject Inject on Preparative Column Prepare->Inject Run Run Gradient & Collect Fractions Inject->Run Analyze Analyze Fractions (Analytical HPLC) Run->Analyze Combine_HPLC Combine Pure Fractions Analyze->Combine_HPLC Fractions are Pure Lyophilize Lyophilize Combine_HPLC->Lyophilize Pure_HPLC Purified Product (>98%) Lyophilize->Pure_HPLC

Caption: Workflow for preparative RP-HPLC purification.

Troubleshooting

Problem: The product streaks on the TLC plate during flash chromatography. Possible Cause: The highly polar nature of the PEG chain can cause streaking on silica gel. Solution: Add a small amount of a basic modifier like ammonium hydroxide or triethylamine (B128534) to the mobile phase to improve the peak shape.

Problem: Low recovery of the product after purification. Possible Cause: The product may be partially soluble in the aqueous phase during workup, or it may adhere strongly to the silica gel. Solution: For flash chromatography, ensure the column is thoroughly flushed with a more polar solvent mixture after the main product has eluted. For RP-HPLC, ensure the pH of the mobile phase is appropriate to maintain the desired protonation state of the amine.

Problem: Co-elution of impurities. Possible Cause: Insufficient resolution between the desired product and impurities. Solution: For flash chromatography, use a shallower gradient and a higher ratio of silica gel to the crude product. For RP-HPLC, optimize the gradient and consider a different column stationary phase (e.g., C8) or mobile phase modifier.

By following these guidelines and protocols, researchers can effectively purify this compound conjugates to the desired level of purity for their specific applications in drug development and bioconjugation.

References

Characterization of NH2-PEG2-C2-Boc: A Comprehensive Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the analytical characterization of NH2-PEG2-C2-Boc, a heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The purity, identity, and structural integrity of this linker are paramount for the successful synthesis of complex bioconjugates. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Detailed experimental protocols, data presentation in tabular format, and workflow visualizations are provided to ensure accurate and reproducible characterization.

Introduction

This compound, also known as tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate, is a valuable building block in bioconjugation chemistry.[1] It features a terminal primary amine, a hydrophilic di-ethylene glycol (PEG2) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. The precise characterization of this linker is a critical quality control step to ensure the desired reactivity, purity, and ultimately, the efficacy and safety of the final therapeutic agent. This application note outlines the standard analytical methods for the comprehensive characterization of this compound.

Analytical Techniques and Data

A multi-technique approach is essential for the unambiguous characterization of this compound. The following sections detail the expected results from NMR, HPLC, MS, and FTIR analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing information on the chemical environment of each proton and carbon atom.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
-C(CH₃)₃ (Boc)~1.44 (s, 9H)~28.4
-C(CH₃)₃ (Boc)Not Applicable~79.0
-NH₂~1.5 - 2.5 (br s, 2H)Not Applicable
-CH₂-NH₂~2.85 (t, 2H)~41.7
-O-CH₂-CH₂-NH₂~3.52 (t, 2H)~73.3
-O-CH₂-CH₂-O-~3.65 (s, 4H)~70.2
-CH₂-NH-Boc~3.30 (q, 2H)~40.3
-O-CH₂-CH₂-NH-Boc~3.55 (t, 2H)~70.4
-C=O (Boc)Not Applicable~156.0

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the primary method for determining the purity of this compound.

Table 2: Typical RP-HPLC Parameters and Expected Results

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm
Expected Purity ≥95%
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

Table 3: Expected Mass Spectrometry Data

Parameter Value
Molecular Formula C₁₁H₂₄N₂O₄
Molecular Weight 248.32 g/mol [1]
Monoisotopic Mass 248.1736 Da[1]
Expected Ion (ESI+) [M+H]⁺ = 249.1812 m/z
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in this compound.

Table 4: Characteristic FTIR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amine)Stretching3300 - 3500 (broad)
C-H (Alkane)Stretching2850 - 3000
C=O (Boc Urethane)Stretching1680 - 1720
N-H (Boc Urethane)Bending1510 - 1540
C-O-C (PEG Ether)Stretching1050 - 1150 (strong)

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all peaks and assign them to the corresponding protons in the structure.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Assign the chemical shifts to the respective carbon atoms.

HPLC Protocol
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of Mobile Phase A and B. Dilute to a working concentration of 0.1 mg/mL.

  • Injection: Inject 10 µL of the sample solution onto the column.

  • Data Acquisition: Run the gradient method and record the chromatogram at 214 nm.

  • Data Analysis: Integrate the peak areas of all detected components. Calculate the purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

  • Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS).

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

  • Data Analysis: Identify the [M+H]⁺ ion and confirm that the measured mass corresponds to the calculated mass.

FTIR Spectroscopy Protocol
  • Sample Preparation: Place a small drop of the liquid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Collection: Collect the spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis and Verification cluster_result Final Characterization Sample This compound NMR NMR Spectroscopy Sample->NMR HPLC HPLC Sample->HPLC MS Mass Spectrometry Sample->MS FTIR FTIR Spectroscopy Sample->FTIR Structure Structural Elucidation NMR->Structure Purity Purity Assessment HPLC->Purity MolWeight Molecular Weight Confirmation MS->MolWeight FuncGroup Functional Group Identification FTIR->FuncGroup Result Fully Characterized Product Structure->Result Purity->Result MolWeight->Result FuncGroup->Result

Caption: Experimental workflow for the characterization of this compound.

logical_relationship cluster_properties Key Properties cluster_techniques Analytical Methods Compound This compound Structure Chemical Structure Compound->Structure Purity Purity Compound->Purity Identity Molecular Identity Compound->Identity Composition Functional Group Composition Compound->Composition NMR 1H & 13C NMR Structure->NMR HPLC RP-HPLC Purity->HPLC MS ESI-MS Identity->MS FTIR ATR-FTIR Composition->FTIR NMR->Structure HPLC->Purity MS->Identity FTIR->Composition

Caption: Logical relationship between properties and analytical techniques.

Conclusion

The comprehensive characterization of this compound is crucial for its application in the synthesis of bioconjugates. By employing a combination of NMR, HPLC, MS, and FTIR, researchers can confidently verify the structure, purity, and identity of this critical linker. The protocols and data presented in this application note serve as a valuable resource for ensuring the quality and consistency of this compound in research and drug development settings.

References

Application Notes and Protocols for Incorporating NH2-PEG2-C2-Boc into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) moieties to peptides, known as PEGylation, is a well-established strategy to enhance their therapeutic properties. PEGylation can improve a peptide's solubility, extend its in vivo half-life, and reduce its immunogenicity. The NH2-PEG2-C2-Boc linker is a short, heterobifunctional PEG derivative that provides a flexible spacer and a protected amine functionality. This allows for the controlled and specific incorporation of a PEG unit into a peptide, with the Boc-protected amine available for subsequent modifications after deprotection.

These application notes provide detailed protocols for the incorporation of this compound into a peptide via solution-phase conjugation to a C-terminal or side-chain carboxyl group, followed by Boc deprotection and purification of the final PEGylated peptide. Additionally, this document outlines the application of such modified peptides in the context of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality for targeted protein degradation.

Data Presentation: Quantitative Summary

Successful incorporation of the this compound linker and subsequent deprotection are critical for obtaining the desired final product. The following tables summarize the key quantitative parameters for each major step of the process.

Table 1: Recommended Reaction Conditions for Solution-Phase Peptide Conjugation

ParameterValueNotes
Activation Reagents EDC (1.5 eq.), NHS (1.5 eq.)Molar equivalents relative to the peptide's carboxyl groups.
Conjugation pH 7.2 - 8.0Balances amine reactivity and NHS ester stability.
Compatible Buffers Phosphate, Bicarbonate, Borate, HEPESMust be free of primary amines (e.g., Tris).
Molar Excess of this compound 1.5 - 3.0 foldMolar excess over the peptide; may require optimization.
Reaction Temperature Room Temperature (20-25 °C)
Reaction Time 2 - 4 hoursMonitor reaction progress by LC-MS.
Expected Yield 60 - 85%Dependent on peptide sequence and reaction optimization.

Table 2: Boc Deprotection Conditions

ParameterValueNotes
Deprotection Reagent Trifluoroacetic acid (TFA) in Dichloromethane (DCM)A common and effective method for Boc removal.
TFA Concentration 20 - 50% (v/v)
Reaction Temperature 0 °C to Room TemperatureInitial reaction at 0°C helps to control exothermicity.
Reaction Time 30 minutes - 2 hoursMonitor deprotection by LC-MS.
Expected Yield > 95%Typically a high-yielding reaction.

Table 3: Representative RP-HPLC Purification Parameters for PEGylated Peptides

ParameterValue
Column C18, 300 Å pore size, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-65% B over 30 minutes
Flow Rate 1.0 mL/min
Detection 220 nm and 280 nm
Expected Purity > 95%

Experimental Protocols

Solution-Phase Conjugation of this compound to a Peptide

This protocol describes the conjugation of the primary amine of this compound to a carboxyl group (C-terminus or side chain of Asp/Glu) of a purified peptide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • Purified peptide with at least one free carboxyl group

  • This compound

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Conjugation Buffer: 0.1 M Sodium Phosphate, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • LC-MS for reaction monitoring

  • Reverse-Phase HPLC (RP-HPLC) for purification

Procedure:

  • Peptide Preparation: Dissolve the purified peptide in Conjugation Buffer to a final concentration of 1-5 mg/mL.

  • Activation of Peptide Carboxyl Groups:

    • In a separate tube, dissolve EDC (1.5 molar equivalents relative to the peptide) and NHS (1.5 molar equivalents) in Activation Buffer.

    • Add the EDC/NHS solution to the peptide solution.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Dissolve this compound (1.5 to 3.0 molar equivalents relative to the peptide) in a minimal amount of DMF or DMSO.

    • Add the dissolved this compound to the activated peptide solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Reaction Monitoring: Monitor the progress of the conjugation reaction by LC-MS. Look for the appearance of a new peak corresponding to the mass of the peptide plus the mass of the PEG linker.

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.

  • Purification: Purify the resulting Boc-protected PEGylated peptide by RP-HPLC using the parameters outlined in Table 3. Collect fractions containing the desired product and lyophilize.

Boc Deprotection of the PEGylated Peptide

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the PEGylated peptide to yield a free primary amine.

Materials:

  • Lyophilized Boc-protected PEGylated peptide

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Dissolution: Dissolve the lyophilized Boc-protected PEGylated peptide in DCM.

  • Deprotection Reaction:

    • Cool the solution in an ice bath.

    • Slowly add TFA to a final concentration of 20-50% (v/v).

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Reaction Monitoring: Monitor the completion of the deprotection reaction by LC-MS. Look for the disappearance of the Boc-protected peptide peak and the appearance of a new peak with a mass corresponding to the deprotected peptide.

  • Precipitation and Washing:

    • Concentrate the reaction mixture under reduced pressure to remove the majority of the DCM and TFA.

    • Add cold diethyl ether to the concentrated residue to precipitate the deprotected PEGylated peptide.

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the final deprotected PEGylated peptide under vacuum.

Purification of the Final PEGylated Peptide

This protocol outlines the final purification of the deprotected PEGylated peptide to ensure high purity for subsequent applications.

Materials:

  • Crude deprotected PEGylated peptide

  • RP-HPLC system

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the dried, deprotected PEGylated peptide in a minimal amount of Mobile Phase A.

  • HPLC Purification:

    • Inject the sample onto a C18 RP-HPLC column.

    • Elute the peptide using a gradient of Mobile Phase B (e.g., 5-65% over 30 minutes).

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the main product peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final, purified PEGylated peptide.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_conjugation 1. Solution-Phase Conjugation cluster_deprotection 2. Boc Deprotection cluster_purification 3. Purification peptide Purified Peptide (-COOH) activation Activate with EDC/NHS peptide->activation conjugation Conjugation (pH 7.5, RT, 2-4h) activation->conjugation linker This compound linker->conjugation boc_peg_peptide Boc-Protected PEGylated Peptide conjugation->boc_peg_peptide deprotection Deprotection (TFA/DCM) boc_peg_peptide->deprotection deprotected_peptide Deprotected PEGylated Peptide deprotection->deprotected_peptide purification RP-HPLC deprotected_peptide->purification final_product Final Purified PEGylated Peptide purification->final_product

Caption: Workflow for Incorporating this compound into a Peptide.

PROTAC-Mediated Protein Degradation Pathway

The this compound linker, once incorporated and deprotected, can be used to synthesize PROTACs. The free amine on the PEG linker can be conjugated to a ligand for an E3 ubiquitin ligase. The peptide portion of the molecule can be designed to bind to a target protein of interest. The resulting PROTAC then facilitates the ubiquitination and subsequent degradation of the target protein.

Caption: PROTAC-Mediated Degradation of a Target Protein.

Application Notes and Protocols for NH2-PEG2-C2-Boc in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-PEG2-C2-Boc, also known as tert-butyl (2-(2-aminoethoxy)ethyl)(2-oxoethyl)carbamate, is a heterobifunctional linker molecule increasingly utilized in solid-phase peptide synthesis (SPPS). Its structure comprises a free primary amine, a short polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine. This configuration makes it a versatile tool for introducing PEGylated spacers within peptide sequences, modifying peptide properties, and serving as a foundational element in the synthesis of more complex biomolecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1]

The incorporation of a PEG linker can enhance the solubility, bioavailability, and pharmacokinetic profile of peptides.[2][3] The bifunctional nature of this compound allows for directional and controlled synthesis. The free amine can be coupled to a solid support or a growing peptide chain, while the Boc-protected amine allows for subsequent elongation of the peptide or conjugation of another molecule after deprotection.

These application notes provide a comprehensive overview of the use of this compound in SPPS, including detailed protocols for its incorporation and subsequent manipulations.

Chemical Properties and Structure

PropertyValue
IUPAC Name tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate
CAS Number 756525-95-8
Molecular Formula C11H23NO4
Molecular Weight 233.31 g/mol
Appearance Liquid
Storage Temperature 4°C

Applications in Solid-Phase Peptide Synthesis

The primary applications of this compound in the context of SPPS include:

  • Introduction of a Hydrophilic Spacer: The PEG moiety increases the hydrophilicity of the resulting peptide, which can improve solubility and reduce aggregation.[2]

  • Peptide Modification: It can be used to introduce a flexible linker at the N-terminus, C-terminus, or within the peptide sequence, allowing for subsequent conjugation of other molecules such as fluorophores, biotin, or small molecule drugs.

  • Synthesis of PROTACs and ADCs: This linker is a common building block in the solid-phase synthesis of PROTACs, where it connects a target protein binder to an E3 ligase ligand.[4][5][6]

Experimental Protocols

The following protocols outline the key steps for incorporating this compound into a peptide sequence during solid-phase peptide synthesis using standard Boc chemistry.

Protocol 1: Coupling of this compound to a Resin-Bound Peptide

This protocol describes the coupling of the free amine of this compound to the N-terminus of a peptide chain that is being synthesized on a solid support.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes in the reaction vessel.

  • Pre-activation of this compound:

    • In a separate vial, dissolve this compound (2-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 2-5 equivalents) in DMF.

    • Add DIPEA (4-10 equivalents) to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the pre-activated this compound solution to the resin.

    • Shake the reaction vessel at room temperature for 2-4 hours.

  • Monitoring the Coupling: Perform a qualitative test (e.g., ninhydrin (B49086) test) to monitor the completion of the coupling reaction. A negative ninhydrin test (beads remain colorless or slightly yellow) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and finally DMF (3 times) to remove excess reagents and by-products.

Protocol 2: Boc Deprotection of the PEG-Linker

This protocol describes the removal of the Boc protecting group from the newly incorporated linker to expose a primary amine for further peptide chain elongation or conjugation.

Materials:

  • Resin with Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Washing: Wash the resin from the previous step with DCM (3 times).

  • Boc Deprotection:

    • Prepare a solution of 25-50% TFA in DCM. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

    • Add the TFA/DCM solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of the TFA/DCM solution and shake for an additional 20-30 minutes.[7]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3 times) to remove residual TFA.

  • Neutralization:

    • Wash the resin with a solution of 10% DIPEA in DMF (3 times for 5 minutes each) to neutralize the trifluoroacetate (B77799) salt of the newly formed amine.[8]

    • Wash the resin again with DMF (3 times) and DCM (3 times) to remove excess DIPEA and prepare for the next coupling step.

The exposed amine is now ready for the coupling of the next amino acid in the sequence or for the attachment of another molecule.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters for the protocols described above. These values are intended as a starting point and may require optimization based on the specific peptide sequence and resin used.

ParameterValueNotes
Linker Equivalents 2 - 5 eq.Relative to the resin loading capacity.
Coupling Reagent Equivalents 2 - 5 eq.Relative to the resin loading capacity.
DIPEA Equivalents (Coupling) 4 - 10 eq.Relative to the resin loading capacity.
Coupling Time 2 - 4 hoursMonitor with ninhydrin test for completion.
TFA Concentration for Deprotection 25 - 50% in DCMHigher concentrations can lead to faster deprotection but may risk side reactions.[7]
Boc Deprotection Time 25 - 35 minutesTotal time for two deprotection steps.
Neutralization Solution 10% DIPEA in DMFEnsures complete neutralization of the TFA salt.[8]

Visualizations

Workflow for Incorporating this compound in SPPS

SPPS_Workflow Start Resin-Bound Peptide (Free N-Terminus) Swell Swell Resin in DMF Start->Swell Couple Couple with Pre-activated This compound Swell->Couple Wash1 Wash (DMF, DCM) Couple->Wash1 Deprotect Boc Deprotection (TFA in DCM) Wash1->Deprotect Wash2 Wash (DCM) Deprotect->Wash2 Neutralize Neutralize (DIPEA in DMF) Wash2->Neutralize Wash3 Wash (DMF, DCM) Neutralize->Wash3 End Resin-Bound Peptide with Free Amine on PEG Linker Wash3->End

Caption: Workflow for the incorporation of this compound into a solid-phase peptide synthesis cycle.

Logical Relationship of Components in a PROTAC

PROTAC_Structure POI_Ligand Protein of Interest (POI) Ligand Linker This compound (or derivative) POI_Ligand->Linker PROTAC PROTAC Molecule POI_Ligand->PROTAC E3_Ligand E3 Ubiquitin Ligase Ligand Linker->E3_Ligand Linker->PROTAC E3_Ligand->PROTAC

Caption: Conceptual structure of a PROTAC molecule highlighting the role of the PEG linker.

References

Application Notes and Protocols for the Experimental Design of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3][4] These heterobifunctional molecules are composed of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical component that significantly influences the PROTAC's efficacy by affecting its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[5][6]

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed in PROTAC design due to their advantageous properties.[5][7][] The incorporation of a PEG chain can enhance the aqueous solubility of the PROTAC molecule, a crucial factor for drug development.[7][] Furthermore, the flexibility and length of the PEG linker are key parameters for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination of the target protein.[5]

These application notes provide a detailed experimental workflow for the design, synthesis, and evaluation of PROTACs featuring PEG linkers, complete with step-by-step protocols for key assays.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Experimental Workflow Overview

The development of a PROTAC with a PEG linker involves a systematic workflow encompassing design, chemical synthesis, and comprehensive in vitro and in vivo evaluation.

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design PROTAC Design (Ligand & Linker Selection) Synthesis Chemical Synthesis Design->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Biochemical Biochemical & Biophysical Assays (SPR, TR-FRET) Characterization->Biochemical Cell_Based Cell-Based Assays (Western Blot, Viability) Biochemical->Cell_Based Ubiquitination Ubiquitination Assays Cell_Based->Ubiquitination PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Cell_Based->PK_PD Efficacy Efficacy Studies (Xenograft Models) PK_PD->Efficacy

A typical workflow for the design and evaluation of PROTACs.

Detailed Experimental Protocols

Protocol 1: PROTAC Synthesis with a PEG Linker

This protocol describes a representative two-step synthesis of a PROTAC using a bifunctional PEG linker with a carboxylic acid and a terminal functional group (e.g., amine or azide) for sequential conjugation to an amine-containing E3 ligase ligand and a POI ligand.

Step 1: Coupling of E3 Ligase Ligand to PEG Linker

  • Reaction Setup: In a round-bottom flask, dissolve the E3 ligase ligand (e.g., pomalidomide-amine, 1.0 eq) and the bifunctional PEG linker (e.g., HOOC-PEGn-N3, 1.1 eq) in anhydrous dimethylformamide (DMF).

  • Activation: Add coupling reagents such as HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the E3 ligase-linker intermediate.

Step 2: Coupling of POI Ligand to the E3 Ligase-Linker Intermediate (Click Chemistry Example)

  • Reaction Setup: Dissolve the purified E3 ligase-linker intermediate (containing an azide, 1.0 eq) and the POI ligand (functionalized with an alkyne, 1.1 eq) in a suitable solvent mixture (e.g., t-BuOH/H2O).

  • Catalyst Addition: Add a copper(I) catalyst, such as copper(II) sulfate (B86663) and sodium ascorbate.

  • Reaction: Stir the reaction at room temperature until completion.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Purification: Purify the final PROTAC product by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[9][10]

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12][13][14]

Protocol 2: Biochemical and Biophysical Assays

2.1 Surface Plasmon Resonance (SPR) for Binary and Ternary Complex Kinetics [15][16][17][18][19]

  • Immobilization: Immobilize the E3 ligase (e.g., VHL) onto a sensor chip.

  • Binary Binding: To measure the binding of the PROTAC to the E3 ligase, inject a series of concentrations of the PROTAC over the sensor surface and measure the binding response.

  • Ternary Complex Formation: To measure ternary complex formation, inject a mixture of the PROTAC and the target protein at varying concentrations over the immobilized E3 ligase.

  • Data Analysis: Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation constants (KD) for both binary and ternary interactions.

2.2 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation [2][20][21][22]

  • Reagent Preparation: Prepare solutions of a tagged target protein (e.g., GST-tagged), a tagged E3 ligase (e.g., His-tagged), a terbium-conjugated anti-tag antibody (donor), and a fluorescently labeled anti-tag antibody (acceptor).

  • Assay Setup: In a microplate, add the tagged proteins, antibodies, and a serial dilution of the PROTAC compound in an appropriate assay buffer.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 180 minutes) to allow for complex formation.

  • Measurement: Measure the TR-FRET signal using a microplate reader. The signal is generated when the donor and acceptor are brought into close proximity by the PROTAC.

  • Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (TC50).

Protocol 3: Cell-Based Assays

3.1 Western Blotting for Protein Degradation [23][24][25]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and controls) for a predetermined amount of time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH). Calculate the percentage of protein degradation relative to the vehicle control and plot dose-response curves to determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).[26][27][28][29]

3.2 Co-Immunoprecipitation (Co-IP) for Ubiquitination Assay [30][31][32][33]

  • Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells in IP lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein overnight at 4°C. Add protein A/G agarose (B213101) beads to capture the antibody-protein complexes.

  • Washing: Wash the beads multiple times to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-ubiquitin antibody to detect the ubiquitinated target protein.

3.3 Cell Viability Assay (e.g., CellTiter-Glo®) [34]

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • Assay Procedure: Add CellTiter-Glo® reagent to each well, which measures ATP levels as an indicator of cell viability.

  • Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Plot cell viability against PROTAC concentration to determine the IC50 value.

Protocol 4: In Vivo Evaluation[3][4][37][38]
  • Animal Model: Select an appropriate animal model (e.g., a mouse xenograft model for cancer).

  • Dosing and Administration: Determine the optimal dose and route of administration for the PROTAC.

  • Pharmacokinetics (PK): Collect blood samples at various time points after administration to determine the concentration of the PROTAC in the plasma over time.

  • Pharmacodynamics (PD): Collect tumor and/or tissue samples to measure the levels of the target protein by Western blotting or immunohistochemistry to assess degradation in vivo.

  • Efficacy: Monitor tumor growth and animal well-being over the course of the study to evaluate the therapeutic efficacy of the PROTAC.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: In Vitro Degradation Profile of a Representative PROTAC

PROTAC Concentration (nM)% Target Protein Degradation (Dmax)
115%
1045%
10085%
100095%
DC50 (nM) 15

Table 2: Ternary Complex Formation and Cell Viability

AssayParameterValue
TR-FRETTC50 (nM)50
Cell ViabilityIC50 (µM)0.5

Table 3: In Vivo Pharmacokinetic and Pharmacodynamic Parameters

ParameterValue
Plasma Half-life (t1/2)4 hours
Maximum Plasma Concentration (Cmax)2 µM
Tumor Growth Inhibition (%)60%
Target Protein Degradation in Tumor (%)75%

Conclusion

The experimental workflow outlined in these application notes provides a comprehensive framework for the design, synthesis, and evaluation of PROTACs incorporating PEG linkers. The detailed protocols for key biochemical, cellular, and in vivo assays are intended to guide researchers in the successful development of novel protein degraders. The systematic optimization of the PEG linker length and composition is a critical aspect of PROTAC design, ultimately influencing the therapeutic potential of these innovative molecules.

References

Preparing Stock Solutions of NH2-PEG2-C2-Boc: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of stock solutions of NH2-PEG2-C2-Boc, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Adherence to these guidelines is crucial for ensuring the integrity, stability, and reliable performance of the compound in downstream applications.

Introduction

This compound is a hydrophilic, PEG-based linker featuring a terminal primary amine (-NH2) and a Boc-protected amine.[1][2] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and biocompatibility, making it an ideal component in the development of novel therapeutics.[1] This linker is instrumental in covalently connecting a target protein ligand and an E3 ubiquitin ligase ligand in PROTACs, or a cytotoxic drug to an antibody in ADCs.[3][4][5][6] Proper handling and preparation of stock solutions are the foundational steps for successful and reproducible experimental outcomes.

Compound Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C11H23NO4
Molecular Weight 233.30 g/mol [3]
Appearance Colorless to light yellow liquid[3]
CAS Number 756525-95-8[3]
Purity ≥95%
Storage (Pure Form) -20°C for 3 years, 4°C for 2 years[3]

Stock Solution Preparation

Recommended Solvents and Solubility

This compound exhibits excellent solubility in dimethyl sulfoxide (B87167) (DMSO). It is recommended to use anhydrous (dry) DMSO to prepare stock solutions, as the presence of moisture can affect the stability of the compound.

SolventSolubility
DMSO ≥ 100 mg/mL (428.63 mM)[3][7]

Note: The "≥" symbol indicates that the compound is soluble at this concentration, but the saturation point may be higher. It is crucial to use newly opened or properly stored anhydrous DMSO, as it is hygroscopic and absorbed moisture can impact product solubility and stability.[3][7]

Protocol for Preparing a 100 mM DMSO Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or a polypropylene (B1209903) tube

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: As this compound is a liquid, it is best to work with volumes if the density is known or to weigh it out directly for highest accuracy. However, for ease of use, many suppliers provide it in pre-weighed amounts.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing this compound to achieve the desired concentration. For example, to prepare a 100 mM stock solution from 10 mg of the compound:

    • Volume of DMSO = (Mass of Compound / Molecular Weight) / Desired Concentration

    • Volume of DMSO = (0.010 g / 233.30 g/mol ) / 0.100 mol/L = 0.0004286 L = 428.6 µL

  • Dissolution: Cap the vial tightly and vortex thoroughly until the liquid is completely dissolved and the solution is clear. Gentle warming or sonication can be used to aid dissolution if necessary.[7]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

  • Storage: Store the aliquoted stock solutions at -20°C or -80°C in tightly sealed vials.

Stock Solution Molarity Calculator

To aid in the preparation of stock solutions with different molarities, refer to the following table which provides the required volume of solvent for standard masses of this compound.

Desired Concentration (mM)Mass of CompoundRequired Volume of DMSO
11 mg4.286 mL
51 mg0.857 mL
101 mg0.429 mL
15 mg21.43 mL
55 mg4.286 mL
105 mg2.143 mL
110 mg42.86 mL
510 mg8.573 mL
1010 mg4.286 mL

Storage and Stability

Proper storage is critical to maintain the integrity of this compound stock solutions.

Storage ConditionShelf Life
-20°C 1 month[3][7]
-80°C 6 months[3][7]

Key Storage Recommendations:

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting into single-use volumes is essential.

  • Protect from Moisture: Use anhydrous solvents and store in tightly sealed containers.

  • Inert Atmosphere: For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing can provide additional protection.

Experimental Workflow & Signaling Pathway Visualization

The following diagrams illustrate the general workflow for preparing the stock solution and the logical role of this compound in PROTAC-mediated protein degradation.

G cluster_workflow Stock Solution Preparation Workflow A Equilibrate This compound to RT B Add Anhydrous DMSO A->B Prevents moisture condensation C Vortex/Sonicate until Dissolved B->C Achieve desired concentration D Aliquot into Single-Use Vials C->D Ensure homogeneity E Store at -20°C or -80°C D->E Avoid freeze-thaw cycles

Caption: Workflow for preparing this compound stock solution.

G cluster_pathway Role of this compound in PROTAC Action cluster_ternary Ternary Complex Formation POI Protein of Interest (Target) PROTAC PROTAC Molecule POI->PROTAC Proteasome Proteasome POI->Proteasome Enters for E3 E3 Ubiquitin Ligase E3->POI Ubiquitination E3->PROTAC Linker This compound (as part of linker) PROTAC->Linker contains Ub Ubiquitin Degradation Protein Degradation Proteasome->Degradation

Caption: Logical diagram of PROTAC-mediated protein degradation.

References

Application Notes and Protocols for NH2-PEG2-C2-Boc in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the versatile bifunctional linker, NH2-PEG2-C2-Boc. This polyethylene (B3416737) glycol (PEG)-based linker is a cornerstone in the synthesis of advanced bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure, featuring a terminal primary amine and a Boc-protected amine connected by a hydrophilic PEG spacer, allows for sequential and controlled conjugation of different molecular entities.

Overview of this compound

This compound, with the CAS Number 756525-95-8, is a heterobifunctional linker designed for flexibility and increased solubility in bioconjugation applications.[1][] The primary amine serves as a reactive handle for conjugation to carboxylic acids, activated esters, or other electrophilic groups. The tert-butyloxycarbonyl (Boc) protecting group on the other terminus provides a stable, yet easily removable, mask for a second primary amine, enabling orthogonal conjugation strategies. A structurally similar and commonly used alternative is Boc-NH-PEG2-amine (CAS Number: 153086-78-3).[3][4]

Key Features:

  • Hydrophilic PEG Spacer: The two-unit polyethylene glycol chain enhances the aqueous solubility of the resulting conjugate, which can improve bioavailability and reduce aggregation.[5][6]

  • Bifunctional: Allows for the sequential attachment of two different molecules, a crucial feature in the modular synthesis of PROTACs and ADCs.[3][7]

  • Orthogonal Chemistry: The free amine and the Boc-protected amine allow for distinct reaction schemes, providing precise control over the synthetic route.

Key Reactions and Signaling Pathways

The primary applications of this compound revolve around its role as a linker in constructing PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.

PROTAC_Mechanism cluster_0 Ternary Complex Formation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following protocols provide detailed methodologies for the two primary reaction types involving this compound: amide bond formation via the free amine and deprotection of the Boc group.

Protocol 1: Amide Bond Formation with a Carboxylic Acid

This protocol details the coupling of the free primary amine of this compound with a carboxylic acid-containing molecule (e.g., a PROTAC warhead or an ADC payload) using common coupling reagents.

Amide_Coupling_Workflow start Start dissolve Dissolve Carboxylic Acid and Coupling Agents (e.g., HATU, DIPEA) in DMF start->dissolve add_linker Add this compound (in DMF) dissolve->add_linker react React at Room Temperature (1-4 hours) add_linker->react monitor Monitor by LC-MS/TLC react->monitor monitor->react Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Purify by Chromatography (e.g., Silica (B1680970) Gel) workup->purify end End purify->end

Caption: Workflow for amide bond formation.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data for Amide Coupling Reactions:

ParameterConditionNotes
Equivalents
Carboxylic Acid1.0Limiting reagent
This compound1.0 - 1.2A slight excess may improve yield
HATU1.1 - 1.2Coupling agent
DIPEA2.0 - 3.0Organic base
Solvent Anhydrous DMF or DCMEnsure anhydrous conditions
Temperature Room Temperature (20-25 °C)Mild conditions are generally sufficient
Reaction Time 1 - 4 hoursMonitor for completion
Typical Yield 60 - 90%Dependent on substrates
Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the second primary amine for subsequent conjugation.

Boc_Deprotection_Workflow start Start dissolve Dissolve Boc-protected Compound in DCM start->dissolve add_tfa Add Trifluoroacetic Acid (TFA) dissolve->add_tfa react React at Room Temperature (30 min - 2 hours) add_tfa->react monitor Monitor by LC-MS/TLC react->monitor monitor->react Incomplete evaporate Evaporate Solvent and Excess TFA monitor->evaporate Complete end End (Amine TFA Salt) evaporate->end

Caption: Workflow for Boc deprotection.

Materials:

  • Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (for precipitation, optional)

Procedure:

  • Dissolve the Boc-protected compound in DCM (e.g., 0.1 M solution).

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting amine is typically obtained as a TFA salt and can often be used in the next step without further purification. If necessary, the free amine can be obtained by neutralization with a suitable base.

Quantitative Data for Boc Deprotection:

ParameterConditionNotes
Reagent Trifluoroacetic Acid (TFA) or 4M HCl in DioxaneTFA is common for solution-phase synthesis
Solvent Dichloromethane (DCM)A common solvent for this reaction
Concentration of Acid 20-50% (v/v) TFA in DCMHigher concentrations lead to faster deprotection
Temperature Room Temperature (20-25 °C)Reaction is typically fast at room temperature
Reaction Time 30 minutes - 2 hoursMonitor for completion
Typical Yield > 95% (often quantitative)The product is the amine salt (e.g., TFA salt)

Purification and Characterization

Purification of PEGylated compounds can be challenging due to their physical properties. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for purifying the products of the reactions described above.

Typical RP-HPLC Conditions:

  • Column: C18 stationary phase

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: A suitable gradient of mobile phase B (e.g., 5% to 95% over 30 minutes)

  • Detection: UV at 214 nm and 254 nm

Characterization of the final products is typically performed using:

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the synthesized molecule.

Conclusion

This compound is a highly valuable linker for the construction of complex bioconjugates. The protocols and data provided in these application notes offer a solid foundation for researchers to utilize this versatile molecule in their drug discovery and development efforts. Careful optimization of the reaction conditions for specific substrates is recommended to achieve the best results.

References

Application Notes and Protocols for Scaling Up Reactions with NH2-PEG2-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the effective use of NH2-PEG2-C2-Boc, a bifunctional linker, in the synthesis of complex biomolecules and targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals familiar with synthetic organic chemistry and bioconjugation techniques.

Introduction to this compound

This compound (CAS: 756525-95-8) is a versatile, non-cleavable linker molecule widely employed in the fields of medicinal chemistry and drug discovery.[1][2] Its structure features a primary amine and a tert-butyloxycarbonyl (Boc)-protected primary amine, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[3] This unique architecture allows for sequential and controlled conjugation to two different molecular entities, making it an ideal building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][4]

The PEG spacer enhances the aqueous solubility and can improve the pharmacokinetic properties of the final conjugate.[5] The Boc protecting group provides an orthogonal handle for a two-step synthetic strategy, ensuring selective reactions at the free amine first, followed by deprotection and subsequent reaction at the newly exposed amine.

Key Applications

The primary applications of this compound are in the construction of:

  • PROTACs: These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][6] this compound serves as the linker connecting the target protein ligand and the E3 ligase ligand.

  • Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen.[1][4] this compound can be used to connect the drug payload to the antibody.

Experimental Protocols

Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the second primary amine for subsequent conjugation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)[7]

  • Dichloromethane (DCM), anhydrous[7]

  • Toluene (B28343) (optional, for removal of residual TFA)[7]

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[7]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[7]

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • (Optional) To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step 2-3 times.[7]

  • The resulting deprotected amine (as a TFA salt) can often be used directly in the next step.

  • For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free diamine.

Quantitative Data:

ParameterReagent/SolventTemperature (°C)Time (h)Typical Yield (%)
Boc Deprotection20-50% TFA in DCM0 to RT1 - 2>95

Note: Yields are highly dependent on the specific substrate and reaction conditions.

G cluster_0 Step 1: Boc Deprotection Boc-NH-PEG2-C2-NH2 Boc-NH-PEG2-C2-NH2 TFA/DCM TFA/DCM Boc-NH-PEG2-C2-NH2->TFA/DCM Deprotected Linker (TFA salt) Deprotected Linker (TFA salt) TFA/DCM->Deprotected Linker (TFA salt) G cluster_1 Step 2: Amide Bond Formation Carboxylic Acid Carboxylic Acid EDC/NHS EDC/NHS Carboxylic Acid->EDC/NHS Activated NHS Ester Activated NHS Ester Deprotected Linker Deprotected Linker Activated NHS Ester->Deprotected Linker Final Conjugate Final Conjugate Deprotected Linker->Final Conjugate EDC/NHS->Activated NHS Ester G cluster_0 PROTAC/ADC Synthesis Workflow A Molecule 1 (e.g., Target Ligand/Drug) C Molecule 1 - Linker A->C B This compound B->C D Boc Deprotection C->D E Deprotected Intermediate D->E G Final PROTAC/ADC E->G F Molecule 2 (e.g., E3 Ligase Ligand/Antibody) F->G

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Linker Length for PROTAC Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) for maximal degradation activity.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC, and why is its length so critical?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1][2] The primary function of the linker is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1] The length of the linker is a crucial parameter that dictates the efficacy of a PROTAC.[1][3] An optimal linker length is necessary for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][3]

  • If the linker is too short: It can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][3]

  • If the linker is too long: It may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[1][3]

Therefore, optimizing the linker length is a critical step in the development of a potent PROTAC.[1]

Q2: What is a typical range for optimal PROTAC linker length?

There is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair.[1][4] However, empirical data from numerous studies suggest that most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[4] For some systems, a minimum linker length is required to observe any degradation. For instance, one study targeting TBK1 observed no degradation with linkers shorter than 12 atoms.[4] It is crucial to experimentally screen a range of linker lengths to determine the optimum for a specific system.[4]

Q3: How does linker composition, beyond just length, influence PROTAC performance?

Linker composition plays a significant role in a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.[1][2]

  • Solubility: Incorporating hydrophilic elements like polyethylene (B3416737) glycol (PEG) can improve solubility.[1][4]

  • Cell Permeability: The linker's properties, such as the number of rotatable bonds and polar surface area, can be modulated to improve cell permeability.[4]

  • Metabolic Stability: Linear alkyl or ether chains can be susceptible to oxidative metabolism. Designing linkers with greater metabolic stability is an important consideration for in vivo applications.[4]

  • Flexibility and Rigidity: The chemical nature of the linker influences its flexibility. More rigid structures (e.g., containing piperazine (B1678402) or phenyl groups) can enhance conformational stability and pre-organize the PROTAC into a favorable conformation for ternary complex formation, while more flexible linkers (e.g., long alkyl chains) can also be effective.[1][4][5]

Q4: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[1] While the hook effect is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity. A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, making the ternary complex more stable and thus mitigating the hook effect.[1][4]

Troubleshooting Guide

Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.

This is a common challenge and often points to issues with ternary complex formation.[1]

  • Possible Cause: Suboptimal Linker Length. The linker may not be the correct length to facilitate the formation of a stable and productive ternary complex.[1]

  • Troubleshooting Steps:

    • Synthesize a PROTAC library: Create a series of PROTACs with varying linker lengths (e.g., by adding or removing PEG units or alkyl chain carbons).[1]

    • Modify linker composition: Experiment with different linker types, such as more rigid or flexible linkers, to find a composition that supports a stable ternary complex.[4]

    • Perform biophysical assays: Directly measure the formation and stability of the ternary complex using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET assays. This will provide quantitative data on the binding affinities and cooperativity of your PROTACs.[4]

Problem 2: The degradation of my target protein is weak, or I observe a pronounced hook effect at higher concentrations.

  • Possible Cause: Suboptimal linker design that does not promote positive cooperativity in ternary complex formation.[1]

  • Troubleshooting Steps:

    • Systematic linker modification: As in the previous problem, systematically vary the linker length and composition. A linker that better pre-organizes the two ligands for ternary complex formation can increase cooperativity.[4]

    • Biophysical measurement of cooperativity: Use techniques like SPR to quantify the cooperativity of your PROTACs. This will allow you to rank your compounds based on their ability to form a stable ternary complex.[4]

Problem 3: My PROTAC is potent in biochemical assays but shows poor activity in cells.

  • Possible Cause: Poor cell permeability. PROTACs are often large molecules that may struggle to cross the cell membrane.[4]

  • Troubleshooting Steps:

    • Alter linker properties: Modify the linker to have a better balance of hydrophilicity and lipophilicity. Incorporating PEG units can increase solubility, which may aid permeability.[4]

    • Cellular target engagement assays: Confirm that your PROTAC is reaching its target inside the cell using assays like the cellular thermal shift assay (CETSA) or NanoBRET.[4]

Problem 4: Altering the linker length leads to a complete loss of activity.

  • Possible Cause: Suboptimal linker attachment points. The position where the linker is connected to the warhead and the E3 ligase ligand is crucial for maintaining their binding affinities and for the correct orientation within the ternary complex.[4][6]

  • Troubleshooting Steps:

    • Re-evaluate attachment points: The choice of attachment site is typically guided by analyzing solvent-exposed areas at the protein-ligand interfaces.[6] Ensure the chosen points do not disrupt key binding interactions.

    • Synthesize isomers: If possible, synthesize PROTACs with the linker attached at different solvent-exposed positions on the warhead and/or E3 ligase ligand to identify a more favorable connection point.

Data Presentation: Impact of Linker Length on PROTAC Activity

The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on degradation efficacy.

Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC APEG12>1000<20
PROTAC B PEG 16 ~100 >80
PROTAC CPEG20>1000<30

Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[1][7]

Table 2: Effect of Linker Length on p38α Degradation

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC XAlkyl13~500~40
PROTAC Y Alkyl 15-17 <100 >90
PROTAC ZAlkyl19>1000<20

For p38α degradation, a linker length of 15-17 atoms was identified as the most effective.[1]

Experimental Protocols

Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.

1. Western Blot Analysis for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels.[1]

  • Protocol:

    • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time.

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Normalize protein amounts, add loading buffer, boil, and then load onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software. A loading control (e.g., GAPDH or β-actin) should be used for normalization.

2. Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the kinetics of binary and ternary complex formation.[1]

  • Protocol:

    • Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.

    • Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.

    • Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.

    • Data Analysis: Analyze the sensorgrams to determine association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD). Cooperativity can be calculated by comparing the binding affinity of the ternary complex to the binary interactions.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation Target Protein Target Protein PROTAC PROTAC Target Protein->PROTAC Binds to warhead Proteasome Proteasome Target Protein->Proteasome Targeted for Degradation E3 Ligase E3 Ligase PROTAC->E3 Ligase Binds to E3 ligand E3 Ligase->Target Protein Ubiquitination Ub Ubiquitin Ub->Target Protein Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degrades into

Caption: The mechanism of action of a PROTAC, leading to protein degradation.

Linker_Optimization_Workflow start Start: Define Target and E3 Ligase synthesis Synthesize PROTAC Library (Varying Linker Lengths) start->synthesis biochem_assay Biochemical Assays (e.g., SPR, ITC) synthesis->biochem_assay cell_assay Cellular Degradation Assays (e.g., Western Blot) synthesis->cell_assay decision Optimal Linker Identified? biochem_assay->decision perm_assay Permeability & Target Engagement (e.g., CETSA, NanoBRET) cell_assay->perm_assay perm_assay->decision end End: Lead PROTAC decision->end Yes troubleshoot Troubleshoot: - Modify Linker Composition - Change Attachment Points decision->troubleshoot No troubleshoot->synthesis

Caption: A typical experimental workflow for optimizing PROTAC linker length.

Troubleshooting_Flowchart start Start: No/Weak Degradation q1 Good binary binding? start->q1 a1_yes Issue with Ternary Complex - Synthesize linker library - Perform biophysical assays q1->a1_yes Yes a1_no Re-evaluate Warhead/E3 Ligand Binding Affinity q1->a1_no No q2 Potent in vitro, weak in cells? a1_yes->q2 end Optimized PROTAC a1_no->end a2_yes Poor Cell Permeability - Modify linker for solubility - Run CETSA/NanoBRET q2->a2_yes Yes a2_no Proceed to cooperativity check q2->a2_no No a2_yes->end q3 Pronounced Hook Effect? a2_no->q3 a3_yes Low Cooperativity - Systematically modify linker - Measure cooperativity (SPR) q3->a3_yes Yes q3->end No a3_yes->end

Caption: A decision-making flowchart for troubleshooting common PROTAC issues.

References

Technical Support Center: Troubleshooting Failed NH2-PEG2-C2-Boc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues encountered during NH2-PEG2-C2-Boc conjugation experiments.

Troubleshooting Guide

Issue 1: Incomplete or No Conjugation Product Observed

Q1: I do not see my desired conjugated product by LC-MS or other analytical methods. What are the potential causes and how can I troubleshoot this?

There are several potential reasons for a failed conjugation reaction. A systematic approach to troubleshooting is crucial. The primary areas to investigate are the deprotection of the Boc group, the activation of the carboxylic acid on your molecule of interest, and the coupling reaction itself.

Troubleshooting Steps:

  • Verify Boc Deprotection: The terminal amine of this compound is protected by a tert-butyloxycarbonyl (Boc) group, which must be removed before conjugation. Incomplete deprotection is a common reason for conjugation failure.

    • Confirm Deprotection: Analyze the deprotection reaction mixture by LC-MS to confirm the presence of the deprotected NH2-PEG2-C2-NH2 (as its corresponding salt, e.g., TFA salt).

    • Optimize Deprotection Conditions: If deprotection is incomplete, consider the troubleshooting steps outlined in the table below.[1]

  • Ensure Efficient Carboxylic Acid Activation: For the amide bond to form, the carboxylic acid on your molecule of interest must be activated. This is typically achieved using carbodiimide (B86325) chemistry (e.g., EDC and NHS).[2]

    • Use Fresh Reagents: Carbodiimides like EDC can be sensitive to moisture. Use fresh, high-quality reagents.

    • Optimize Activation Time: Allow sufficient time for the formation of the NHS-ester intermediate before adding the deprotected PEG linker.

  • Check Coupling Reaction Conditions: The final coupling step requires optimal conditions for the nucleophilic attack of the deprotected amine on the activated carboxylic acid.

    • pH of the Reaction: The pH of the reaction mixture should be around 7-9 to ensure the amine is deprotonated and nucleophilic.[3][4]

    • Stoichiometry: Ensure the appropriate molar ratio of the reactants. A slight excess of the activated molecule of interest may be beneficial.

Q2: My Boc deprotection appears to be incomplete. How can I optimize this step?

Incomplete Boc deprotection is a frequent hurdle. The stability of the Boc group is sensitive to acid strength, reaction time, and temperature.

Troubleshooting Boc Deprotection:

ParameterRecommendationRationale
Acid Strength Increase the concentration of Trifluoroacetic acid (TFA). A common starting point is 20-50% TFA in Dichloromethane (DCM).[1][5]The Boc group is removed by acidolysis; insufficient acid strength will lead to an incomplete reaction.[1]
Reaction Time Extend the reaction time. Monitor the reaction progress by TLC or LC-MS every 30 minutes.[1][5]Deprotection is a kinetic process and may require more time for completion, especially with sterically hindered substrates.[1]
Alternative Acids Consider using 4M HCl in 1,4-dioxane (B91453) as a stronger alternative to TFA.[1][5]For particularly stable Boc groups, a stronger acid may be necessary to drive the reaction to completion.
Solvent Ensure the Boc-protected PEG linker is fully dissolved in the reaction solvent. Dichloromethane (DCM) is a commonly used solvent.[1][5]Poor solubility can limit the access of the acid to the Boc group, leading to an incomplete reaction.
Issue 2: Observation of Side Products

Q3: I see multiple peaks in my LC-MS analysis in addition to my starting materials and desired product. What are these side products and how can I minimize them?

The formation of side products can complicate purification and reduce the yield of the desired conjugate. Understanding the potential side reactions is key to mitigating them.

Common Side Products and Solutions:

  • Alkylation of the Product: During Boc deprotection with acid, a tert-butyl cation is formed. This cation can alkylate nucleophilic sites on your molecule of interest.

    • Solution: Add a scavenger, such as triisopropylsilane (B1312306) (TIS), to the deprotection reaction mixture.[1] TIS will trap the tert-butyl cation, preventing it from reacting with your product.

  • Dimerization/Polymerization: If your molecule of interest also contains a free amine, self-conjugation can occur.

    • Solution: Ensure that any additional amine groups on your molecule of interest are appropriately protected before activating the carboxylic acid.

  • Hydrolysis of Activated Ester: The NHS-ester intermediate is susceptible to hydrolysis, which will regenerate the carboxylic acid and prevent conjugation.

    • Solution: Perform the reaction in anhydrous solvents and add the deprotected amine to the activated ester without significant delay.

Frequently Asked Questions (FAQs)

Q4: What are the recommended storage conditions for this compound?

Proper storage is crucial for maintaining the reagent's integrity.

  • Long-term storage: -80°C for up to 6 months.[6]

  • Short-term storage: -20°C for up to 1 month.[6]

  • Stock solutions in solvent can be stored at -80°C for 6 months or -20°C for 1 month.[7]

Q5: What analytical techniques are recommended for monitoring the conjugation reaction?

Several techniques can be used to monitor the progress of your reaction and characterize the final product.[2]

Analytical TechniquePurpose
Thin-Layer Chromatography (TLC) A quick, qualitative method to visualize the consumption of starting materials and the formation of the product.
High-Performance Liquid Chromatography (HPLC) A quantitative method to separate and measure the concentrations of reactants and products.
Liquid Chromatography-Mass Spectrometry (LC-MS) A highly specific technique to confirm the identity of the conjugated product by verifying its molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy Used for detailed structural confirmation of the purified conjugate.

Q6: Why is it necessary to use coupling agents like EDC and NHS?

Directly reacting a carboxylic acid with an amine to form an amide bond requires high temperatures, which can degrade sensitive biomolecules. Coupling agents like EDC and NHS allow the reaction to proceed under mild conditions.[2] EDC activates the carboxylic acid, and NHS forms a more stable, amine-reactive intermediate, increasing the efficiency of the conjugation.[8]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional scavenger)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 20-50% TFA in DCM.[5] If your molecule is sensitive to the tert-butyl cation, add 2.5-5% (v/v) TIS as a scavenger.[1]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[5]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.[5]

Protocol 2: Amide Coupling to a Carboxylic Acid

This protocol describes the conjugation of the deprotected NH2-PEG2-C2-amine to a molecule containing a carboxylic acid using EDC and NHS.

Materials:

  • Molecule of interest with a carboxylic acid group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Deprotected NH2-PEG2-C2-amine (from Protocol 1)

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction vessel

Procedure:

  • Dissolve the molecule of interest containing the carboxylic acid in the anhydrous solvent.

  • Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.

  • Stir the reaction at room temperature for 1-4 hours to allow for the formation of the NHS-ester.

  • Add the deprotected NH2-PEG2-C2-amine (1.0 equivalent) to the reaction mixture.

  • Adjust the pH of the reaction to 7-9 using a suitable base (e.g., DIPEA) if necessary.[3][4]

  • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by LC-MS.

  • Upon completion, purify the conjugate using an appropriate chromatographic technique (e.g., HPLC or column chromatography).

Visualizations

experimental_workflow cluster_deprotection Step 1: Boc Deprotection cluster_activation Step 2: Carboxylic Acid Activation cluster_coupling Step 3: Conjugation start This compound deprotection Add TFA/DCM (Optional: TIS scavenger) start->deprotection deprotected_peg Deprotected NH2-PEG2-C2-Amine (TFA Salt) deprotection->deprotected_peg coupling Combine and Adjust pH (7-9) deprotected_peg->coupling molecule Molecule-COOH activation Add EDC/NHS molecule->activation activated_molecule Activated Molecule-NHS Ester activation->activated_molecule activated_molecule->coupling product Conjugated Product: Molecule-CONH-PEG2-C2-NH2 coupling->product

Caption: Experimental workflow for this compound conjugation.

troubleshooting_tree start Conjugation Failed: No Product Observed q1 Was Boc deprotection successful? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was the carboxylic acid properly activated? a1_yes->q2 sol_deprotection Troubleshoot Deprotection: - Increase acid concentration - Extend reaction time - Use stronger acid - Check solvent a1_no->sol_deprotection a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Were the coupling reaction conditions optimal? a2_yes->q3 sol_activation Troubleshoot Activation: - Use fresh EDC/NHS - Ensure anhydrous conditions - Optimize activation time a2_no->sol_activation a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol_other Investigate Other Issues: - Reagent stability - Side reactions (e.g., alkylation) - Analytical method sensitivity a3_yes->sol_other sol_coupling Troubleshoot Coupling: - Check and adjust pH to 7-9 - Verify stoichiometry of reactants a3_no->sol_coupling

Caption: Troubleshooting decision tree for failed conjugation.

References

Technical Support Center: Enhancing PROTAC Solubility with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when using polyethylene (B3416737) glycol (PEG) linkers to improve the solubility of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: Why are PEG linkers used in PROTAC design?

A1: PEG linkers are incorporated into PROTACs primarily to enhance their aqueous solubility.[1][2][3][4] PROTACs are often large, complex molecules with high molecular weight and lipophilicity, which can lead to poor solubility and limited cell permeability.[1][2] The repeating ethylene (B1197577) glycol units in PEG linkers are hydrophilic, improving the molecule's interaction with aqueous environments.[1][] This increased hydrophilicity is crucial for easier handling, formulation, and potentially improved oral absorption and pharmacokinetic profiles.[1][4]

Key advantages of using PEG linkers include:

  • Improved Solubility: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, enhancing interactions with water.[1]

  • Increased Hydrophilicity: PEG linkers impart a hydrophilic character to the overall PROTAC molecule.[6][7]

  • Biocompatibility: PEG is well-known for its good biocompatibility.[6]

  • Flexibility: The flexible nature of PEG linkers can allow the PROTAC to adopt conformations that may facilitate ternary complex formation.[][8]

Q2: What is the impact of PEG linker length on PROTAC solubility and permeability?

A2: The length of the PEG linker is a critical parameter that significantly influences a PROTAC's properties.[6][8][9]

  • Solubility: Generally, longer PEG chains lead to increased hydrophilicity and, consequently, higher aqueous solubility.[10][11]

  • Permeability: The relationship between PEG linker length and cell permeability is more complex. While increased hydrophilicity can hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers may allow the molecule to fold and shield its polar surface area, which can improve permeability.[1][8][12] However, excessively long PEG linkers can negatively impact permeability.[2][8] Therefore, an optimal length must be determined empirically for each PROTAC system.[1]

Q3: Can a PROTAC have poor solubility even with a PEG linker?

A3: Yes, it is possible. While PEG linkers are added to improve solubility, the overall physicochemical properties of the entire PROTAC molecule, including the warhead and the E3 ligase ligand, determine its final solubility.[2] If the other components of the PROTAC are highly lipophilic, the addition of a PEG linker may not be sufficient to achieve high aqueous solubility.

Q4: What is the "hook effect" and how does the linker influence it?

A4: The "hook effect" is a phenomenon observed in PROTAC assays where the degradation efficacy decreases at high PROTAC concentrations.[8] This occurs because at high concentrations, the PROTAC molecules can form separate binary complexes with the target protein and the E3 ligase, rather than the desired productive ternary complex (Target Protein-PROTAC-E3 Ligase).[8] A well-designed linker that promotes positive cooperativity and stabilizes the ternary complex can help to mitigate the hook effect.[8]

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with PEGylated PROTACs.

ProblemPossible CausesRecommended Solutions
Low aqueous solubility of the synthesized PROTAC. The warhead and/or E3 ligase ligand are highly hydrophobic, overpowering the solubilizing effect of the PEG linker. The PEG linker is too short to provide sufficient hydrophilicity.Synthesize analogs with longer PEG linkers (e.g., increase from PEG4 to PEG8).[11] Incorporate more polar functional groups into the linker or other parts of the PROTAC.[6][13] Consider formulation strategies such as creating amorphous solid dispersions (ASDs).[14][15][16]
PROTAC precipitates out of solution during cellular assays. The concentration of the PROTAC in the cell culture medium exceeds its solubility limit. Components in the media, such as proteins, may cause the PROTAC to precipitate.[2]Decrease the final concentration of the PROTAC in the assay.[2] Increase the serum concentration in the media, as serum proteins can sometimes help solubilize hydrophobic compounds.[2] Test different dilution methods, such as adding the PROTAC stock solution to the media dropwise while vortexing.[2] Filter the final solution through a 0.22 µm filter before adding to cells.[2]
Good in vitro degradation, but poor cellular activity. The PROTAC has poor cell permeability despite having a PEG linker.Synthesize a series of PROTACs with varying PEG linker lengths to find the optimal balance between solubility and permeability.[8] Consider that excessively long PEG linkers can negatively impact permeability.[8] Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[8]
No target degradation is observed. The PEG linker length is not optimal for the formation of a stable and productive ternary complex.[8] The PROTAC has poor cell permeability.[8]Synthesize a broader range of PROTACs with both shorter and longer PEG linkers.[8] Use biophysical assays like TR-FRET, SPR, or ITC to confirm the formation of the ternary complex.[17] Evaluate the cell permeability of your PROTACs.[17]
Decreased degradation efficacy at higher PROTAC concentrations (Hook Effect). Formation of non-productive binary complexes at high concentrations.[8]Optimize the linker design to enhance the stability of the ternary complex.[8] Determine the optimal concentration range for your PROTAC through dose-response experiments.

Data on PEG Linker Effects

The following tables summarize the general trends and hypothetical data illustrating the impact of PEG linker length on PROTAC properties.

Table 1: Impact of PEG Linker Length on Aqueous Solubility (Hypothetical Data)

Linker TypePROTAC Solubility (µg/mL)
Alkyl C85
PEG425
PEG860
PEG10150
PEG12180
This table illustrates a general trend of increasing solubility with longer PEG chains. Actual values are system-dependent.[11]

Table 2: Impact of PEG Linker Length on Cell Permeability (Hypothetical Data)

Linker TypeApparent Permeability (Papp) in Caco-2 cells (10⁻⁶ cm/s)
Alkyl C80.5
PEG41.2
PEG82.5
PEG103.1
PEG122.8
This table illustrates that there is often an optimal linker length for permeability, as excessively long and polar linkers can start to decrease permeability.[11]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a general method for determining the kinetic solubility of a PROTAC.

Materials:

  • PROTAC of interest

  • 100% DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plate

  • Plate shaker

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.

  • In triplicate, dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate.

  • Add 198 µL of PBS (pH 7.4) to each well to achieve a final concentration of 100 µM. The final DMSO concentration will be 1%.

  • Seal the plate and shake it at room temperature for 2 hours on a plate shaker.

  • After incubation, filter the samples to remove any precipitated compound.

  • Analyze the concentration of the dissolved PROTAC in the filtrate using a validated HPLC-UV or LC-MS/MS method with a standard curve.

  • The concentration determined is the kinetic solubility of the PROTAC under these conditions.[2]

Protocol 2: PROTAC Synthesis via Two-Step Coupling

This protocol outlines a general synthetic route for a PROTAC using a bifunctional PEG linker.

Materials:

  • E3 ligase ligand (e.g., pomalidomide-NH2)

  • Bifunctional PEG linker (e.g., HOOC-PEGn-N3)

  • POI ligand functionalized with an alkyne

  • Solvents (e.g., DMF, t-BuOH/H2O)

  • Coupling reagents (e.g., HATU, DIPEA)

  • Click chemistry reagents (e.g., copper sulfate, sodium ascorbate)

  • LC-MS for reaction monitoring

  • Preparative HPLC for purification

Procedure:

  • First Coupling Reaction:

    • Dissolve the E3 ligase ligand and the bifunctional PEG linker in an appropriate solvent like DMF.

    • Add coupling reagents such as HATU and DIPEA.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.[1]

  • Second Coupling Reaction (Click Chemistry):

    • Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the alkyne-functionalized POI ligand in a suitable solvent mixture (e.g., t-BuOH/H2O).

    • Add the click chemistry reagents.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.[1]

Visualizations

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Ub Ubiquitin E3_bound E3 Ligase Proteasome Proteasome Degraded Degraded Peptides Proteasome->Degraded POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound POI_ub Polyubiquitinated POI E3_bound->POI_bound Ubiquitination E3_bound->PROTAC_bound POI_ub->Proteasome Recognition & Degradation Troubleshooting_Workflow Troubleshooting Low PROTAC Solubility Start Start: Low PROTAC Solubility Observed Check_Components Are Warhead/E3 Ligand Highly Lipophilic? Start->Check_Components Check_Linker_Length Is PEG Linker Sufficiently Long? Check_Components->Check_Linker_Length Yes Add_Polar_Groups Incorporate Polar Moieties Check_Components->Add_Polar_Groups No (Suspect linker) Modify_Linker Synthesize with Longer PEG Linker Check_Linker_Length->Modify_Linker No Formulation Consider Formulation Strategies (e.g., ASDs) Check_Linker_Length->Formulation Yes Re_evaluate Re-evaluate Solubility Modify_Linker->Re_evaluate Formulation->Re_evaluate End End: Solubility Improved Re_evaluate->End Add_Polar_groups Add_Polar_groups Add_Polar_groups->Re_evaluate

References

Technical Support Center: Preventing ADC Aggregation with NH2-PEG2-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing the NH2-PEG2-C2-Boc linker to mitigate aggregation of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it prevent ADC aggregation?

A1: this compound is a heterobifunctional linker molecule featuring a Boc-protected amine and a carboxylic acid separated by a 2-unit polyethylene (B3416737) glycol (PEG) chain.[1][2] PEGylation, the process of attaching PEG chains to molecules, is a well-established method to prevent protein aggregation.[3] The short PEG2 chain in this linker increases the hydrophilicity of the ADC, which helps to shield hydrophobic patches on the antibody or payload that can lead to aggregation.[4][5] This steric hindrance and increased solubility in aqueous solutions reduce the propensity for ADC molecules to clump together.[6]

Q2: What is the purpose of the Boc protecting group?

A2: The tert-butyloxycarbonyl (Boc) group is a protecting group for the terminal amine.[7] It prevents the amine from reacting during the initial conjugation steps, allowing for a controlled, sequential synthesis.[7] For instance, the carboxylic acid end of the linker can be activated and reacted with the antibody first. The Boc group is then removed under acidic conditions to expose the amine for subsequent conjugation to a payload or another molecule.[8][9]

Q3: Is a short PEG linker like PEG2 sufficient to prevent aggregation?

A3: While longer PEG chains generally provide greater hydrophilicity and steric hindrance, even short PEG linkers like PEG2 can significantly reduce aggregation, especially when the payload is highly hydrophobic.[10][11] The optimal PEG length depends on the specific antibody, payload, and drug-to-antibody ratio (DAR). Short linkers are often preferred as they may have a smaller impact on the ADC's in vitro potency compared to very long linkers.[10]

Q4: What are the main causes of ADC aggregation?

A4: ADC aggregation is a multifactorial issue. Key contributors include:

  • Hydrophobicity: The conjugation of hydrophobic payloads and linkers can increase the overall hydrophobicity of the antibody, leading to self-association.[12]

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules increases the likelihood of hydrophobic interactions and aggregation.

  • Unfavorable Buffer Conditions: pH and salt concentrations that are not optimal for the antibody's stability can promote aggregation.

  • Handling and Storage: Stresses such as repeated freeze-thaw cycles, elevated temperatures, and agitation can denature the antibody and cause aggregation.[4]

Q5: What is a non-cleavable linker and what are its advantages?

A5: this compound is a non-cleavable linker, meaning it forms a stable covalent bond between the antibody and the payload.[1] The payload is released only after the entire antibody is degraded within the lysosome of the target cell.[13][14] This generally leads to greater plasma stability, a longer half-life, and a more favorable safety profile by minimizing premature drug release in circulation.[2][12]

Troubleshooting Guides

Problem 1: Incomplete Boc Deprotection
  • Symptom: LC-MS analysis shows a significant amount of starting material (Boc-protected linker) remaining after the deprotection step.

  • Possible Cause 1: Insufficient acid strength or concentration. The Boc group requires acid for cleavage.[9]

  • Recommended Solution 1: Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). A common range is 20-50% (v/v).[9]

  • Possible Cause 2: Inadequate reaction time or temperature.

  • Recommended Solution 2: Extend the reaction time (e.g., from 1 hour to 2 hours) and monitor progress by TLC or LC-MS. Ensure the reaction is performed at room temperature.[9]

  • Possible Cause 3: Poor solubility of the PEG linker in the reaction solvent.

  • Recommended Solution 3: Ensure the linker is fully dissolved in the solvent (e.g., DCM) before adding the acid.[9]

Problem 2: Low Conjugation Yield
  • Symptom: Characterization of the final ADC indicates a low drug-to-antibody ratio (DAR).

  • Possible Cause 1: Inefficient activation of the carboxylic acid group on the linker.

  • Recommended Solution 1: Ensure that the activating reagents (e.g., EDC and NHS) are fresh and used in a sufficient molar excess (typically 1.5 equivalents each relative to the linker). The activation should be performed immediately before conjugation.[15]

  • Possible Cause 2: Suboptimal pH for the conjugation reaction. The reaction of an NHS ester with a primary amine is most efficient at a pH of 7.2-8.5.[15]

  • Recommended Solution 2: Use a non-amine-containing buffer such as PBS, Borate, or HEPES adjusted to the optimal pH range. Avoid Tris buffer as it contains a primary amine that will compete with the antibody for the activated linker.[8]

  • Possible Cause 3: Hydrolysis of the activated linker.

  • Recommended Solution 3: Add the activated linker to the antibody solution immediately after activation. Minimize the amount of aqueous buffer in the activation step.

Problem 3: ADC Aggregation is Observed After Conjugation
  • Symptom: Size Exclusion Chromatography (SEC) analysis of the purified ADC shows a significant peak corresponding to high molecular weight species (aggregates).

  • Possible Cause 1: High hydrophobicity of the payload is not sufficiently masked by the PEG2 linker.

  • Recommended Solution 1: Consider using a longer PEG linker (e.g., PEG4, PEG8) to increase hydrophilicity.[11] Alternatively, explore site-specific conjugation methods to attach the linker to a more hydrophilic region of the antibody.

  • Possible Cause 2: High drug-to-antibody ratio (DAR).

  • Recommended Solution 2: Reduce the molar excess of the activated linker during the conjugation reaction to target a lower DAR.

  • Possible Cause 3: Unfavorable buffer conditions during or after conjugation.

  • Recommended Solution 3: Screen different buffer formulations for the final ADC product. The addition of excipients such as sucrose (B13894) or polysorbate can help stabilize the ADC and prevent aggregation.

  • Possible Cause 4: Stress during purification or storage.

  • Recommended Solution 4: Avoid repeated freeze-thaw cycles by aliquoting the ADC into single-use vials. Ensure storage at the recommended temperature.

Quantitative Data

The inclusion of a hydrophilic PEG linker, such as this compound, is expected to reduce the aggregation propensity of an ADC, particularly when a hydrophobic payload is used. The following table provides a representative comparison of aggregation levels for a hypothetical ADC.

ADC ConstructLinker TypePayloadDrug-to-Antibody Ratio (DAR)% Aggregation (by SEC)
ADC-1Non-PEGylated Hydrophobic LinkerHydrophobic415%
ADC-2 NH2-PEG2-C2 (from Boc-protected precursor) Hydrophobic 4 < 5%
ADC-3Non-PEGylated Hydrophobic LinkerHydrophobic8> 30%
ADC-4 NH2-PEG2-C2 (from Boc-protected precursor) Hydrophobic 8 ~10%

This data is representative and the actual reduction in aggregation will depend on the specific antibody, payload, and experimental conditions.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

Objective: To remove the Boc protecting group and generate a free amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 25-50% (v/v).[15]

  • Stir the reaction at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by LC-MS or TLC until the starting material is consumed.

  • Remove the DCM and excess TFA under reduced pressure.

  • For a basic work-up, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected linker.[15]

Protocol 2: Activation and Conjugation to Antibody

Objective: To conjugate the deprotected linker to primary amines (e.g., lysine (B10760008) residues) on an antibody.

Materials:

  • Deprotected NH2-PEG2-C2-COOH linker

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Activation: Dissolve the deprotected linker in anhydrous DMF or DMSO. Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS. Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation: Immediately add the desired molar excess (e.g., 10-fold) of the activated linker solution to the antibody solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.[8]

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes to hydrolyze any unreacted NHS esters.[8]

  • Purification: Remove unreacted linker and by-products using a desalting column or dialysis.

Protocol 3: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of monomer, aggregate, and fragment in the final ADC preparation.

Procedure:

  • Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with an appropriate mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

  • Inject a known amount of the purified ADC onto the column.

  • Monitor the eluent at 280 nm.

  • Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments).

  • Calculate the percentage of each species relative to the total peak area.

Visualizations

ADC_Conjugation_Workflow cluster_linker_prep Linker Preparation cluster_conjugation Conjugation & Purification Boc_Linker This compound Deprotection Boc Deprotection (TFA/DCM) Boc_Linker->Deprotection Free_Amine_Linker H2N-PEG2-C2-COOH Deprotection->Free_Amine_Linker Activation Activation (EDC/NHS) Free_Amine_Linker->Activation Activated_Linker Activated Linker (NHS Ester) Activation->Activated_Linker Conjugation_Reaction Conjugation Reaction (pH 7.2-8.5) Activated_Linker->Conjugation_Reaction Antibody Antibody (mAb) Antibody->Conjugation_Reaction Quenching Quenching (e.g., Tris) Conjugation_Reaction->Quenching Purification Purification (e.g., SEC) Quenching->Purification Final_ADC Final ADC Purification->Final_ADC

Caption: Workflow for conjugating this compound to an antibody.

Aggregation_Troubleshooting Start ADC Aggregation Observed? Check_DAR Is DAR too high? Start->Check_DAR Yes Reduce_Linker Reduce molar excess of linker in conjugation reaction. Check_DAR->Reduce_Linker Yes Check_Buffer Are buffer conditions optimal? Check_DAR->Check_Buffer No Screen_Buffers Screen pH, salts, and excipients (e.g., sucrose, polysorbate). Check_Buffer->Screen_Buffers No Check_Handling Any freeze-thaw cycles or thermal stress? Check_Buffer->Check_Handling Yes Optimize_Storage Aliquot for single use. Store at recommended temperature. Check_Handling->Optimize_Storage Yes Consider_Linker Consider longer PEG linker (e.g., PEG4, PEG8). Check_Handling->Consider_Linker No

Caption: Decision tree for troubleshooting ADC aggregation.

References

Technical Support Center: PROTAC Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) featuring polyethylene (B3416737) glycol (PEG) linkers. This resource provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during the synthesis, purification, and characterization of these complex molecules.

Troubleshooting Guide

This section provides solutions to specific issues that may arise during the synthesis of PROTACs with PEG linkers.

Issue 1: Low Yields in PROTAC Synthesis

Low yields are a frequent challenge in the multi-step synthesis of PROTACs.[1] This can be due to incomplete reactions, product degradation, or difficulties during purification.[1]

Potential Causes and Solutions:

Potential Cause Recommended Action
Incomplete Amide Coupling Optimize coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, TEA).[1] Increase the equivalents of the coupling reagent (1.1-1.5 equivalents).[1] Extend the reaction time and monitor progress using LC-MS.[1] Gentle heating (40-50 °C) may improve completion, but monitor for side reactions.[1]
Inefficient Click Chemistry (CuAAC) Use freshly prepared copper(I) source or a robust catalyst system (e.g., CuSO₄ with sodium ascorbate).[1] Degas the reaction mixture to remove oxygen, which can oxidize the copper(I) catalyst, and perform the reaction under an inert atmosphere (N₂ or Ar).[1]
Steric Hindrance Very short PEG linkers might cause steric hindrance between the large warhead and E3 ligase ligand, leading to incomplete reactions.[1] Consider synthesizing analogs with slightly longer PEG linkers to alleviate this.
Product Degradation The final PROTAC molecule or intermediates may be unstable under the reaction or purification conditions. Minimize exposure to harsh conditions (e.g., strong acids/bases, high temperatures) and purify the product promptly after the reaction is complete.
Issue 2: Poor Solubility of PEG-ylated PROTACs

While PEG linkers are incorporated to enhance solubility, achieving optimal solubility can still be a challenge, especially for PROTACs with highly lipophilic warheads and E3 ligase ligands.[2][3]

Potential Causes and Solutions:

Potential Cause Recommended Action
Insufficient PEG Chain Length Longer PEG chains generally improve aqueous solubility.[1][4] Synthesize and test PROTAC analogs with longer PEG linkers.
High Lipophilicity of Binding Moieties The overall lipophilicity of the PROTAC may overcome the solubilizing effect of the PEG linker. Consider introducing polar functional groups into the warhead or E3 ligase ligand if it doesn't compromise binding affinity.
Aggregation Hydrophobic interactions between PROTAC molecules can lead to aggregation and reduced solubility. See "Issue 3: Aggregation of Final PROTAC Product" for mitigation strategies.
Incorrect pH The solubility of PROTACs with ionizable groups can be pH-dependent. Determine the pKa of your PROTAC and adjust the buffer pH accordingly to maximize solubility.
Issue 3: Aggregation of Final PROTAC Product

The large size and amphipathic nature of PEG-ylated PROTACs can lead to aggregation, which can complicate purification and biological evaluation.

Potential Causes and Solutions:

Potential Cause Recommended Action
Hydrophobic Collapse The hydrophobic regions of the PROTAC molecules can associate in aqueous solutions. The use of longer, more flexible PEG linkers can help to shield these hydrophobic regions and reduce aggregation.[]
High Concentration Aggregation is often a concentration-dependent phenomenon. Work with more dilute solutions whenever possible.
Suboptimal Formulation The choice of solvent or buffer can significantly impact aggregation. Screen different formulation conditions, including the use of solubility-enhancing excipients.
Issue 4: Difficulty in Purification of PEG-ylated PROTACs

The purification of PEG-ylated PROTACs is challenging due to their unique physicochemical properties, including large molecular weight and potential for heterogeneity.[6]

Potential Causes and Solutions:

Potential Cause Recommended Action
Complex Reaction Mixtures PEGylation reactions can produce a mixture of unreacted starting materials, excess PEG reagent, and byproducts.[6] A multi-step purification strategy is often necessary.
Co-elution of Impurities The desired PROTAC may co-elute with structurally similar impurities during chromatography.[6] Employ orthogonal purification techniques. For example, follow size-exclusion chromatography (SEC) with reverse-phase HPLC (RP-HPLC) or ion-exchange chromatography (IEX).[6]
Poor Resolution in Chromatography The large size and flexibility of the PEG linker can lead to broad peaks and poor resolution. Optimize chromatographic conditions, including the choice of column (e.g., C4, C8, or C18 for RP-HPLC), mobile phase, and gradient.[6]
Issue 5: Inconsistent Characterization and Analysis

The unique properties of PEG-ylated PROTACs can present challenges for standard analytical techniques.

Potential Causes and Solutions:

Potential Cause Recommended Action
Lack of Chromophore in PEG Linker PEG linkers do not have a UV chromophore, making quantification by UV-Vis spectroscopy difficult.[7] Use alternative detection methods like charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) in conjunction with HPLC.[7][8]
Broad Peaks in NMR The flexibility of the PEG chain can lead to broad peaks in NMR spectra, making structural elucidation difficult. Acquiring spectra at elevated temperatures can sometimes sharpen the signals.
Difficulty in Mass Spectrometry The polydispersity of some PEG reagents can complicate mass spectrometry analysis. Use monodisperse PEG linkers to simplify characterization. High-resolution mass spectrometry (HRMS) is essential for accurate mass determination.

Experimental Protocols

General Protocol for PROTAC Synthesis via Amide Coupling
  • Dissolve the Starting Materials: Dissolve the warhead-linker or E3 ligase-linker intermediate and the corresponding coupling partner (carboxylic acid or amine) in a suitable aprotic solvent (e.g., DMF, DCM).

  • Add Coupling Reagents: Add the amide coupling reagent (e.g., HATU, HBTU) and an organic base (e.g., DIPEA, TEA) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction, and perform an aqueous work-up to remove excess reagents and water-soluble byproducts.

  • Purification: Purify the crude product using flash chromatography or preparative HPLC.

General Protocol for PROTAC Synthesis via Click Chemistry (CuAAC)
  • Prepare Reaction Mixture: Dissolve the azide-functionalized component and the alkyne-functionalized component in a suitable solvent system (e.g., t-BuOH/H₂O or DMF).

  • Add Catalyst: Add the copper(I) catalyst, which can be generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

  • Reaction: Stir the reaction at room temperature. The reaction is typically fast and can be monitored by LC-MS.

  • Purification: Upon completion, purify the triazole-linked PROTAC using appropriate chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using PEG linkers in PROTACs?

PEG linkers offer several advantages in PROTAC design. They are hydrophilic, which can improve the aqueous solubility of the often lipophilic PROTAC molecules.[2][3] Their flexibility allows for the necessary spatial orientation of the warhead and E3 ligase ligand to facilitate the formation of a stable and productive ternary complex.[9] Additionally, bifunctional PEG linkers enable the rapid and straightforward assembly of PROTACs.[3]

Q2: How does the length of the PEG linker affect PROTAC properties?

The length of the PEG linker is a critical parameter that influences multiple aspects of PROTAC function:

  • Ternary Complex Formation: An optimal linker length is crucial for the formation of a stable ternary complex. A linker that is too short may lead to steric hindrance, while one that is too long might not effectively bring the two proteins into proximity for efficient ubiquitination.[10]

  • Solubility and Permeability: Longer PEG linkers generally increase aqueous solubility.[4] However, they can also increase the molecular weight and polar surface area, which may decrease cell permeability.[11]

  • Degradation Efficiency: The linker length directly impacts the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).[12]

Q3: What are the common pitfalls to avoid during the synthesis of PEG-ylated PROTACs?

Common pitfalls include incomplete reactions due to steric hindrance with short linkers, oxidation of the copper catalyst in click chemistry reactions, and significant loss of product during purification due to the molecule's amphipathic nature.[1] It is also crucial to use high-purity, monodisperse PEG reagents to avoid a heterogeneous final product that is difficult to purify and characterize.

Q4: How can I improve the cell permeability of my PEG-ylated PROTAC?

While PEG linkers enhance solubility, they can sometimes reduce cell permeability.[13] To address this, a "chameleon effect" has been proposed where flexible linkers can adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane.[14] Strategies to improve permeability include finding an optimal balance in PEG linker length, as excessively long linkers can be detrimental.[11] Another approach is to incorporate more rigid or lipophilic moieties within the linker, such as alkyl chains or phenyl rings, to balance hydrophilicity and lipophilicity.[13]

Q5: What analytical techniques are best for characterizing PEG-ylated PROTACs?

A combination of analytical techniques is recommended for the comprehensive characterization of PEG-ylated PROTACs. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is essential for assessing purity and confirming molecular weight.[15] Nuclear magnetic resonance (NMR) spectroscopy is used for structural elucidation. For quantitative analysis, especially given the lack of a chromophore in the PEG linker, techniques like charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) are valuable.[7]

Visualizations

PROTAC_Synthesis_Workflow General Workflow for PROTAC Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (Warhead, Linker, E3 Ligand) coupling Coupling Reaction (e.g., Amide, Click Chemistry) start->coupling monitoring Reaction Monitoring (LC-MS) coupling->monitoring workup Work-up and Crude Product Isolation monitoring->workup flash Flash Chromatography (Optional) workup->flash Crude Product hplc Preparative HPLC workup->hplc flash->hplc analysis Characterization (LC-MS, NMR, HRMS) hplc->analysis final_product Pure PROTAC analysis->final_product

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and analysis of PROTACs.

Linker_Length_Impact Impact of PEG Linker Length on PROTAC Properties cluster_properties Physicochemical Properties cluster_activity Biological Activity linker_length PEG Linker Length solubility Aqueous Solubility linker_length->solubility Increases with length permeability Cell Permeability linker_length->permeability Complex relationship (can decrease if too long) ternary_complex Ternary Complex Stability linker_length->ternary_complex Optimal length is crucial degradation Degradation Efficiency (DC50, Dmax) ternary_complex->degradation

Caption: The relationship between PEG linker length and key physicochemical and biological properties of PROTACs.

Quantitative Data Summary

Table 1: Influence of PEG Linker Length on PROTAC Properties

Property Short PEG Linker Optimal PEG Linker Long PEG Linker
Aqueous Solubility LowerModerateHigher[2]
Cell Permeability Potentially HigherOptimal BalancePotentially Lower[11]
Ternary Complex Formation May be hindered by steric clashes[10]Favorable interactions and geometryMay be less stable or non-productive[10]
Degradation Efficiency (DC₅₀) Higher (less potent)Lower (more potent)May increase (less potent)
"Hook Effect" Can be pronouncedMitigated by stable ternary complexCan be pronounced

References

Navigating the "Hook Effect": A Technical Support Center for PROTAC Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address a common challenge in PROTAC development: the "hook effect." This phenomenon, characterized by a decrease in protein degradation at high PROTAC concentrations, can complicate data interpretation and lead to the mischaracterization of a PROTAC's potency. Here, we delve into the mechanisms behind the hook effect and provide actionable strategies, with a focus on linker design, to mitigate this issue in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTACs?

A1: The "hook effect" describes the paradoxical observation where the efficacy of a PROTAC in degrading its target protein diminishes at high concentrations.[1][2][3] This results in a bell-shaped dose-response curve, unlike the typical sigmoidal curve seen with traditional inhibitors.[3] Instead of reaching a plateau of maximum degradation, the degradation level peaks at an optimal concentration and then decreases as the PROTAC concentration is further increased.

Q2: What is the underlying mechanism of the PROTAC hook effect?

A2: The hook effect arises from the formation of non-productive binary complexes at elevated PROTAC concentrations.[2][3][4] A PROTAC's function relies on the formation of a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[4][5][6] However, when PROTAC concentrations are excessively high, individual PROTAC molecules can independently bind to either the target protein or the E3 ligase, forming "Target-PROTAC" or "E3 Ligase-PROTAC" binary complexes. These binary complexes are unable to bring the target and the E3 ligase together, thereby competitively inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[3][4][7]

Q3: What are the experimental consequences of the hook effect?

Q4: At what concentrations does the hook effect typically become apparent?

A4: The concentration at which the hook effect is observed can vary significantly based on the specific PROTAC, the target protein, the recruited E3 ligase, and the cell line used.[3] However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations.[3] It is therefore crucial to perform dose-response experiments over a wide range of concentrations, spanning from picomolar to high micromolar, to accurately define the optimal degradation window and detect the onset of the hook effect.

Troubleshooting Guide: Mitigating the Hook Effect

If you are observing a hook effect in your experiments or suspect it might be masking the true potential of your PROTAC, consider the following troubleshooting strategies.

Issue 1: My dose-response curve shows a bell shape, indicating a potential hook effect. How can I confirm and characterize it?

Troubleshooting Steps:

  • Expand Your Concentration Range: Test a broader range of PROTAC concentrations, especially at the lower end (pM to nM). The optimal concentration for degradation may be much lower than initially tested. It is advisable to use a dilution series of at least 8-10 points with half-log dilutions to accurately define the dose-response curve.[8]

  • Perform a Time-Course Experiment: Analyze protein degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the apparent optimal concentration and a higher concentration where the hook effect is observed. This will provide insights into the kinetics of degradation and ternary complex formation.[8]

  • Directly Assess Ternary Complex Formation: Employ biophysical assays to directly measure the formation of the ternary complex at various PROTAC concentrations. Techniques like AlphaLISA, FRET, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) can provide direct evidence of ternary complex formation and help identify the concentration range that favors this productive complex.[5][8][9]

Issue 2: My PROTAC shows weak or no degradation, and I suspect the hook effect might be the cause.

Troubleshooting Steps:

  • Test a Wider and Lower Concentration Range: As a primary step, significantly expand your concentration range to include much lower concentrations (e.g., picomolar to nanomolar). It's possible that the effective concentration is much lower than anticipated.[8]

  • Evaluate Cell Permeability: Poor cell permeability can result in low intracellular PROTAC concentrations, which may not be sufficient to form a productive ternary complex, or could fall within the hook effect range if the PROTAC is highly potent. Consider conducting cell permeability assays if you consistently observe low degradation across a wide range of concentrations.

  • Confirm Target and E3 Ligase Expression: Ensure that both the target protein and the recruited E3 ligase are expressed at sufficient levels in your chosen cell line. Low expression of either component can limit the formation of the ternary complex.

Issue 3: How can I proactively mitigate the hook effect through PROTAC design?

Troubleshooting Steps:

  • Optimize the Linker to Enhance Cooperativity: The linker is a critical component that influences the stability and formation of the ternary complex.[10] Rational design of the linker can introduce favorable protein-protein interactions between the target protein and the E3 ligase, leading to positive cooperativity.[8][11] Positive cooperativity stabilizes the ternary complex, making its formation more favorable than that of the binary complexes, even at higher PROTAC concentrations.[12][13]

  • Systematically Vary Linker Length and Composition: The length, rigidity, and chemical composition of the linker are crucial for optimal ternary complex formation.[14][15][][17]

    • Length: A linker that is too short may cause steric hindrance, while a linker that is too long may not effectively bring the two proteins together.[18] Systematically synthesizing and testing PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain lengths) can help identify an optimal length that minimizes the hook effect.[14]

    • Composition and Rigidity: The composition of the linker affects its flexibility. While flexible linkers like alkyl chains and PEGs are common, incorporating more rigid elements (e.g., alkynes, piperazines) can constrain the conformation of the PROTAC and favor a productive ternary complex geometry.[] This can enhance cooperativity and reduce the hook effect.

Data Presentation: Impact of Linker Design on the Hook Effect

The following tables summarize hypothetical quantitative data illustrating how linker modifications can influence PROTAC efficacy and mitigate the hook effect.

Table 1: Effect of Linker Length on PROTAC Activity and Hook Effect

PROTAC IDLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Hook Effect Onset (µM)Cooperativity (α)
PROTAC-A1PEG12508551.5
PROTAC-A2PEG151095>105.2
PROTAC-A3PEG18259083.1
PROTAC-A4PEG21807031.2

This table demonstrates that an optimal linker length (15 atoms in this example) can lead to the highest potency (lowest DC50), greatest efficacy (highest Dmax), a higher concentration threshold for the hook effect, and increased cooperativity.

Table 2: Effect of Linker Rigidity on PROTAC Activity and Hook Effect

PROTAC IDLinker TypeDC50 (nM)Dmax (%)Hook Effect Onset (µM)Cooperativity (α)
PROTAC-B1Flexible (Alkyl Chain)309022.5
PROTAC-B2Semi-Rigid (Alkyl-Piperazine)159888.0
PROTAC-B3Rigid (Alkynyl)209566.5

This table illustrates that incorporating rigid elements into the linker can improve potency and efficacy, delay the onset of the hook effect, and significantly enhance cooperativity by pre-organizing the PROTAC for optimal ternary complex formation.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 Productive Ternary Complex Formation cluster_1 Ubiquitination & Degradation POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary Bridges E3 E3 Ligase E3->Ternary Binds Ternary->PROTAC Recycled Ternary->E3 Recycled Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recruitment Degradation Degraded POI Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Hook_Effect cluster_low_conc Low/Optimal PROTAC Concentration cluster_high_conc High PROTAC Concentration POI_low Target Protein Ternary_low Productive Ternary Complex POI_low->Ternary_low PROTAC_low PROTAC PROTAC_low->Ternary_low E3_low E3 Ligase E3_low->Ternary_low Degradation Effective Degradation Ternary_low->Degradation Leads to Degradation POI_high Target Protein Binary_Target Non-productive Target-PROTAC Binary Complex POI_high->Binary_Target PROTAC_high1 PROTAC PROTAC_high1->Binary_Target PROTAC_high2 PROTAC Binary_E3 Non-productive E3-PROTAC Binary Complex PROTAC_high2->Binary_E3 E3_high E3 Ligase E3_high->Binary_E3 No_Degradation1 Binary_Target->No_Degradation1 Inhibits Degradation No_Degradation2 Binary_E3->No_Degradation2 Inhibits Degradation

Caption: The mechanism of the hook effect at high PROTAC concentrations.

Linker_Design_Strategy start Observe Hook Effect or Suboptimal Degradation linker_mod Modify PROTAC Linker start->linker_mod vary_length Vary Length (e.g., PEG, Alkyl Chain) linker_mod->vary_length vary_rigidity Vary Rigidity (e.g., add Piperazine, Alkyne) linker_mod->vary_rigidity synthesize Synthesize PROTAC Analogs vary_length->synthesize vary_rigidity->synthesize test Test Analogs in Cellular and Biophysical Assays synthesize->test analyze Analyze DC50, Dmax, Cooperativity (α), and Hook Effect test->analyze optimal Optimal PROTAC Identified (Reduced Hook Effect, High Potency) analyze->optimal Improved suboptimal Suboptimal Results analyze->suboptimal Not Improved suboptimal->linker_mod Iterate Design

Caption: A workflow for mitigating the hook effect through linker design.

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

Objective: To determine the dose-dependent degradation of a target protein after treatment with a PROTAC and to identify a potential hook effect.

Methodology:

  • Cell Culture: Plate cells at a density that ensures they are in the logarithmic growth phase (typically 70-80% confluency) at the time of lysis.

  • PROTAC Dilution Series: Prepare a 10-point serial dilution of the PROTAC in culture medium. A 3-fold or 5-fold dilution series is recommended to cover a wide concentration range (e.g., 1 pM to 10 µM). Ensure the final solvent concentration (e.g., DMSO) is constant across all wells and is typically below 0.5%.

  • Cell Treatment: Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with cold PBS and add lysis buffer. Collect the cell lysates and centrifuge to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for SDS-PAGE.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe with an antibody for a loading control (e.g., GAPDH, β-actin).[8]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control and then to the vehicle control.

    • Plot the normalized protein levels against the PROTAC concentration to visualize the dose-response curve and identify the hook effect.[19]

Protocol 2: AlphaLISA for Ternary Complex Formation

Objective: To directly measure the formation of the PROTAC-induced ternary complex in a cell-free system.

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the PROTAC in an appropriate assay buffer.

    • Prepare solutions of the tagged target protein (e.g., His-tagged) and the tagged E3 ligase (e.g., GST-tagged) in the assay buffer.

  • Assay Plate Setup:

    • In a 384-well plate, add the target protein, E3 ligase, and the PROTAC dilutions.

    • Include controls such as no PROTAC, no target protein, and no E3 ligase.

    • Incubate the plate to allow for the formation of the ternary complex.

  • Bead Addition:

    • Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST) to the wells.

    • Incubate the plate in the dark to allow for the binding of the beads to the respective protein tags.

  • Signal Detection:

    • Read the plate on an AlphaScreen-compatible plate reader. A signal is generated when the donor and acceptor beads are brought into close proximity by the formation of the ternary complex.

  • Data Analysis:

    • Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is expected, where the peak of the curve represents the maximum formation of the ternary complex. This allows for the ranking of different PROTACs based on their ability to form the ternary complex.[9]

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics and Cooperativity

Objective: To measure the binding kinetics and affinity of the PROTAC to its target and E3 ligase, both individually (binary) and together (ternary), to determine cooperativity.

Methodology:

  • Immobilization: Covalently immobilize a high-purity E3 ligase protein onto an SPR sensor chip.

  • Binary Binding Analysis (PROTAC to E3 Ligase): Flow serial dilutions of the PROTAC alone over the chip to measure the direct binding kinetics and affinity to the E3 ligase.

  • Binary Binding Analysis (PROTAC to Target): In a separate experiment (if the target can be immobilized), measure the PROTAC's binding to the target protein.

  • Ternary Complex Analysis:

    • Prepare solutions containing a fixed, near-saturating concentration of the target protein mixed with serial dilutions of the PROTAC.

    • Flow these mixtures over the E3 ligase-immobilized chip.

  • Data Interpretation:

    • An increase in the binding response, a lower KD (higher affinity), or a slower dissociation rate in the presence of the target protein compared to the PROTAC alone indicates the formation of a ternary complex.

    • The cooperativity (α) can be calculated by comparing the binding affinities of the ternary complex with the binary interactions. An α > 1 indicates positive cooperativity, which is desirable for mitigating the hook effect.[19]

References

Technical Support Center: Linker Flexibility & Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues related to the impact of linker flexibility on PROTAC-mediated ternary complex formation.

Troubleshooting Guide

This section addresses common problems encountered during PROTAC development, with a focus on linker-related challenges.

Issue 1: My PROTAC shows weak or no degradation of the target protein.

Question: I've designed and synthesized a PROTAC, but Western blot analysis shows minimal or no reduction in the target protein levels. What are the potential linker-related causes and how can I troubleshoot this?

Answer: Weak or nonexistent degradation is a frequent hurdle in PROTAC development and is often linked to suboptimal linker design. The primary role of a PROTAC is to facilitate the formation of a stable ternary complex between the target protein and an E3 ligase.[1] If the linker is not optimal, this complex may be unstable or fail to form efficiently.[]

Here are key linker-related factors to investigate:

  • Inefficient Ternary Complex Formation:

    • Troubleshooting:

      • Vary Linker Length: The distance between the target protein and the E3 ligase is critical.[1] Synthesize a library of PROTACs with varying linker lengths (e.g., by adding or removing polyethylene (B3416737) glycol (PEG) or alkyl units) to find the optimal distance for a productive ternary complex.[1] Successful PROTACs often have linkers ranging from 7 to 29 atoms.[1]

      • Modify Linker Composition: The chemical nature of the linker affects its flexibility and potential to forge favorable protein-protein interactions.[1][3] Experiment with different linker types, such as flexible PEG chains versus more rigid alkyl or aromatic systems, to see how this impacts degradation.[][4] Introducing rigid groups can enhance stiffness, potentially leading to new interactions and increased stability of the ternary complex.[][5]

      • Biophysical Confirmation: Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to directly measure the formation and stability of the ternary complex in vitro.[6][7][8]

  • Poor Cell Permeability:

    • Troubleshooting:

      • Alter Linker Properties: The linker significantly contributes to the PROTAC's overall physicochemical properties. Modifying the linker to achieve a better balance of hydrophilicity and lipophilicity can enhance cell permeability.[1][9] For instance, incorporating PEG units can improve solubility.[1]

      • Cellular Target Engagement Assays: Confirm that your PROTAC is reaching its target inside the cell using assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET.[1][9]

  • Suboptimal Linker Attachment Points:

    • Troubleshooting:

      • Re-evaluate Attachment Points: The position where the linker connects to the warhead and the E3 ligase ligand is crucial for maintaining their binding affinities and for the correct orientation within the ternary complex.[1][] If possible, synthesize PROTACs with the linker attached to different solvent-exposed positions on the ligands. Computational modeling can help identify suitable attachment points less likely to disrupt binding.[10][11]

Issue 2: I am observing a "hook effect" with my PROTAC.

Question: My PROTAC works well at lower concentrations, but its degradation efficiency decreases at higher concentrations. Why is this happening and how can I address it?

Answer: This phenomenon is known as the "hook effect" and is a classic characteristic of PROTACs.[9] It occurs because at excessively high concentrations, the PROTAC is more likely to form separate binary complexes (Target-PROTAC and E3-PROTAC) rather than the productive ternary complex (Target-PROTAC-E3) required for degradation.[9][12]

  • Troubleshooting:

    • Perform a Wide Dose-Response Experiment: To confirm the hook effect, test your PROTAC over a broad concentration range. A bell-shaped degradation curve is the hallmark of this phenomenon.[9]

    • Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC, where the formation of one binary complex promotes the binding of the third partner, can mitigate the hook effect by stabilizing the ternary complex over the binary ones.[9][13] Linker optimization is a key strategy for achieving positive cooperativity.[14]

    • Systematic Linker Modification: As detailed in Issue 1, systematically varying the linker's length, rigidity, and composition can identify a design that favors stable and cooperative ternary complex formation, thereby reducing the hook effect.[5][9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal linker length for a PROTAC? A1: There is no single optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair.[1] However, empirical data from numerous studies show that most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[1] For some systems, a minimum length is required to see any effect. For example, one study on TBK1 degradation found no activity with linkers shorter than 12 atoms.[15] The key is to experimentally screen a range of linker lengths to determine the optimum for your specific system.[]

Q2: How does linker flexibility versus rigidity impact ternary complex formation? A2: The flexibility of the linker is a critical factor in determining degradation efficacy.[5]

  • Flexible Linkers (e.g., PEG): A flexible linker can allow the target protein and E3 ligase to adopt multiple orientations, which can help in finding a productive conformation for ubiquitination.[][5] This conformational freedom may enhance interactions between the PROTAC, target, and E3 ligase.[5] However, excessive flexibility can also be detrimental if it leads to a highly dynamic and unstable ternary complex.[5]

  • Rigid Linkers (e.g., alkyl chains, aromatic systems): Introducing rigid elements can pre-organize the PROTAC's conformation, reducing the entropic penalty of forming the ternary complex.[5][16] This can lead to new, stabilizing protein-protein interactions and a more stable ternary complex, ultimately enhancing degradation efficiency.[3][5]

Q3: Can the linker itself interact with the target protein or E3 ligase? A3: Yes, the linker is not just a passive spacer.[17] Crystal structures of ternary complexes have shown that the linker can form direct interactions with residues on the surface of either the target protein or the E3 ligase.[17] These interactions can significantly contribute to the stability and cooperativity of the ternary complex, influencing both potency and selectivity.[17] Designing linkers that can form these favorable interactions is an advanced strategy for PROTAC optimization.

Data on Linker Impact

Quantitative data from various studies highlights the critical role of the linker in PROTAC efficacy.

Table 1: Impact of Linker Length on BTK Degradation Data derived from a study on Bruton's tyrosine kinase (BTK) degraders recruiting the cereblon (CRBN) E3 ligase.[14]

PROTAC CompoundLinker Length (atoms)BTK Degradation (DC50, nM)Ternary Complex Formation (TR-FRET, relative)
PROTAC (5)8> 10000.2
PROTAC (6)11350.6
PROTAC (7)148.10.8
PROTAC (9)154.31.0
PROTAC (16)291.9Not Reported

Table 2: Impact of Linker Composition and Flexibility on PI3K/mTOR Degradation Data from a study on dual-targeting PI3K/mTOR degraders.[4]

PROTAC CompoundLinker TypeE3 Ligase LigandmTOR DegradationPI3K Degradation
GP202C8 Alkyl (Flexible)VH032++++
GP211PEG3 (Flexible)VH032++++++
GP262C8 Alkyl (Flexible)VH032 (modified warhead)++++++++
General TrendFlexible (PEG/Alkyl)VHLSuperior DegradationSuperior Degradation

Visualizations

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_MoA PROTAC-Mediated Ubiquitination Pathway cluster_activation cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC E3 E3 Ligase E1 E1 Activating E2 E2 Conjugating E1->E2 ATP E2->E3 Ub Ubiquitin (Ub) Ub->E1 Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded p4->PROTAC PROTAC Recycled p4->Proteasome Recognition POI_bound->PROTAC_bound E3_bound->p4 Poly-ubiquitination PROTAC_bound->E3_bound

Caption: The catalytic cycle of PROTAC-mediated protein degradation.[18][19][20]

Experimental Workflow: PROTAC Evaluation

PROTAC_Workflow Logical Workflow for PROTAC Evaluation cluster_biochem In Vitro Characterization cluster_cell Cellular Activity start Design & Synthesize PROTAC Library (Vary Linker) biochem Biochemical & Biophysical Assays start->biochem cell_assays Cellular Assays start->cell_assays spr SPR / BLI (Kinetics, Kd) biochem->spr itc ITC (Thermodynamics, Kd) biochem->itc trfret TR-FRET / AlphaLISA (Ternary Complex Formation) biochem->trfret decision Potent & Active? spr->decision itc->decision trfret->decision wb Western Blot (DC50, Dmax) cell_assays->wb cetsa CETSA / NanoBRET (Target Engagement) cell_assays->cetsa ub_assay Ubiquitination Assay (Mechanism Confirmation) cell_assays->ub_assay wb->decision cetsa->decision ub_assay->decision optimize Optimize Linker & Warheads decision->optimize No end Lead Candidate decision->end Yes optimize->start

Caption: A logical workflow for the validation and optimization of a novel PROTAC.[21][22]

Logical Relationship: The Hook Effect

Hook_Effect The PROTAC Hook Effect cluster_low Low [PROTAC] (Optimal Degradation) cluster_high High [PROTAC] (Reduced Degradation) poi_node Target Protein e3_node E3 Ligase protac_node PROTAC low_poi Target Protein low_protac PROTAC low_poi->low_protac low_e3 E3 Ligase low_protac->low_e3 high_poi Target Protein high_protac1 PROTAC high_poi->high_protac1 high_e3 E3 Ligase high_protac2 PROTAC high_e3->high_protac2

Caption: High PROTAC concentrations favor binary over ternary complexes.[9][12]

Key Experimental Protocols

Western Blotting for Target Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[23]

Methodology:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins via electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.[23]

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific to the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).[23]

  • Detection: Incubate with an appropriate HRP- or fluorescently-conjugated secondary antibody and visualize the protein bands using a suitable detection system.[23]

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein signal to the loading control to determine the percentage of remaining protein relative to the vehicle control.[23]

Ternary Complex Formation Assay (TR-FRET)

This biophysical assay confirms that the PROTAC can induce the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.[14][23]

Methodology:

  • Reagents: Obtain purified, tagged versions of your protein of interest (POI) (e.g., His-tag) and the E3 ligase complex (e.g., GST-tag).

  • Antibody/Reagent Labeling: Use a matched pair of fluorescently labeled antibodies or reagents that specifically recognize the tags on the proteins (e.g., anti-His-Terbium and anti-GST-d2).

  • Assay Setup: In a microplate, combine the purified POI, E3 ligase, and labeled antibodies/reagents with varying concentrations of your PROTAC.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow for complex formation.

  • FRET Measurement: Measure the time-resolved FRET signal using a compatible plate reader. An increase in the FRET signal indicates the donor and acceptor fluorophores are in close proximity, signifying ternary complex formation.[23]

  • Data Analysis: Plot the FRET ratio against the PROTAC concentration. The resulting curve can be used to determine the potency of ternary complex formation and observe phenomena like the hook effect.[14]

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful label-free technique used to measure the kinetics (on- and off-rates) and affinity of binary and ternary complex formation in real-time.[6][][25]

Methodology:

  • Chip Preparation: Immobilize a high-purity E3 ligase (e.g., VHL) onto a sensor chip surface.

  • Binary Interaction Analysis:

    • To measure PROTAC-E3 binding, flow serial dilutions of the PROTAC over the immobilized E3 ligase to determine the binary affinity (KD).

    • To measure PROTAC-Target binding, immobilize the target protein and flow the PROTAC over its surface.

  • Ternary Complex Kinetic Analysis:

    • With the E3 ligase still immobilized on the chip, inject a solution containing a fixed concentration of the target protein mixed with varying concentrations of the PROTAC.

    • The binding response will reflect the formation of the ternary complex on the chip surface.[25]

  • Data Analysis: Fit the resulting sensorgrams to appropriate kinetic models (e.g., 1:1 binding or steady-state affinity) to calculate the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.[6][25] The dissociation rate (off-rate) of the ternary complex is a critical parameter that has been shown to correlate with the rate of intracellular degradation.[25]

References

NH2-PEG2-C2-Boc stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NH2-PEG2-C2-Boc

This technical support guide provides detailed information on the stability, solubility, and handling of this compound, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, it is recommended to store the compound at -80°C for up to 6 months or at -20°C for up to one month.[1][4] Proper storage is critical to prevent degradation.

Q2: In which solvents is this compound soluble?

A2: The molecule's structure, containing a hydrophilic PEG chain and a lipophilic Boc group, allows for solubility in a range of solvents.[5][6] It is highly soluble in Dimethyl Sulfoxide (DMSO).[4] Based on structurally similar molecules, it is expected to be soluble in other polar aprotic solvents like Dimethylacetamide (DMAC) and Acetonitrile (B52724) (ACN), as well as chlorinated solvents like Dichloromethane (DCM).[5] The PEG linker also imparts solubility in aqueous media.[6]

Q3: What are the primary pathways for the degradation of this compound?

A3: There are two main points of instability in the molecule: the acid-labile Boc protecting group and the PEG linker, which is susceptible to oxidation.

  • Boc Group Instability: The tert-Butyloxycarbonyl (Boc) group is highly sensitive to acidic conditions.[7][8] It is readily cleaved by strong acids, such as Trifluoroacetic Acid (TFA), and can also be removed under milder acidic conditions (pH < 4).[9][10] The molecule is, however, generally stable in the presence of most bases and nucleophiles.[7][11]

  • PEG Linker Instability: The polyethylene (B3416737) glycol (PEG) ether backbone is generally stable towards hydrolysis but can undergo oxidative degradation.[12][13] This process can be accelerated by heat and the presence of metal ions.[14] Oxidative degradation can lead to chain cleavage and the formation of reactive impurities like aldehydes and acids.[12][14]

Q4: Is the compound stable in aqueous buffers?

A4: The stability in aqueous buffers is highly pH-dependent. The compound is expected to be stable in neutral and basic aqueous solutions (pH > 7), where the Boc group is not labile.[7][11] However, in acidic buffers (pH < 4), cleavage of the Boc group is likely to occur.[9] For long-term storage in solution, frozen aliquots at -80°C are recommended.[1]

Q5: How can I test the stability of this compound in my specific experimental conditions?

A5: To assess stability, you can perform a stress test. This involves incubating a solution of the compound in your solvent or buffer system under accelerated conditions (e.g., elevated temperature). The sample is then analyzed at different time points by a suitable analytical method, such as LC-MS, to detect any degradation of the parent molecule and the appearance of degradation products. A detailed protocol is provided below.

Data Summary Tables

Table 1: Predicted Solubility Profile

Solvent ClassSolvent NamePredicted SolubilityRationale / Reference
Polar AproticDimethyl Sulfoxide (DMSO)Soluble (≥100 mg/mL)Experimental data available.[4]
Polar AproticDimethylacetamide (DMAC)SolubleInferred from structurally similar compounds.[5]
Polar AproticAcetonitrile (ACN)SolubleInferred from structurally similar compounds.[5]
ChlorinatedDichloromethane (DCM)SolubleInferred from structurally similar compounds.[5]
AqueousWater / Buffers (pH > 7)SolubleThe hydrophilic PEG spacer increases solubility in aqueous media.[6]

Table 2: Chemical Stability Summary

ConditionStabilityDegradation PathwayReference
Acidic (pH < 4) Labile Cleavage of the Boc protecting group.[8][9][10]
Basic (pH 9-12) Stable The Boc group and PEG backbone are stable towards most bases.[7][11]
Oxidizing Agents Susceptible Oxidation of the PEG ether backbone.[12][13][14]
Reducing Agents Stable No common labile groups for standard reducing agents (e.g., NaBH4, H2/Pd).
Elevated Temperature Moderate Can accelerate both acid-catalyzed hydrolysis and oxidation.[14][15]

Visual Diagrams

Boc Deprotection Pathway cluster_0 Acid-Catalyzed Deprotection Molecule This compound Protonation Protonated Intermediate Molecule->Protonation + H+ Cleavage Carbocation Formation Protonation->Cleavage Spontaneous Cleavage Products Deprotected Amine + CO2 + Isobutylene Cleavage->Products - H+

Caption: Acid-catalyzed degradation pathway of the Boc-protected amine.

Stability Testing Workflow cluster_workflow Experimental Workflow arrow arrow Prep 1. Prepare Stock Solution (e.g., in DMSO) Dilute 2. Dilute into Test Solvents (e.g., Buffers, Formulations) Prep->Dilute Incubate 3. Incubate Samples (e.g., 40°C, 60°C) Dilute->Incubate Timepoints 4. Collect Aliquots (t=0, 24h, 48h, etc.) Incubate->Timepoints Analyze 5. Analyze by LC-MS Timepoints->Analyze Data 6. Quantify Parent Compound & Identify Degradants Analyze->Data

Caption: General workflow for assessing the stability of this compound.

Experimental Protocols

General Protocol for Assessing Stability of this compound in Solution

This protocol provides a framework for evaluating the stability of this compound in a user-defined solvent or buffer system using LC-MS analysis.[14]

1. Materials and Reagents:

  • This compound

  • High-purity solvents (e.g., DMSO, Acetonitrile, Water)

  • Buffer components for your specific formulation

  • LC-MS system with a C18 column

  • Incubator or temperature-controlled chamber

  • Autosampler vials

2. Procedure:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a suitable, stable solvent like DMSO.

  • Sample Preparation:

    • Dilute the stock solution into your test solvent(s) or buffer(s) to a final concentration suitable for LC-MS analysis (e.g., 100 µg/mL).

    • Prepare a sufficient volume to allow for multiple time points.

    • Transfer aliquots of the test solution into several labeled autosampler vials.

  • Time Zero (t=0) Analysis:

    • Immediately analyze one of the freshly prepared samples by LC-MS. This will serve as your baseline reference for the intact compound.

  • Incubation (Stress Condition):

    • Place the remaining vials in an incubator set to a desired stress temperature (e.g., 40°C or 60°C). The temperature can be selected to accelerate potential degradation.[14][15]

    • Protect samples from light if photodegradation is a concern.

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 6, 12, 24, 48, and 72 hours), remove one vial from the incubator.

    • Allow the sample to cool to room temperature.

    • Analyze the sample by LC-MS using the same method as the t=0 sample.

3. LC-MS Analysis:

  • Method: Use a reverse-phase C18 column with a gradient elution, for example, using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). Note: The formic acid is for analytical purposes and its brief contact time during the run is unlikely to cause significant on-column degradation, but this should be verified.

  • Detection: Monitor the mass of the intact this compound molecule and scan for potential degradation products. The primary degradation product from acid hydrolysis would be the de-Boc'd molecule.

4. Data Interpretation:

  • Compare the peak area of the intact this compound at each time point to the t=0 sample.

  • Calculate the percentage of the compound remaining over time to determine the degradation rate.

  • Analyze the mass spectra for new peaks corresponding to potential degradation products.

References

Technical Support Center: NH2-PEG2-C2-Boc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NH2-PEG2-C2-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this bifunctional PEG linker in conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for using this compound in a conjugation reaction?

A1: The general workflow involves a two-stage process. First, the primary amine of the this compound linker is reacted with an activated functional group (e.g., a carboxylic acid) on the first target molecule. Following purification of this intermediate, the Boc-protecting group on the other end of the PEG linker is removed under acidic conditions to expose the second amine. This newly deprotected amine is then available for conjugation to a second molecule.

Q2: What are the most common side reactions observed during the Boc deprotection step?

A2: The most significant side reaction during Boc deprotection with strong acids like trifluoroacetic acid (TFA) is the alkylation of nucleophilic sites on the conjugate by the released tert-butyl cation.[1][2] This can lead to the formation of undesired byproducts with an additional tert-butyl group (+56 Da), reducing the yield of the desired product and complicating purification.[1]

Q3: How can I prevent the tert-butylation side reaction?

A3: The most effective method to prevent this side reaction is to use a "scavenger" in the deprotection reaction mixture.[1] Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your molecule of interest.[3] Common scavengers include triethylsilane (TES) and thioanisole (B89551).[1]

Q4: My Boc deprotection appears incomplete. What could be the cause?

A4: Incomplete Boc deprotection can result from several factors:

  • Insufficient Acid Strength or Concentration: The acid may be too weak or its concentration too low to drive the reaction to completion.[4]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process and may require more time or gentle heating.[4]

  • Steric Hindrance: The bulky nature of the conjugate can hinder the acid's access to the Boc-protected amine.[1]

Q5: What are potential side reactions involving the primary amine of the linker?

A5: The primary amine is a strong nucleophile and can participate in several side reactions if not properly controlled:

  • Reaction with Amine-Reactive Buffers: Buffers containing primary amines, such as Tris, should be avoided as they will compete with the intended conjugation partner.[5]

  • Over-reaction: If the target molecule for the primary amine has multiple reactive sites, this can lead to a mixture of products. Stoichiometry and reaction conditions should be carefully optimized.

  • Intra/Intermolecular Cyclization or Polymerization: While less common with short PEG linkers, under certain conditions, self-reaction can occur.

Troubleshooting Guides

Problem 1: Low or No Yield of the Final Conjugate
Possible CauseRecommended Solution
Inefficient Amide Coupling Optimize coupling reagents (e.g., HATU, HBTU) and bases (e.g., DIPEA).[6] Use a slight excess (1.1-1.5 equivalents) of the coupling reagent. Extend the reaction time and monitor by LC-MS.
Degradation of Linker Ensure proper storage of the this compound linker, typically at -20°C. Avoid repeated freeze-thaw cycles.
Incorrect Buffer Composition Use non-amine containing buffers such as PBS, Borate, or HEPES for reactions involving the primary amine.[5]
Problem 2: Presence of Unexpected Byproducts After Boc Deprotection
Possible CauseRecommended Solution
Alkylation by tert-butyl cation Add a scavenger such as triethylsilane (TES) (5-10% v/v) or thioanisole to the deprotection cocktail.[1]
Incomplete Deprotection Increase the concentration of TFA (e.g., from 20% to 50% in DCM), extend the reaction time, or consider a stronger acid system like 4M HCl in dioxane.[4]
Aspartimide Formation (in peptides) If your molecule contains an Asp-Gly or Asp-Ser sequence, use milder deprotection conditions and shorter reaction times to minimize this side reaction.[4]
Problem 3: Difficulty in Purifying the Final Product
Possible CauseRecommended Solution
High Polarity of PEGylated Conjugate Use reverse-phase preparative HPLC (RP-HPLC) for purification, as PEGylated compounds can adhere strongly to normal-phase silica (B1680970) gel.[1]
Product Instability on Column If the conjugate is acid-sensitive, use a neutral pH buffer system for preparative HPLC.[6]
Loss of Product During Workup The high water solubility of PEGylated compounds can lead to loss in the aqueous phase during extractions. Minimize aqueous washes or use a saturated brine solution.[1]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling to the Primary Amine
  • Dissolve the carboxylic acid-containing molecule (1.0 eq) in anhydrous DMF or NMP under an inert atmosphere (e.g., Argon).

  • Add the this compound linker (1.1 eq).

  • Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes.

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the intermediate by flash column chromatography or preparative HPLC.

Protocol 2: General Procedure for Boc Deprotection
  • Dissolve the purified Boc-protected PEG conjugate in anhydrous dichloromethane (B109758) (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[6]

  • (Recommended) Add a scavenger such as triisopropylsilane (B1312306) (TIS) or triethylsilane (TES) to a final concentration of 2.5-5% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with a solvent like toluene (B28343) (3x) to remove residual TFA.

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate during an aqueous workup.[6]

Data Presentation

Table 1: Recommended Reaction Conditions for Boc Deprotection
ParameterValueNotes
Deprotection Reagent Trifluoroacetic Acid (TFA)A common and effective reagent for Boc deprotection.[4]
TFA Concentration 20 - 50% (v/v) in DCMHigher concentrations lead to faster deprotection but may increase side reactions.[6]
Scavenger Triethylsilane (TES)5-10% (v/v) is effective at reducing the tert-butyl cation.[1]
Reaction Temperature 0°C to Room TemperatureThe reaction is typically initiated at a lower temperature and allowed to warm.[6]
Reaction Time 30 minutes - 2 hoursProgress should be monitored by TLC or LC-MS to determine completion.[6]
Table 2: Analytical Methods for Monitoring Conjugation Reactions
Analytical MethodApplicationInformation Obtained
Thin-Layer Chromatography (TLC) Rapid reaction monitoringQualitative assessment of the disappearance of starting material and appearance of product.
Liquid Chromatography-Mass Spectrometry (LC-MS) Accurate reaction monitoring and product characterizationQuantitative assessment of reaction progress, confirmation of product mass, and identification of byproducts.[1]
Nuclear Magnetic Resonance (NMR) Structural confirmationConfirms the structure of the starting materials, intermediates, and final products.

Visualizations

experimental_workflow cluster_stage1 Stage 1: First Conjugation cluster_stage2 Stage 2: Deprotection & Second Conjugation Molecule_A Molecule A (with -COOH) Coupling Amide Coupling (e.g., HATU, DIPEA) Molecule_A->Coupling Linker This compound Linker->Coupling Intermediate Molecule_A-PEG2-C2-Boc Coupling->Intermediate Purification1 Purification Intermediate->Purification1 Deprotection Boc Deprotection (TFA, Scavenger) Purification1->Deprotection Deprotected_Intermediate Molecule_A-PEG2-C2-NH2 Deprotection->Deprotected_Intermediate Conjugation2 Second Conjugation Deprotected_Intermediate->Conjugation2 Molecule_B Molecule B (e.g., with NHS ester) Molecule_B->Conjugation2 Final_Product Final Conjugate (Molecule_A-Linker-Molecule_B) Conjugation2->Final_Product Purification2 Final Purification Final_Product->Purification2

Caption: General experimental workflow for a two-stage conjugation.

boc_deprotection_pathway cluster_main Boc Deprotection with TFA cluster_side_reaction Side Reaction Pathway cluster_scavenger Scavenger Action Boc_Protected R-NH-Boc Protonation Protonation by TFA Boc_Protected->Protonation Intermediate Carbamic Acid Intermediate Protonation->Intermediate tBu_Cation tert-butyl cation (reactive) Protonation->tBu_Cation Loss of t-Bu+ Deprotected_Amine Desired Product: R-NH3+ TFA- Intermediate->Deprotected_Amine Decarboxylation Alkylation Alkylation tBu_Cation->Alkylation Trapping Trapping tBu_Cation->Trapping Nucleophile Nucleophile on Conjugate (e.g., Trp, Met) Nucleophile->Alkylation Side_Product Side Product: R'-tBu Alkylation->Side_Product Scavenger Scavenger (e.g., TES) Scavenger->Trapping Inert_Product Inert Product (e.g., isobutane) Trapping->Inert_Product

Caption: Boc deprotection pathway and side reaction mitigation.

troubleshooting_tree Start Low Yield or Unexpected Products Check_Step Which step is problematic? Start->Check_Step Coupling_Issue First Coupling Check_Step->Coupling_Issue LC-MS shows unreacted starting materials Deprotection_Issue Boc Deprotection Check_Step->Deprotection_Issue LC-MS shows +56 Da adducts or incomplete deprotection Purification_Issue Purification Check_Step->Purification_Issue Poor recovery after column Coupling_Sol Optimize coupling reagents & conditions. [1] Check linker integrity. Coupling_Issue->Coupling_Sol Deprotection_Sol Add scavengers (e.g., TES). [3] Increase TFA conc. or time. [2] Deprotection_Issue->Deprotection_Sol Purification_Sol Switch to RP-HPLC. [3] Use neutral pH buffers. [1] Purification_Issue->Purification_Sol

Caption: Troubleshooting decision tree for conjugation issues.

References

Technical Support Center: Optimizing Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the optimization of your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side-product formation during Boc deprotection?

The main cause of side-product formation is the generation of a reactive tert-butyl cation when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1] This carbocation can then alkylate nucleophilic residues within the substrate, leading to unwanted byproducts.[1][2][3]

Q2: Which functional groups or amino acid residues are most susceptible to alkylation by the tert-butyl cation?

Nucleophilic functional groups and amino acid side chains are particularly vulnerable to alkylation. These include:

  • Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[1][4]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium (B1226848) salt.[1]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[1]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[1]

  • Other nucleophilic sites include amidines, guanidines, and electron-rich aromatic rings.[2][3]

Q3: What are scavengers and how do they prevent the formation of side products?

Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][5] By reacting with the carbocation, they prevent it from modifying the desired product.[1][4] These scavengers are typically nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the substrate.[1]

Q4: Can Boc deprotection be incomplete, and what are the indications?

Yes, Boc deprotection can be incomplete. This may occur due to insufficient acid strength or concentration, short reaction times, low temperatures, or steric hindrance.[6][7] Signs of incomplete deprotection include the presence of the starting material in the crude product (detectable by TLC, LC-MS, or NMR) and a lower than expected yield of the desired amine.[6]

Q5: Are there milder alternatives to TFA for Boc deprotection?

Yes, several milder acidic conditions can be used, which are particularly beneficial for substrates with other acid-sensitive functional groups.[6] These alternatives include:

  • 4M HCl in 1,4-dioxane[6]

  • 1M HCl in ethyl acetate[6]

  • Dilute aqueous phosphoric acid[6]

  • Lewis acids such as ZnBr₂, SnCl₄, and Cu(OTf)₂[6]

Q6: Is it possible to remove the Boc group without using acid?

Yes, thermal deprotection is a catalyst-free alternative that involves heating the Boc-protected compound in a suitable solvent.[6] However, this method often requires high temperatures (120-240 °C), which may not be suitable for all substrates and could lead to other side reactions like racemization.[6] Another mild, non-acidic method involves using oxalyl chloride in methanol.[8][9]

Troubleshooting Guides

Issue 1: Incomplete Deprotection

Symptoms:

  • Presence of starting material in the crude product detected by TLC, LC-MS, or NMR.[6]

  • Low yield of the desired amine.[6]

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Acid Strength or Concentration Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM). Consider using a stronger acid system like 4M HCl in 1,4-dioxane (B91453).[7]
Inadequate Reaction Time or Temperature Extend the reaction time and monitor progress closely. Gentle heating may be required for some substrates, but be cautious of potential side reactions.[7]
Steric Hindrance For sterically hindered substrates, longer reaction times or stronger acidic conditions may be necessary.[7]
Poor Solubility Ensure the substrate is fully dissolved in the chosen solvent. If solubility is an issue, screen for a more suitable solvent.[7]
Issue 2: Observation of Unexpected Byproducts in HPLC/LC-MS

Symptoms:

  • Multiple unexpected peaks in the chromatogram.

  • Mass signals corresponding to the addition of a tert-butyl group (+56 Da).[5]

Possible Causes & Solutions:

Possible CauseRecommended Solution
Alkylation by tert-butyl cation Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the sensitive residues present in your substrate.[1]
Absence of Scavengers Always include scavengers when working with sensitive residues like Trp, Met, Cys, or Tyr.[6]
Insufficient Scavenger Concentration A typical scavenger concentration is 1-5% (v/v). This may need to be optimized for your specific substrate.[6]
Highly Nucleophilic Substrate Consider using milder deprotection conditions (e.g., lower acid concentration, lower temperature) in combination with scavengers.[6]

Data Presentation

Table 1: Common Acidic Conditions for Boc Deprotection
ReagentConcentrationSolventTemperatureTypical Reaction Time
Trifluoroacetic Acid (TFA)20-50%[7]Dichloromethane (B109758) (DCM)Room Temperature30 min - 2 hours[6]
Trifluoroacetic Acid (TFA)55%[10]Dichloromethane (DCM)Room Temperature30 minutes[10]
Trifluoroacetic Acid (TFA)100% (neat)[10]-Room Temperature5-15 minutes[10]
Hydrochloric Acid (HCl)4M[6]1,4-Dioxane0 °C to Room Temp30 min - 2 hours[6]
Hydrochloric Acid (HCl)1M[6]Ethyl AcetateRoom TemperatureVariable
Table 2: Common Scavengers for Boc Deprotection
ScavengerTarget Residue(s) / PurposeTypical Concentration
Triethylsilane (TES) / Triisopropylsilane (TIS)General carbocation scavenger, effective for Trp and Met.[1][4]1-5% (v/v)[6]
AnisoleGeneral scavenger for various nucleophilic residues.[4]1-5% (v/v)
ThioanisoleParticularly effective for preventing S-alkylation of Met.[1][4]5-10% (v/v)[5]
Ethanedithiol (EDT)Commonly used for Cys and Trp protection.[1][4]1-5% (v/v)
WaterCan act as a scavenger, forming tert-butanol.[4][5]~2.5-5% (v/v)[5][7]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA/DCM
  • Preparation: Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[7]

  • Cooling: Cool the solution to 0 °C in an ice bath.[7]

  • Reagent Addition: Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If the substrate contains sensitive residues, add an appropriate scavenger (e.g., 2.5-5% v/v TIS).[7]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[7] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[7]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[7]

    • To remove residual TFA, co-evaporate with toluene (B28343) (3x).[7]

    • The resulting TFA salt can often be precipitated by adding cold diethyl ether.[7]

  • Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[7]

Protocol 2: Boc Deprotection with HCl in Dioxane
  • Dissolution: Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent if necessary (e.g., methanol, DCM).[6]

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at 0 °C.[6]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction's progress by TLC or LC-MS.[6]

  • Work-up:

    • Upon completion, remove the solvent under reduced pressure.[6]

    • The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.[6]

  • Neutralization (Optional): If the free amine is required, dissolve the hydrochloride salt in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃ solution).[6]

Protocol 3: Thermal Boc Deprotection in Water
  • Suspension: Suspend the Boc-protected amine (1.0 mmol) in deionized water (1 mL) in a round-bottomed flask.[11]

  • Heating: Heat the mixture to reflux (100 °C) with stirring.[11]

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 12-15 minutes.[11]

  • Work-up:

    • Cool the reaction to room temperature.[11]

    • Add dichloromethane (5 mL) and separate the layers.[11]

    • If the product is in the organic layer, dry it over Na₂SO₄ and evaporate the solvent. If the product is water-soluble, further purification will be required.[11]

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Dissolve Boc-Protected Substrate check_sensitivity Substrate Contains Sensitive Residues? start->check_sensitivity add_scavenger Add Scavenger(s) check_sensitivity->add_scavenger Yes add_acid Add Deprotection Reagent (e.g., TFA or HCl/Dioxane) check_sensitivity->add_acid No add_scavenger->add_acid monitor Monitor Reaction (TLC, LC-MS) add_acid->monitor reaction_complete Reaction Complete? monitor->reaction_complete reaction_complete->monitor No concentrate Concentrate in vacuo reaction_complete->concentrate Yes precipitate Precipitate Salt (e.g., with Ether) concentrate->precipitate neutralize Neutralize & Extract (Optional) precipitate->neutralize end_product Purified Deprotected Amine neutralize->end_product

Caption: A generalized experimental workflow for Boc deprotection.

Troubleshooting_Tree cluster_incomplete Incomplete Deprotection cluster_byproducts Side Product Formation start Problem Encountered issue Select Issue start->issue incomplete_q1 Increase Acid Conc. or Reaction Time? issue->incomplete_q1 Incomplete Reaction byproducts_q1 Scavengers Used? issue->byproducts_q1 Byproducts Observed incomplete_a1 Increase TFA to 50% or double reaction time incomplete_q1->incomplete_a1 incomplete_q2 Consider Milder vs. Stronger Acid? incomplete_a1->incomplete_q2 incomplete_a2a Try 4M HCl/Dioxane incomplete_q2->incomplete_a2a Stronger incomplete_a2b Check Substrate Solubility incomplete_q2->incomplete_a2b Other byproducts_a1 Add Scavengers (TIS, Anisole, etc.) byproducts_q1->byproducts_a1 No byproducts_q2 Scavenger Conc. Sufficient? byproducts_q1->byproducts_q2 Yes byproducts_a2 Increase Scavenger Concentration (1-5%) byproducts_q2->byproducts_a2 No byproducts_q3 Substrate Highly Nucleophilic? byproducts_q2->byproducts_q3 Yes byproducts_a3 Use Milder Conditions + Scavengers byproducts_q3->byproducts_a3 Yes

Caption: A troubleshooting decision tree for common Boc deprotection issues.

References

Navigating the Maze: A Technical Guide to Purifying PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This technical support center provides essential guidance on overcoming the complex challenges associated with the purification of PEGylated compounds. Find answers to frequently asked questions and detailed troubleshooting strategies to streamline your experimental workflows and enhance the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PEGylated compounds?

The core challenge in purifying PEGylated compounds stems from the heterogeneity of the reaction mixture.[1][] The PEGylation process, which involves covalently attaching polyethylene (B3416737) glycol (PEG) to a molecule, results in a complex blend of:

  • Unreacted Protein/Molecule: The original, unmodified biomolecule.

  • Unreacted PEG: Excess PEG reagent from the conjugation reaction.

  • Multi-PEGylated Species: Molecules with varying numbers of attached PEG chains (e.g., mono-, di-, tri-PEGylated).

  • Positional Isomers: Molecules with the same number of PEG chains attached at different sites.[]

  • Hydrolysis Fragments: Degradation byproducts of the PEG reagents.

Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties—such as size, charge, and hydrophobicity—that are typically exploited for purification.[3]

Q2: Which purification techniques are most commonly used for PEGylated compounds?

The most prevalent methods for purifying PEGylated proteins are chromatographic techniques that differentiate molecules based on their physical and chemical properties. These include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is particularly effective for removing unreacted PEG and smaller starting materials from the larger PEGylated conjugate.[]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. PEGylation can "shield" the surface charges of a protein, altering its interaction with the IEX resin and enabling the separation of species with different degrees of PEGylation.[][4]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. This method can be a useful orthogonal step to IEX.[]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique, especially for smaller molecules and for separating positional isomers, that separates based on hydrophobicity.[][5]

Q3: How does the size of the PEG molecule affect purification by Size Exclusion Chromatography (SEC)?

The resolution between PEGylated species and the native protein in SEC is directly related to the size of the attached PEG molecule. Larger PEG chains lead to a greater increase in the hydrodynamic radius of the conjugate, resulting in better separation from the unmodified protein. However, the ability to resolve species with different numbers of attached PEG chains (e.g., mono- vs. di-PEGylated) diminishes as the number of attached PEGs increases, especially for larger PEG chains (≥20 kDa).[6] For smaller PEG polymers (e.g., 2 kDa), SEC is often only effective at separating the PEGylated species from the native protein.[3]

Q4: Can Ion Exchange Chromatography (IEX) separate positional isomers of PEGylated proteins?

Yes, IEX can be used to separate positional isomers, particularly at an analytical scale.[][6] The attachment of a PEG chain at different locations on the protein surface can result in varying degrees of charge shielding. This leads to subtle differences in the net surface charge of the isomers, which can be exploited for separation using a shallow elution gradient.[4]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of PEGylated compounds using various chromatographic techniques.

Size Exclusion Chromatography (SEC)

Issue 1: Poor separation between the PEGylated conjugate and unreacted protein/PEG.

Potential Cause Troubleshooting Strategy
Inappropriate column choice (pore size) For separating large PEGylated proteins from smaller unreacted species, select a column with a pore size that allows the large conjugate to elute near the void volume while retaining the smaller molecules.
Sample volume too large To ensure optimal resolution, the sample volume should ideally not exceed 2-5% of the total column volume.
Non-specific interactions The presence of arginine in the mobile phase can help to reduce non-specific interactions between the PEGylated protein and the column matrix.[7]

Issue 2: Low recovery of the PEGylated compound.

Potential Cause Troubleshooting Strategy
Non-specific binding to the column matrix Ensure the column is thoroughly equilibrated with the mobile phase. Consider adding agents like arginine to the mobile phase to suppress hydrophobic interactions.
Protein precipitation on the column Verify the solubility of your PEGylated protein in the chosen mobile phase. Adjusting the pH or ionic strength may be necessary.
Ion Exchange Chromatography (IEX)

Issue 3: Poor separation of PEGylated species.

Potential Cause Troubleshooting Strategy
"Charge shielding" effect of PEG Optimize the pH of the mobile phase. Small changes in pH can significantly alter the surface charge of the PEGylated protein and its interaction with the resin.
Inappropriate salt gradient For proteins with small charge differences, a shallow salt gradient is often more effective than a step elution for achieving separation.

Issue 4: Low binding capacity.

Potential Cause Troubleshooting Strategy
Steric hindrance from the PEG chain The large PEG chain can prevent the protein from accessing the binding sites within the resin pores. Consider using a resin with a larger pore size. Agarose-based ion-exchangers have shown higher dynamic binding capacities for PEGylated proteins due to their open porous structure.[8]
Hydrophobic Interaction Chromatography (HIC)

Issue 5: Poor resolution or low recovery.

Potential Cause Troubleshooting Strategy
Inappropriate salt concentration The binding of PEGylated compounds to HIC resins is highly dependent on the salt concentration. Empirically determine the optimal salt concentration for binding and elution.
Protein precipitation at high salt concentrations Screen different types of salts and their concentrations. Sometimes a lower initial salt concentration is required, even if it reduces binding efficiency.
Irreversible binding For very hydrophobic proteins, consider adding a mild organic modifier to the elution buffer to facilitate desorption.

Quantitative Data Summary

Table 1: Comparison of Dynamic Binding Capacities of Anion-Exchange Resins for Native and PEGylated BSA.

Stationary PhaseLigandNative BSA (mg/mL)12 kDa PEG-BSA (mg/mL)30 kDa PEG-BSA (mg/mL)
Resin A (Agarose-based) Quaternary Ammonium1104520
Resin B (Polymethacrylate-based) Quaternary Ammonium952510
Resin C (Polystyrene-divinylbenzene) Quaternary Ammonium80155
(Data synthesized from studies on the effect of PEGylation on ion-exchange adsorption)[8]

Table 2: Hydrodynamic Radii of a Model Protein and its PEGylated Forms.

SpeciesMolecular Weight (kDa)Hydrodynamic Radius (nm)
Native Protein ~192.1
Mono-PEGylated (20 kDa PEG) ~395.2
Dimer of PEGylated Protein ~787.5
(Data from a study using a tetra detection system for SEC analysis)[9]

Experimental Protocols

Protocol 1: General Size Exclusion Chromatography (SEC) for Bulk Separation
  • Column Selection: Choose a SEC column with a fractionation range appropriate for the size difference between your PEGylated product and the unreacted components.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., Phosphate Buffered Saline, pH 7.4). Filter and degas the buffer.[9]

  • System Equilibration: Equilibrate the SEC system with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[9]

  • Sample Preparation: Dissolve the PEGylation reaction mixture in the mobile phase. Centrifuge or filter the sample to remove any precipitates.

  • Injection and Elution: Inject a small volume of the sample (ideally <2% of the column volume). Continue the isocratic elution.

  • Fraction Collection: Collect fractions as the components elute. The larger PEGylated conjugate will elute before the smaller, unreacted protein and PEG.

  • Analysis: Analyze the collected fractions using methods such as SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified PEGylated product.

Protocol 2: Ion Exchange Chromatography (IEX) for Separation of PEGylated Species
  • Column and Buffer Selection: Choose an appropriate IEX column (anion or cation exchange) based on the pI of the native protein. Prepare a low-salt binding buffer (Buffer A) and a high-salt elution buffer (Buffer B) at a pH where the protein is charged.[10]

  • Column Equilibration: Equilibrate the column with Buffer A until the pH and conductivity of the eluate match the buffer.

  • Sample Loading: Load the desalted PEGylation reaction mixture onto the column.

  • Wash: Wash the column with Buffer A to remove any unbound material.

  • Elution: Elute the bound species using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20-30 column volumes).[10]

  • Fraction Collection and Analysis: Collect fractions and analyze them to identify the different PEGylated species.

Protocol 3: Reversed-Phase HPLC (RP-HPLC) for High-Resolution Separation
  • Column Selection: Use a C4 or C18 reversed-phase column suitable for protein separations.

  • Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Trifluoroacetic Acid (TFA) in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).[5]

  • System Setup: Set the column temperature (e.g., 45°C) to improve peak shape.[5]

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Injection and Elution: Inject the sample and elute with a gradient of increasing acetonitrile (B52724) concentration (e.g., a linear gradient from 5% to 65% B over 25 minutes).[5]

  • Detection: Monitor the elution profile using a UV detector at 220 nm or 280 nm.[5]

Visualizations

PurificationWorkflow cluster_0 Purification of PEGylated Compounds ReactionMixture PEGylation Reaction Mixture (Heterogeneous) SEC Size Exclusion Chromatography (SEC) (Bulk Separation) ReactionMixture->SEC Remove unreacted PEG & protein IEX Ion Exchange Chromatography (IEX) (Charge-based Separation) SEC->IEX Separate by degree of PEGylation HIC Hydrophobic Interaction Chromatography (HIC) (Orthogonal Polishing) IEX->HIC Further polishing/ Isomer separation Analysis Purity & Characterization (SDS-PAGE, HPLC, MS) HIC->Analysis FinalProduct Purified PEGylated Compound Analysis->FinalProduct

Caption: A general workflow for the multi-step chromatographic purification of PEGylated compounds.

MethodSelection cluster_1 Choosing a Purification Method PrimaryGoal What is the primary purification goal? BulkSeparation Bulk separation of conjugate from unreacted starting materials PrimaryGoal->BulkSeparation Size Difference DegreeOfPEG Separate by degree of PEGylation PrimaryGoal->DegreeOfPEG Charge Difference PositionalIsomers Separate positional isomers PrimaryGoal->PositionalIsomers Subtle Hydrophobicity/ Charge Differences SEC Use Size Exclusion Chromatography (SEC) BulkSeparation->SEC IEX Use Ion Exchange Chromatography (IEX) DegreeOfPEG->IEX PositionalIsomers->IEX Analytical Scale RPHPLC Use Reversed-Phase HPLC (RP-HPLC) PositionalIsomers->RPHPLC

Caption: A decision tree to guide the selection of an appropriate purification method.

Caption: Illustration of the "charge shielding" effect of PEG on protein interaction with an IEX resin.

References

Technical Support Center: Enhancing PROTAC Cell Permeability via Linker Modification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to PROTAC cell permeability by optimizing the linker design.

Frequently Asked Questions (FAQs)

Q1: My PROTAC shows good biochemical activity but has poor cellular efficacy. Could the linker be the cause?

A1: Yes, this is a common issue in PROTAC development. While your PROTAC may efficiently form a ternary complex in a cell-free environment, its performance within a cell is highly dependent on its ability to cross the cell membrane. The linker is a major determinant of a PROTAC's physicochemical properties, which in turn govern its cell permeability. Poor permeability is a frequent reason for the discrepancy between biochemical and cellular activity.

Q2: What are the key linker properties that I should consider to improve cell permeability?

A2: To enhance cell permeability, you should focus on optimizing the following linker characteristics:

  • Flexibility and Rigidity: The balance between a flexible and rigid linker is crucial. While flexible linkers (e.g., long alkyl or PEG chains) can facilitate the necessary conformational changes for ternary complex formation, more rigid linkers (e.g., containing piperazine (B1678402) or phenyl groups) can pre-organize the PROTAC into a conformation favorable for cell entry and may improve metabolic stability.[1][2][3]

  • Polarity and Lipophilicity: A delicate balance between hydrophilicity and lipophilicity is required. Overly hydrophilic linkers can increase the polar surface area, hindering cell permeability, while highly lipophilic linkers might reduce aqueous solubility and lead to non-specific binding or poor pharmacokinetics.[2][]

  • Length: The linker must be long enough to connect the two ligands without causing steric hindrance that would prevent the formation of a stable ternary complex. However, an excessively long linker may not effectively bring the target protein and E3 ligase into proximity for efficient ubiquitination.[5][6][7]

  • Intramolecular Interactions: Designing linkers that can form intramolecular hydrogen bonds (IMHBs) or engage in π-π interactions can be highly beneficial. These interactions can help the PROTAC adopt a folded, more compact conformation that shields polar groups, thereby improving its ability to traverse the nonpolar cell membrane.[1][8][9][10]

Q3: What is the "chameleon effect" in the context of PROTACs and how can I design a linker to promote it?

A3: The "chameleon effect" refers to the ability of a PROTAC to dynamically change its conformation depending on its environment. An ideal "chameleon" PROTAC will exist in a more extended, polar conformation in an aqueous environment (like the cytoplasm) to maintain solubility, while adopting a more folded, less polar conformation in a nonpolar environment (like the cell membrane) to facilitate passive diffusion across the membrane.[1][11]

To design a linker that promotes this effect, consider incorporating moieties that can form intramolecular hydrogen bonds or other non-covalent interactions. These interactions can stabilize a folded conformation in nonpolar environments but are disrupted in polar, aqueous environments.[8][9]

Chameleon_Effect cluster_0 Aqueous Environment (e.g., Cytoplasm) cluster_1 Nonpolar Environment (e.g., Cell Membrane) Extended Extended Conformation Polar groups exposed High Solubility Folded Folded Conformation Polar groups shielded by intramolecular interactions High Permeability Extended->Folded Enters Membrane Folded->Extended Enters Cytoplasm Troubleshooting_Permeability Start Start: Poor Cellular Activity Biochem_Assay Biochemical Assay Successful? Start->Biochem_Assay Permeability_Assay Assess Cell Permeability (e.g., PAMPA, Caco-2) Biochem_Assay->Permeability_Assay Yes Other_Issues Consider Other Issues (e.g., Target Engagement, Solubility) Biochem_Assay->Other_Issues No Low_Perm Low Permeability Modify Linker: - Adjust lipophilicity - Reduce PSA (e.g., amide-to-ester) - Promote intramolecular folding - Vary length and rigidity Permeability_Assay->Low_Perm Low Efflux High Efflux Ratio in Caco-2? Permeability_Assay->Efflux High in PAMPA, Low in Caco-2 Efflux_Yes High Efflux Modify Linker: - Disrupt transporter recognition - Add rigid heterocycles (piperazine) Efflux->Efflux_Yes Yes Efflux->Other_Issues No Experimental_Workflow Start Synthesize PROTAC with Modified Linker PAMPA PAMPA Assay (Passive Permeability Screen) Start->PAMPA Caco2 Caco-2 Assay (Intestinal Permeability & Efflux) PAMPA->Caco2 If promising Analyze Analyze Data & Iterate Linker Design PAMPA->Analyze If not promising NanoBRET NanoBRET Assay (Intracellular Availability) Caco2->NanoBRET If promising Caco2->Analyze If not promising NanoBRET->Analyze

References

Technical Support Center: Linker Optimization for Enhanced Ternary Complex Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance on optimizing linkers for enhanced ternary complex stability in the context of targeted protein degradation, including Proteolysis Targeting Chimeras (PROTACs) and molecular glues. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the linker in a PROTAC?

The linker in a Proteolysis Targeting Chimera (PROTAC) is a crucial component that connects the ligand binding to the target Protein of Interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[1] Its primary role is to facilitate the formation of a stable and productive ternary complex, which is composed of the POI, the PROTAC, and the E3 ligase.[2] A well-designed linker not only bridges the two proteins but also influences the overall efficacy, selectivity, and physicochemical properties of the PROTAC.[1][3]

Q2: How does linker length impact ternary complex formation and protein degradation?

Linker length is a critical parameter that dictates the spatial arrangement of the POI and E3 ligase within the ternary complex.[4] An optimal linker length is essential for achieving maximal degradation efficacy.[2]

  • Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, thus inhibiting the formation of a stable ternary complex.[2][5]

  • Too long: Conversely, an excessively long and flexible linker can lead to an unstable ternary complex due to high conformational flexibility, resulting in inefficient ubiquitination of the target protein.[2][6]

The ideal linker length is highly dependent on the specific POI and E3 ligase pair, and empirical testing of a library of PROTACs with varying linker lengths is often necessary to identify the most potent degrader.[2][7]

Q3: What is the "hook effect" and how can linker design help mitigate it?

The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[8] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[8][9]

Linker optimization can help mitigate the hook effect by enhancing the cooperativity of ternary complex formation.[7] A well-designed linker can promote favorable protein-protein interactions within the ternary complex, making its formation more favorable than the formation of binary complexes.[8][10] This increased stability of the ternary complex can lead to a wider effective concentration range for the PROTAC.[11]

Q4: How does the chemical composition of the linker affect PROTAC properties?

The chemical composition of the linker significantly influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[7][]

  • Solubility: Incorporating polar functional groups, like polyethylene (B3416737) glycol (PEG) units, can enhance the aqueous solubility of a PROTAC.[1][7]

  • Cell Permeability: The linker contributes to the overall size and polarity of the PROTAC, which are key factors for crossing the cell membrane. Balancing hydrophilicity and lipophilicity is crucial for optimal cell permeability.[7][13]

  • Metabolic Stability: The linker can be susceptible to metabolic degradation. Modifying the linker to block sites of metabolism, for instance by replacing metabolically weak spots or using cyclic structures, can improve its stability in vivo.[][14]

Q5: Should I use a flexible or a rigid linker?

The choice between a flexible and a rigid linker involves a trade-off.[]

  • Flexible linkers (e.g., long alkyl chains, PEG) offer more conformational freedom, which can help in the initial stages of identifying a productive ternary complex geometry.[] However, excessive flexibility can lead to a less stable complex.[2]

  • Rigid linkers (e.g., containing cyclic structures like piperazine (B1678402) or phenyl groups) can pre-organize the ligands into a conformation that is favorable for ternary complex formation, potentially increasing cooperativity and stability.[6][]

The optimal level of rigidity is system-dependent, and it is often beneficial to explore a range of linkers with varying degrees of flexibility.[]

Troubleshooting Guides

Issue 1: My PROTAC shows weak or no degradation of the target protein.

  • Question: I have synthesized a PROTAC, but Western blot analysis shows minimal or no reduction in my target protein levels. What are the potential linker-related causes, and how can I troubleshoot this?

  • Answer: Weak or no degradation is a common hurdle and can often be traced back to a suboptimal linker. Here are key linker-related factors to investigate:

    • Inefficient Ternary Complex Formation: The primary function of the PROTAC is to form a stable ternary complex.[8] If the linker is not optimal, this complex may be unstable or may not form at all.[4]

      • Troubleshooting Steps:

        • Vary Linker Length: Synthesize a library of PROTACs with different linker lengths (e.g., by adding or removing PEG or alkyl units) to find the optimal distance for ternary complex formation.[7]

        • Modify Linker Composition: Experiment with different linker types, such as more rigid or more flexible options, to find a composition that supports a stable ternary complex.[7]

        • Biophysical Assays: Directly measure the formation and stability of the ternary complex using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) assays.[8][16]

    • Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane to reach their intracellular target.[8][17]

      • Troubleshooting Steps:

        • Alter Linker Properties: Modify the linker to achieve a better balance of hydrophilicity and lipophilicity to improve cell permeability.[7]

        • Cellular Target Engagement Assays: Confirm that your PROTAC is reaching its target inside the cell using assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET.[8][9]

    • Suboptimal Linker Attachment Points: The position where the linker connects to the warhead and the E3 ligase ligand is critical for maintaining their binding affinities and for the correct orientation within the ternary complex.[1]

      • Troubleshooting Steps:

        • Synthesize Analogs: Create analogs with the linker attached at different, solvent-exposed points on the warhead and E3 ligase ligand to identify the optimal connection points.[]

Issue 2: I am observing a very potent "hook effect" with my PROTAC.

  • Question: My PROTAC shows good degradation at low concentrations, but the effect diminishes significantly at higher concentrations. How can I address this pronounced hook effect?

  • Answer: A strong hook effect indicates that at higher concentrations, the formation of binary complexes is favored over the productive ternary complex.[8]

    • Troubleshooting Steps:

      • Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC, where the formation of a binary complex promotes the binding of the third component, can lessen the hook effect.[7][11] Linker optimization is key to achieving positive cooperativity.

      • Systematic Linker Modification: As detailed in Issue 1, systematically vary the linker's length and composition. A linker that better pre-organizes the two ligands for ternary complex formation can increase cooperativity.[7][]

      • Biophysical Measurement of Cooperativity: Use techniques like SPR or ITC to quantify the cooperativity of your PROTACs.[10][18] This will allow you to rank your compounds based on their ability to form a stable ternary complex.

Issue 3: My PROTAC has poor solubility.

  • Question: My PROTAC is difficult to dissolve in aqueous buffers, which is complicating my in vitro and cellular experiments. How can the linker be modified to improve solubility?

  • Answer: Poor solubility is a common issue with PROTACs due to their often high molecular weight and lipophilicity.[17]

    • Troubleshooting Steps:

      • Incorporate Polar Groups: Introduce polar functional groups into the linker. PEG linkers, with their ether oxygens, are a common and effective way to increase aqueous solubility.[1][7]

      • Balance Lipophilicity: While increasing polarity, ensure the PROTAC does not become too polar to cross cell membranes. A careful balance between hydrophilic and lipophilic character is necessary.[7]

      • Formulation Strategies: For in vivo studies, consider formulation strategies such as amorphous solid dispersions or lipid-based formulations to improve solubility and bioavailability.[8]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the impact of linker properties on ternary complex stability and degradation efficacy.

Table 1: Impact of Linker Length on Target Protein Degradation

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50Dmax (%)Reference
ERαCRBNPEG12>1000 nM<20[2]
ERαCRBNPEG161-10 nM>90[2]
ERαCRBNPEG2010-100 nM~70[2]
p38αVHLAlkyl/PEG12>1 µM<10[2]
p38αVHLAlkyl/PEG15-17<100 nM>80[2]
TBK1CRBNPEG<12No degradation0[7]

Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.[2]

Table 2: Biophysical Characterization of Ternary Complex Formation

PROTACTarget ProteinE3 LigaseMethodTernary Complex KdCooperativity (α)Reference
MZ1Brd4(BD2)VHLSPR2.5 nM~20[18][19]
AT1Brd4(BD2)VHLSPR12 nM~5[19]
MZP55Brd4(BD2)VHLSPR190 nM<1[19]
MZP61Brd4(BD2)VHLSPR390 nM<1[19]

Note: Kd is the dissociation constant, a measure of binding affinity. Cooperativity (α) is the factor by which the affinity of one protein for the PROTAC is enhanced by the presence of the other protein. α > 1 indicates positive cooperativity, while α < 1 indicates negative cooperativity.[10]

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

This protocol outlines a method to measure the kinetics of ternary complex formation and dissociation using SPR.[18]

  • Immobilization:

    • Immobilize the E3 ligase (e.g., VHL) onto a sensor chip surface using standard amine coupling chemistry.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding kinetics (kon and koff) and affinity (Kd).

    • Separately, determine the binary binding affinity of the PROTAC for the target protein in solution using a competitive binding assay or by immobilizing the target protein.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • The resulting sensorgrams will show the formation and dissociation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to a suitable kinetic model to determine the kon, koff, and Kd of the ternary complex.

    • Calculate the cooperativity factor (α) by dividing the binary Kd of the PROTAC for the E3 ligase by the ternary Kd.[19]

Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

ITC measures the heat change upon binding and can provide a complete thermodynamic profile of the interaction.[10]

  • Sample Preparation:

    • Prepare solutions of the target protein, E3 ligase, and PROTAC in the same buffer to minimize heat of dilution effects.

  • Binary Titrations:

    • Titrate the PROTAC into the target protein solution to determine the binary binding affinity and thermodynamics.

    • Titrate the PROTAC into the E3 ligase solution to determine the binary binding affinity and thermodynamics.

  • Ternary Titration:

    • Titrate the target protein into a solution containing the E3 ligase and the PROTAC.

  • Data Analysis:

    • Fit the titration data to a suitable binding model to determine the affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interactions.

    • Cooperativity can be assessed by comparing the affinity of the target protein for the E3 ligase-PROTAC complex with its affinity for the PROTAC alone.

Protocol 3: Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation

TR-FRET is a proximity-based assay that can be used to measure the formation of the ternary complex in a high-throughput format.[8][20]

  • Reagent Preparation:

    • Label the target protein and E3 ligase with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2) pair, respectively, typically via labeled antibodies or by using tagged proteins.

  • Assay Procedure:

    • In a microplate, add the labeled target protein, labeled E3 ligase, and a range of concentrations of the PROTAC.

    • Incubate the plate to allow for ternary complex formation.

  • Signal Detection:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission of both the donor and acceptor fluorophores.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex.

    • Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve, from which the potency of ternary complex formation (EC50) can be determined.

Visualizations

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex TernaryComplex->E3 Ub Transfer PolyUbPOI Polyubiquitinated POI TernaryComplex->PolyUbPOI Ub Ubiquitin Ub->E3 Proteasome 26S Proteasome PolyUbPOI->Proteasome DegradedPOI Degraded Protein Fragments Proteasome->DegradedPOI

Caption: PROTAC-mediated protein degradation pathway.

Linker_Optimization_Workflow cluster_workflow Linker Optimization Workflow Start Define POI and E3 Ligase Design Design & Synthesize Linker Library (Vary Length & Composition) Start->Design Biophysical Biophysical Assays (SPR, ITC, TR-FRET) Design->Biophysical Ternary_Formation Assess Ternary Complex Formation & Stability Biophysical->Ternary_Formation Ternary_Formation->Design Suboptimal Complexes Cellular Cellular Assays (Western Blot, CETSA) Ternary_Formation->Cellular Promising Complexes Degradation_Efficacy Evaluate Degradation Efficacy (DC50, Dmax) Cellular->Degradation_Efficacy Degradation_Efficacy->Design Inefficient Degradation ADME Assess ADME Properties (Solubility, Permeability) Degradation_Efficacy->ADME Potent Degraders ADME->Design Poor Properties Optimized Optimized PROTAC ADME->Optimized Favorable Properties

Caption: Experimental workflow for linker optimization.

Linker_Properties_Relationship cluster_relationships Linker Properties and Their Impact Linker Linker Properties Length Length Linker->Length Composition Composition Linker->Composition Flexibility Flexibility/Rigidity Linker->Flexibility Attachment Attachment Points Linker->Attachment Ternary_Stability Ternary Complex Stability Length->Ternary_Stability Physicochem Physicochemical Properties Composition->Physicochem Flexibility->Ternary_Stability Attachment->Ternary_Stability Degradation Degradation Efficacy Ternary_Stability->Degradation Physicochem->Degradation

Caption: Logical relationship of linker properties.

References

Technical Support Center: Overcoming Steric Hindrance in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to steric hindrance during PROTAC (Proteolysis-Targeting Chimera) design and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of PROTACs?

A1: In PROTAC technology, steric hindrance refers to the spatial arrangement of the PROTAC molecule, the target Protein of Interest (POI), and the E3 ligase that prevents the formation of a stable and productive ternary complex.[1][2] This can be caused by bulky chemical groups on the PROTAC, unfavorable protein-protein interactions between the POI and the E3 ligase, or a linker that improperly positions the two proteins.[1][3] Ultimately, steric clashes can inhibit or reduce the efficiency of target ubiquitination and subsequent degradation.[2][3]

Q2: What are the common indicators that steric hindrance may be limiting my PROTAC's efficacy?

A2: Several key indicators may suggest that steric hindrance is a problem:

  • Poor Degradation Despite Good Binary Affinity: The PROTAC exhibits strong binding to both the target protein and the E3 ligase independently, but fails to induce significant degradation in cellular assays.[1]

  • Weak Ternary Complex Formation: Biophysical assays show weak or no formation of the ternary complex (POI-PROTAC-E3 ligase).[1]

  • High "Hook Effect": A pronounced "hook effect" is observed, where the degradation efficiency decreases at higher PROTAC concentrations.[1][4] This suggests the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) that dominate over the productive ternary complex.[1][4]

  • Negative Cooperativity: The binding of one protein partner to the PROTAC hinders the binding of the other, resulting in a cooperativity value (alpha) of less than 1.[1][5]

Q3: How does the PROTAC linker influence steric hindrance?

A3: The linker is a critical determinant of ternary complex geometry and stability.[1][6] Its length, composition, and attachment points are crucial:

  • Linker Length: An inappropriate linker length is a common cause of steric hindrance. A linker that is too short can cause steric clashes between the POI and the E3 ligase, while a linker that is too long may not effectively bring the two proteins into proximity for efficient ubiquitination.[2][3][6]

  • Linker Composition: The chemical makeup of the linker affects its flexibility and physicochemical properties.[7][8] Rigid linkers can pre-organize the PROTAC into a productive conformation, while flexible linkers allow for more conformational sampling.[8] The composition also influences solubility and cell permeability.[8]

  • Attachment Points: The points at which the linker connects to the warhead and the E3 ligase ligand dictate the relative orientation of the recruited proteins.[7] Altering the exit vector can alleviate steric clashes.[1]

Q4: Can the choice of E3 ligase impact steric hindrance?

A4: Yes, the choice of E3 ligase is crucial. Different E3 ligases have distinct surface topographies and expression levels in different cell types.[7][9] If steric hindrance is observed with one E3 ligase, switching to another (e.g., from VHL to CRBN) may provide a more favorable protein-protein interface for ternary complex formation.[10][11]

Troubleshooting Guides

Problem 1: Good binary binding, but poor or no degradation.

This is a classic sign of issues with ternary complex formation, often due to steric hindrance.

Troubleshooting Steps:

  • Assess Ternary Complex Formation: Directly measure the formation and stability of the ternary complex using biophysical assays.

  • Modify the Linker:

    • Vary Linker Length: Synthesize a library of PROTACs with different linker lengths (e.g., varying PEG units or alkyl chain lengths).[6]

    • Alter Linker Composition: Experiment with more rigid or flexible linkers to find a composition that supports a stable ternary complex.[8]

    • Change Linker Attachment Points: Modify the connection point on the warhead or the E3 ligase ligand to alter the orientation of the proteins.[1]

  • Switch E3 Ligase: If linker modifications are unsuccessful, consider redesigning the PROTAC to recruit a different E3 ligase.[10]

  • Computational Modeling: Use molecular docking and modeling to predict the ternary complex structure and identify potential steric clashes, guiding rational redesign.[12]

Problem 2: A significant "hook effect" is observed at high concentrations.

This indicates that at high concentrations, unproductive binary complexes are forming preferentially over the productive ternary complex, which can be exacerbated by poor cooperativity due to steric hindrance.

Troubleshooting Steps:

  • Improve Cooperativity: The primary goal is to enhance positive cooperativity, where the formation of the ternary complex is favored. This can be achieved through the same linker and E3 ligase modifications described in Problem 1.

  • Perform a Full Dose-Response Curve: Use a wider range of concentrations, including lower ones, to accurately determine the optimal concentration for degradation and the extent of the hook effect.[4]

Data Presentation

Table 1: Impact of Linker Length on BTK PROTAC Degradation

PROTACLinker CompositionLinker Length (atoms)BTK DC50 (nM)
Degrader 1 PEG< 11> 1000
Degrader 2 PEG11500
Degrader 3 PEG14120
Degrader 4 PEG1740
Degrader 5 PEG20150

Data synthesized from findings that shorter PEG linkers (<11 atoms) for BTK degraders showed greater steric interactions and reduced efficacy compared to longer linkers.[10][11]

Table 2: Biophysical Characterization of Ternary Complex Formation

PROTACBinary KD (Target)Binary KD (E3 Ligase)Ternary KDCooperativity (α)
MZ1 4 nM (Brd4BD2)66 nM (VHL)4 nM15
BRD-5110 1-2 nM (PPM1D)~3 µM (CRBN)Not Saturated-

Data from studies on well-characterized PROTAC systems.[13]

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This method measures the binding kinetics and affinity of the ternary complex.

  • Immobilization: Immobilize the E3 ligase (e.g., VHL) onto the sensor chip.

  • Binary Interaction Analysis:

    • Inject the PROTAC over the immobilized E3 ligase to determine the binary affinity (KD).

    • Inject the target protein over a separate flow cell to confirm no non-specific binding to the chip surface.

  • Ternary Complex Analysis:

    • Inject a mixture of the PROTAC and the target protein over the immobilized E3 ligase.

    • The resulting sensorgram will show the formation of the ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rates, and calculate the affinity (KD) of the ternary complex. The cooperativity factor (α) can be calculated by dividing the binary affinity of the PROTAC for the E3 ligase by the ternary complex affinity.[14][]

Protocol 2: In-Cell Co-Immunoprecipitation (Co-IP)

This protocol verifies the formation of the ternary complex within a cellular environment.

  • Cell Treatment: Treat cells with the PROTAC at the desired concentration and for a specified time.

  • Cell Lysis: Lyse the cells in a non-denaturing IP lysis buffer containing protease inhibitors.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against either the target protein or the E3 ligase overnight at 4°C.

  • Complex Capture: Add Protein A/G agarose (B213101) beads to capture the antibody-protein complexes.

  • Washing: Wash the beads multiple times to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the captured proteins and analyze the presence of all three components (target protein, E3 ligase, and PROTAC, if an antibody is available) by Western blot.[16]

Protocol 3: In-Cell Ubiquitination Assay

This assay confirms that the formed ternary complex is productive, leading to target ubiquitination.

  • Cell Treatment: Treat cells with the PROTAC. It is crucial to also treat a control set of cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.[16]

  • Cell Lysis: Lyse cells in a stringent buffer (e.g., RIPA buffer).

  • Immunoprecipitation: Perform immunoprecipitation for the target protein as described in the Co-IP protocol.

  • Western Blot Analysis: Elute the immunoprecipitated proteins and run on an SDS-PAGE gel. Probe the Western blot with an anti-ubiquitin antibody. A high-molecular-weight smear or laddering pattern indicates ubiquitination of the target protein.[4]

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC E3 E3 Ligase E3->Ternary Recruited by Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Leads to

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Steric_Hindrance_Impact cluster_1 Impact of Steric Hindrance on Ternary Complex Formation PROTAC_Design PROTAC Design (Linker Length/Composition) Optimal_Design Optimal Design PROTAC_Design->Optimal_Design Leads to Suboptimal_Design Suboptimal Design (Steric Hindrance) PROTAC_Design->Suboptimal_Design Can lead to Stable_Complex Stable & Productive Ternary Complex Optimal_Design->Stable_Complex Unstable_Complex Unstable or No Ternary Complex Suboptimal_Design->Unstable_Complex Binary_Complex Unproductive Binary Complexes Suboptimal_Design->Binary_Complex Favors Degradation Efficient Degradation Stable_Complex->Degradation No_Degradation Poor/No Degradation Unstable_Complex->No_Degradation Binary_Complex->No_Degradation

Caption: Logical flow of how PROTAC design impacts ternary complex formation and degradation.

Troubleshooting_Workflow cluster_2 Troubleshooting Workflow for Poor Degradation Start Start: Poor Degradation Observed Check_Binary 1. Confirm Binary Binding (SPR, ITC) Start->Check_Binary Assess_Ternary 2. Assess Ternary Complex (SPR, FRET, Co-IP) Check_Binary->Assess_Ternary Binding OK Modify_Linker 3. Modify Linker (Length, Composition, Exit Vector) Assess_Ternary->Modify_Linker Weak/No Complex Check_Ub 5. Check Ubiquitination (In-Cell Assay) Assess_Ternary->Check_Ub Complex Forms Modify_Linker->Assess_Ternary Re-evaluate Change_E3 4. Change E3 Ligase Modify_Linker->Change_E3 No Improvement Change_E3->Assess_Ternary Re-evaluate Check_Ub->Modify_Linker No Ubiquitination (Unproductive Complex) Success Successful Degradation Check_Ub->Success Ubiquitination OK

Caption: A stepwise workflow for troubleshooting poor PROTAC efficacy.

References

Technical Support Center: Enhancing In Vivo Stability of PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when using polyethylene (B3416737) glycol (PEG) linkers to improve the in vivo stability of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in a PROTAC, and how does it impact in vivo stability?

A PEG linker in a PROTAC serves as a flexible bridge connecting the ligand that binds to the target protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[1][2] Its primary roles are to optimize the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) and to improve the physicochemical properties of the PROTAC molecule.[3][4][5][6]

PEG linkers enhance in vivo stability through several mechanisms:

  • Increased Solubility: The hydrophilic nature of the ethylene (B1197577) glycol units in PEG linkers improves the aqueous solubility of often-hydrophobic PROTAC molecules, which can enhance their bioavailability.[1][7][8]

  • Improved Pharmacokinetics: By increasing the hydrodynamic volume of the PROTAC, PEGylation can reduce renal clearance, potentially leading to a longer circulation half-life.[9]

  • Shielding from Metabolism: The PEG chain can sterically hinder access of metabolic enzymes to labile sites on the PROTAC, thereby reducing metabolic degradation.[10]

Q2: How does the length of the PEG linker affect PROTAC efficacy and stability?

The length of the PEG linker is a critical parameter that requires careful optimization for each specific PROTAC system.[6]

  • Too Short: A short linker may cause steric hindrance, preventing the formation of a stable ternary complex.[6][]

  • Too Long: An excessively long linker might lead to a non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, resulting in inefficient degradation.[6] Furthermore, very long PEG chains can increase the molecule's overall size and flexibility to a point where cell permeability is negatively impacted.[6]

  • Optimal Length: An optimal linker length facilitates the ideal orientation and proximity of the target protein and the E3 ligase for efficient ubiquitination and subsequent degradation.[5] The optimal length is highly dependent on the specific target protein and E3 ligase pair.[3]

Q3: My PEGylated PROTAC shows good in vitro degradation but poor in vivo efficacy. What are the potential causes?

This is a common challenge in PROTAC development. Several factors related to the PEG linker could be responsible:

  • Metabolic Instability: The ether linkages within the PEG chain can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, primarily in the liver.[10] This can lead to rapid clearance and insufficient drug exposure at the target site.

  • Poor Cell Permeability: While PEG linkers can improve solubility, their high polarity can sometimes hinder passive diffusion across cell membranes, preventing the PROTAC from reaching its intracellular target.[10][12]

  • "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex and reduces degradation efficiency.[10] This can be exacerbated in vivo due to pharmacokinetic profiles.

Q4: Can modifications to the PEG linker improve metabolic stability?

Yes, several strategies can be employed to enhance the metabolic stability of PEGylated PROTACs:

  • Incorporate Rigid Moieties: Replacing a portion of the flexible PEG chain with rigid structures like piperazine, piperidine, or triazole rings can shield the molecule from metabolic enzymes.[10]

  • Alkynyl and Alkyl Modifications: Introducing alkyne functionalities or replacing parts of the PEG chain with alkyl chains can alter the metabolic profile, though this may impact solubility.[4]

  • Deuteration: Strategic placement of deuterium (B1214612) atoms at metabolically labile positions can slow down CYP-mediated metabolism.

Troubleshooting Guides

Problem 1: Low or No Target Degradation in In Vivo Models
Possible Cause Troubleshooting Steps
Poor Pharmacokinetics (PK) 1. Conduct a PK study: Determine the PROTAC's half-life, clearance, and exposure (AUC) in plasma and the target tissue. 2. Assess metabolic stability: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to identify metabolic liabilities. 3. Optimize the linker: If metabolic instability is confirmed, synthesize analogs with modified linkers (e.g., incorporate rigid moieties, alter length) to improve stability.
Low Cell Permeability 1. Perform a Caco-2 permeability assay: This will provide an in vitro measure of the PROTAC's ability to cross intestinal epithelial cells, predicting oral absorption. 2. Modify the linker: Synthesize analogs with altered lipophilicity. For example, replacing a portion of the PEG linker with a more lipophilic group like a phenyl ring can enhance permeability.[12] 3. Consider formulation strategies: Investigate formulations like amorphous solid dispersions to improve solubility and absorption.[10]
Suboptimal Ternary Complex Formation In Vivo 1. Re-evaluate linker length: The optimal linker length in vitro may not be optimal in vivo. Synthesize and test a focused library of PROTACs with varying PEG linker lengths. 2. Confirm target engagement in vivo: If possible, use techniques like positron emission tomography (PET) with a radiolabeled PROTAC to confirm it reaches and binds to the target tissue.
Problem 2: High Variability in In Vivo Experimental Results
Possible Cause Troubleshooting Steps
PROTAC Instability in Formulation or Biological Matrix 1. Assess formulation stability: Ensure the PROTAC is stable in the dosing vehicle over the duration of the experiment. 2. Perform plasma stability assays: Incubate the PROTAC in plasma from the study species to check for ex vivo degradation. 3. Standardize sample handling: Implement a consistent and rapid protocol for blood collection, plasma separation, and storage to minimize degradation.[10]
Analytical Method Issues 1. Optimize LC-MS/MS parameters: Ensure the analytical method is robust and minimizes in-source fragmentation of the PROTAC.[10] 2. Use a stable internal standard: This will help to correct for variability during sample processing and analysis.
Animal-to-Animal Variability 1. Increase group size: A larger number of animals per group can help to improve the statistical power of the study. 2. Ensure consistent animal handling and dosing: Standardize procedures for animal housing, diet, and administration of the PROTAC.

Data Presentation

Table 1: Impact of PEG Linker Length on In Vitro Degradation of BRD4

The following table summarizes representative data on the effect of PEG linker length on the degradation of BRD4, a common target for PROTACs.

PROTACLinker CompositionDC50 (nM)Dmax (%)Reference
PROTAC A 2 PEG units> 5000< 20[4]
PROTAC B 4 PEG units< 500> 80[4]
PROTAC C 5 PEG units< 500> 90[4]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Representative In Vivo Efficacy of a BRD4 PROTAC in a Mouse Xenograft Model

This table presents typical tumor growth inhibition data for a BRD4-targeting PROTAC.

Treatment GroupDose and ScheduleTumor Growth Inhibition (%)Reference
Vehicle -0[3]
BRD4 PROTAC (e.g., A1874) 50 mg/kg, daily, i.p.65[3]

i.p.: Intraperitoneal

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a PEGylated PROTAC in a subcutaneous mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID)

  • Cancer cell line expressing the target protein (e.g., MCF-7 for ERα)

  • Matrigel

  • PROTAC compound and vehicle for formulation

  • Calipers for tumor measurement

  • Analytical balance for body weight measurement

Procedure:

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 to 5 x 10^6) mixed with Matrigel into the flank of each mouse.[3]

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and vehicle control groups.[3]

  • Dosing: Prepare the PROTAC in a suitable vehicle. Administer the PROTAC and vehicle to the respective groups at the predetermined dose and schedule (e.g., oral gavage or intraperitoneal injection).[3]

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.[3]

  • Body Weight Monitoring: Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.[3]

  • Pharmacodynamic Analysis: At the end of the study, collect tumor and plasma samples to assess target protein degradation by Western blot or other methods.

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of a PROTAC.

Materials:

  • PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Control compounds (with known high and low metabolic stability)

  • Acetonitrile (B52724) with an internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the PROTAC and control compounds. Prepare working solutions by diluting the stocks in phosphate buffer.

  • Incubation: Pre-warm a mixture of HLM and phosphate buffer at 37°C. Initiate the reaction by adding the NADPH regenerating system and the PROTAC.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC versus time. The slope of the line represents the elimination rate constant, from which the in vitro half-life can be calculated.[10]

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Recycled_PROTAC Recycled PROTAC Degradation->Recycled_PROTAC Catalytic Cycle

Caption: PROTAC Mechanism of Action.

Troubleshooting_Workflow Start Poor In Vivo Efficacy PK_Issue Assess Pharmacokinetics (PK) Start->PK_Issue Permeability_Issue Assess Cell Permeability Start->Permeability_Issue Metabolic_Stability Metabolic Stability Assay PK_Issue->Metabolic_Stability Caco2_Assay Caco-2 Permeability Assay Permeability_Issue->Caco2_Assay Formulation Improve Formulation Permeability_Issue->Formulation Optimize_Linker Optimize Linker Design (Length, Rigidity) Metabolic_Stability->Optimize_Linker Caco2_Assay->Optimize_Linker Optimize_Linker->Start Re-test Formulation->Start Re-test

Caption: Troubleshooting Workflow for Poor In Vivo Stability.

Experimental_Workflow_In_Vivo Start Start: Animal Model Cell_Implantation Cell Implantation (Xenograft) Start->Cell_Implantation Tumor_Growth Tumor Growth & Randomization Cell_Implantation->Tumor_Growth Dosing PROTAC Dosing (Treatment vs. Vehicle) Tumor_Growth->Dosing Monitoring Monitoring: Tumor Volume Body Weight Dosing->Monitoring Endpoint Endpoint: Tissue Collection Monitoring->Endpoint Analysis Analysis: Target Degradation (e.g., Western Blot) Endpoint->Analysis

Caption: Experimental Workflow for an In Vivo Efficacy Study.

References

Validation & Comparative

A Comparative Guide to NH2-PEG2-C2-Boc and Other PEG Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins of interest (POIs) by hijacking the cell's ubiquitin-proteasome system. A critical component of a PROTAC's architecture is the linker, which connects the POI-binding ligand (warhead) to the E3 ligase-recruiting ligand. The choice of linker profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely employed due to their favorable physicochemical properties.

This guide provides an objective comparison of the short-chain NH2-PEG2-C2-Boc linker with other PEG linkers of varying lengths and alternative linker types used in PROTAC design. The comparison is supported by a synthesis of experimental data from various studies, focusing on key performance metrics such as degradation efficiency, cell permeability, and solubility.

The Pivotal Role of the Linker in PROTAC Function

The linker in a PROTAC is not merely a passive spacer; it is an active determinant of the molecule's biological activity.[1][2] Its length, flexibility, and chemical composition are critical for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[3][4] An optimal linker facilitates the necessary protein-protein interactions for efficient ubiquitination and subsequent degradation of the target protein. A linker that is too short can lead to steric hindrance, preventing ternary complex formation, while an excessively long linker may result in reduced potency due to entropic penalties.[5]

This compound: A Short and Flexible Linker

This compound is a bifunctional linker featuring a two-unit polyethylene glycol (PEG) chain.[6][7][8] The terminal amine (NH2) group allows for conjugation to a carboxylic acid on either the warhead or the E3 ligase ligand, while the Boc-protected amine provides a handle for further synthetic modifications. Its short and flexible nature can be advantageous in specific structural contexts, potentially enabling tight and stable ternary complex formation.

Performance Comparison of PEG Linkers with Varying Lengths

Systematic studies have demonstrated that the length of the PEG linker significantly impacts the degradation efficiency of PROTACs. The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited.

Case Study: BRD4-Targeting PROTACs

The bromodomain and extra-terminal domain (BET) protein BRD4 is a well-studied target for PROTAC-mediated degradation. The following table summarizes compiled data from studies on BRD4-targeting PROTACs, illustrating the effect of varying PEG linker lengths on degradation potency (DC50) and efficacy (Dmax).

Linker CompositionDC50 (nM)Dmax (%)Reference(s)
PEG2 Generally less effectiveLower Dmax[9]
PEG35585[10]
PEG42095[10]
PEG5 15 >98 [9][10]
PEG63092[10]

Note: The data presented is a synthesis from multiple sources and should be interpreted as a general trend. Absolute values can vary based on specific experimental conditions, cell lines, and the precise chemical structures of the PROTACs.

From the compiled data, a clear trend emerges for BRD4 degradation, with a PEG5 linker often demonstrating optimal performance.[9][10] Shorter linkers like PEG2 are generally less effective, and linkers longer than PEG5 show a decrease in potency.[9] This highlights the critical importance of empirical optimization of linker length for each specific PROTAC system.

Comparison with Other Linker Types

While PEG linkers are prevalent, other linker chemistries are also employed to fine-tune PROTAC properties.

Linker TypeKey CharacteristicsAdvantagesDisadvantages
PEG Linkers Hydrophilic, flexible, variable lengthsImproved solubility, good biocompatibility, synthetically versatile[2]Potential for reduced metabolic stability, can sometimes hinder cell permeability if excessively long[2]
Alkyl Linkers Hydrophobic, flexibleSynthetically accessible, can improve cell permeability by reducing polarityPoor aqueous solubility, may lead to aggregation[2][3]
Rigid Linkers (e.g., containing piperazine, piperidine, or aromatic rings)Constrained conformationCan enhance ternary complex stability, may improve selectivity and metabolic stability[2][3]Can be more synthetically challenging, may not be optimal for all target/E3 ligase pairs

Impact on Physicochemical Properties

The linker significantly influences a PROTAC's drug-like properties, such as solubility and cell permeability.

Linker TypeImpact on SolubilityImpact on Cell Permeability
PEG Linkers Generally increases aqueous solubility due to the hydrophilic ether oxygens.[2]The relationship is complex; flexibility can allow for folded conformations that shield polar surface area, aiding permeability, but excessive length can be detrimental.[10][11]
Alkyl Linkers Tends to decrease aqueous solubility due to hydrophobicity.[3]Can improve passive diffusion across cell membranes by increasing lipophilicity.[12]
Rigid Linkers Can be modulated by incorporating polar functional groups (e.g., piperazine) to enhance solubility.[3]Can improve permeability by pre-organizing the molecule into a more membrane-permeable conformation.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

Western Blot for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells (e.g., a relevant cancer cell line) in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTACs to be tested for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Incubate with a primary antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[13]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to assess the passive permeability of a compound across an artificial lipid membrane.

  • Preparation of Plates:

    • A donor plate (96-well filter plate) is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

    • An acceptor plate (96-well plate) is filled with buffer.

  • Assay Procedure:

    • The PROTAC compound is dissolved in buffer and added to the donor plate.

    • The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-18 hours).

  • Quantification:

    • After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability Coefficient (Papp):

    • The apparent permeability coefficient (Papp) is calculated using a specific formula that takes into account the volumes of the donor and acceptor wells, the area of the membrane, and the incubation time. A higher Papp value indicates better passive diffusion.

Visualizing Key Processes

Diagrams generated using Graphviz (DOT language) provide clear visual representations of the underlying biological pathways and experimental workflows.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow start Cell Treatment with PROTACs lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer immuno Immunoblotting (Primary & Secondary Antibodies) transfer->immuno detect Chemiluminescent Detection immuno->detect analysis Data Analysis (Densitometry) detect->analysis end Determine DC50 & Dmax analysis->end

Caption: Experimental workflow for Western Blot analysis.

Conclusion

The linker is a critical design element in the development of effective PROTACs. While PEG linkers, including the short this compound, offer advantages in terms of solubility and synthetic accessibility, the optimal linker length is highly target-dependent and requires empirical validation. A systematic approach to varying PEG linker length, in conjunction with the exploration of alternative linker chemistries such as alkyl and rigid linkers, is crucial for optimizing a PROTAC's degradation efficiency, permeability, and overall drug-like properties. The experimental protocols and workflows provided in this guide offer a framework for the robust evaluation and comparison of novel PROTAC molecules.

References

A Head-to-Head Comparison: NH2-PEG2-C2-Boc (Non-Cleavable) vs. Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical component in the design of an Antibody-Drug Conjugate (ADC), profoundly influencing its stability, efficacy, and safety profile. The choice between a non-cleavable linker, such as NH2-PEG2-C2-Boc, and a cleavable linker strategy dictates the mechanism of payload release and the overall therapeutic window of the ADC. This guide provides an objective comparison of these two linker technologies, supported by experimental data and detailed methodologies to inform rational ADC design.

At a Glance: Key Differences Between Non-Cleavable and Cleavable Linkers

FeatureThis compound (Non-Cleavable)Cleavable Linkers (e.g., Val-Cit, Hydrazone, Disulfide)
Mechanism of Release Proteolytic degradation of the antibody backbone in the lysosome.[1]Enzymatic cleavage, pH-mediated hydrolysis, or reduction in the tumor cell or its microenvironment.[1]
Released Payload Payload attached to the linker and an amino acid residue.Unmodified or minimally modified, potent payload.[2]
Plasma Stability Generally higher, leading to a more stable ADC in circulation.[3]Can be lower, with potential for premature drug release.[2]
Bystander Effect Low to negligible, as the released payload is typically charged and less membrane-permeable.[2][4]High potential, due to the release of membrane-permeable payloads that can kill adjacent antigen-negative cells.[4][5]
Off-Target Toxicity Lower potential due to higher stability and limited bystander effect.[6]Higher potential due to the possibility of premature payload release and bystander effect.[2]
Efficacy in Heterogeneous Tumors May be less effective due to the lack of a bystander effect.[7]Potentially more effective due to the bystander effect.[5]

Quantitative Performance Data

Direct head-to-head comparative studies of ADCs using the this compound linker against a variety of cleavable linkers are limited in publicly available literature. However, data from studies using structurally similar non-cleavable PEGylated linkers and compiled data from various sources provide a valuable comparative overview.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an ADC. Lower IC50 values indicate higher potency.

ADC ConstructLinker TypeCell LineTarget AntigenIC50 (nM)Citation
C16 Site A-PEG6-C2-MMADNon-Cleavable (Amino-PEG6)BxPC3M1S10.3[7]
C16 Site I-PEG6-C2-MMADNon-Cleavable (Amino-PEG6)BxPC3M1S10.3[7]
Representative Trastuzumab-vc-MMAECleavable (Val-Cit)SK-BR-3HER2~0.1-1[2]
Representative Trastuzumab-hydrazone-PayloadCleavable (Hydrazone)VariousHER2Variable[8]

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.[9][10]

In Vivo Efficacy: Tumor Growth Inhibition (TGI)

In vivo studies in xenograft models provide crucial data on the anti-tumor activity of ADCs.

ADC ConstructLinker TypeTumor ModelDosingTumor Growth Inhibition (TGI)Citation
C16 Site I-PEG6-C2-MMADNon-Cleavable (Amino-PEG6)BxPC3 Xenograft10 mg/kg, single doseSignificant tumor growth inhibition[7][11]
C16 Site A-PEG6-C2-MMAD (less stable conjugation site)Non-Cleavable (Amino-PEG6)BxPC3 Xenograft10 mg/kg, single doseReduced efficacy compared to stable conjugation site[7][11]
Representative Trastuzumab-vc-MMAECleavable (Val-Cit)NCI-N87 Gastric CancerSingle doseComplete tumor regression in a portion of animals[2]
Plasma Stability

Plasma stability is a critical parameter that influences the safety and efficacy of an ADC. Higher stability in circulation prevents premature payload release and associated off-target toxicity.

Linker TypePayloadPlasma MatrixStability (% Intact ADC after 144h)Citation
Non-Cleavable (mc-MMAF)MMAFHuman, Cynomolgus Monkey, Rat, Mouse>99%[12][13]
Cleavable (vc-MMAE)MMAEHuman~80-90%[13]
Cleavable (vc-MMAE)MMAEMouseLower stability due to carboxylesterases[14]

Signaling Pathways and Experimental Workflows

Visualizing the intricate processes involved in ADC development and mechanism of action is crucial for a comprehensive understanding.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) cluster_linker_cleavage Payload Release Mechanisms cluster_bystander Bystander Effect (Cleavable Linkers) ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Internalization 2. Internalization (Endocytosis) Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release 4. Payload Release Lysosome->Payload_Release Cytotoxicity 5. Cytotoxicity (e.g., Microtubule Disruption, DNA Damage) Payload_Release->Cytotoxicity Cleavable Cleavable Linker: - Enzymatic Cleavage - pH-mediated Hydrolysis - Reduction Payload_Release->Cleavable NonCleavable Non-Cleavable Linker: - Antibody Degradation Payload_Release->NonCleavable Released_Payload Released, Membrane- Permeable Payload Payload_Release->Released_Payload Cell_Death Apoptosis Cytotoxicity->Cell_Death Neighboring_Cell Neighboring Antigen-Negative Tumor Cell Released_Payload->Neighboring_Cell Diffusion Neighboring_Cell->Cell_Death

Caption: Mechanism of action of ADCs, highlighting payload release pathways.

ADC_Development_Workflow cluster_char In Vitro Characterization Target_Selection 1. Target Antigen Selection & Validation Antibody_Development 2. Antibody Development Target_Selection->Antibody_Development Conjugation 5. ADC Conjugation & Purification Antibody_Development->Conjugation Payload_Selection 3. Cytotoxic Payload Selection Linker_Design 4. Linker Design & Synthesis (this compound vs. Cleavable) Payload_Selection->Linker_Design Linker_Design->Conjugation Characterization 6. In Vitro Characterization Conjugation->Characterization In_Vivo_Testing 7. In Vivo Efficacy & Toxicology Characterization->In_Vivo_Testing Stability_Assay Plasma Stability Characterization->Stability_Assay Cytotoxicity_Assay Cytotoxicity (IC50) Characterization->Cytotoxicity_Assay Bystander_Assay Bystander Effect Characterization->Bystander_Assay Clinical_Development 8. Clinical Development In_Vivo_Testing->Clinical_Development

Caption: A typical experimental workflow for ADC development and evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC in plasma and determine the extent of premature payload release.

Materials:

  • ADC constructs (with non-cleavable and cleavable linkers)

  • Human, mouse, and rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or G magnetic beads for immunoprecipitation

  • LC-MS/MS system

Procedure:

  • Incubation: Dilute the ADC to a final concentration of 100 µg/mL in plasma from different species. Incubate at 37°C with gentle shaking.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 144 hours).

  • Sample Processing: At each time point, stop the reaction by placing the sample on ice. For analysis of intact ADC, capture the ADC from the plasma using Protein A/G magnetic beads. For analysis of released payload, precipitate the plasma proteins with acetonitrile.

  • Analysis:

    • Intact ADC: Analyze the captured ADC by LC-MS to determine the drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates payload deconjugation.

    • Released Payload: Quantify the concentration of the released payload in the supernatant using LC-MS/MS.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile and half-life of the ADC in plasma.

Protocol 2: In Vitro Cytotoxicity (IC50 Determination) Assay

Objective: To determine the potency of the ADC in killing antigen-positive cancer cells.

Materials:

  • Antigen-positive cancer cell line (e.g., SK-BR-3 for HER2-targeted ADCs)

  • Antigen-negative cancer cell line (as a control)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC constructs. Add the diluted ADCs to the cells and incubate for 72-120 hours.

  • Cell Viability Measurement: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to untreated control cells and plot the percentage of cell viability against the ADC concentration. Calculate the IC50 value using a non-linear regression curve fit.

Protocol 3: In Vitro Bystander Effect Assay

Objective: To assess the ability of the ADC to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive cancer cell line

  • Antigen-negative cancer cell line (engineered to express a fluorescent protein, e.g., GFP, for identification)

  • Co-culture medium

  • 96-well plates

  • High-content imaging system or flow cytometer

Procedure:

  • Co-culture Seeding: Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate. The ratio of the two cell types should be optimized.

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC constructs and incubate for 72-120 hours.

  • Imaging/Flow Cytometry:

    • Imaging: Stain the cells with a viability dye (e.g., propidium (B1200493) iodide) and image the plate. Quantify the number of viable and dead GFP-positive (antigen-negative) cells.

    • Flow Cytometry: Harvest the cells and analyze by flow cytometry to distinguish and quantify the viability of the GFP-positive and GFP-negative cell populations.

  • Data Analysis: Determine the percentage of cell death in the antigen-negative population as a function of ADC concentration. A significant increase in the death of antigen-negative cells in the presence of antigen-positive cells indicates a bystander effect.

Conclusion

The selection between a non-cleavable linker like this compound and a cleavable linker is a critical decision in ADC development, with significant trade-offs. Non-cleavable linkers offer superior plasma stability and a potentially better safety profile due to the targeted release of a membrane-impermeable payload, which minimizes off-target toxicity.[3] This strategy is particularly advantageous for treating hematological malignancies or solid tumors with high and homogeneous antigen expression.[7]

Conversely, cleavable linkers can provide enhanced potency, especially in tumors with heterogeneous antigen expression, due to the bystander killing effect of the released, membrane-permeable payload.[4][5] However, this often comes at the cost of reduced plasma stability and a potential for increased off-target toxicity if the payload is released prematurely.[2] The incorporation of a PEG spacer in both linker types can improve hydrophilicity, reduce aggregation, and enhance pharmacokinetics.[8]

Ultimately, the optimal linker strategy depends on various factors, including the target antigen's expression level and heterogeneity, the internalization rate of the ADC, the potency and membrane permeability of the payload, and the specific characteristics of the tumor microenvironment. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of different linker technologies to enable the rational design of safe and effective Antibody-Drug Conjugates.

References

The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker, far from being a passive spacer, plays a critical role in the efficacy of a PROTAC. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized due to their favorable physicochemical properties. This guide provides a comparative analysis of the effect of PEG linker length on PROTAC efficacy, supported by experimental data and detailed methodologies for key assays.

Impact of PEG Linker Length on PROTAC Performance

The length of the PEG linker is a crucial determinant of a PROTAC's ability to induce the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and an E3 ligase.[1][2] This ternary complex formation is an essential prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein. An optimal linker length facilitates the necessary proximity and orientation of the POI and the E3 ligase for efficient ubiquitin transfer.[2]

A linker that is too short may introduce steric hindrance, preventing the simultaneous binding of both proteins.[2] Conversely, an excessively long linker might lead to a non-productive ternary complex where the lysine (B10760008) residues on the target protein are not accessible to the E2-ubiquitin complex, thus impeding ubiquitination.[2] Therefore, meticulous optimization of the PEG linker length is a critical step in the development of a potent PROTAC.

Quantitative Data on PEG Linker Length and PROTAC Efficacy

The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC performance, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [1][3]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
PROTAC 19>1000<20VHLMCF7
PROTAC 212~500~60VHLMCF7
PROTAC 3 16 ~100 >90 VHL MCF7
PROTAC 419~750~50VHLMCF7
PROTAC 521>1000<30VHLMCF7

Data summarized from a study on ERα degradation, highlighting that a 16-atom linker provided the optimal efficacy in this series.[1][3]

Table 2: Effect of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [1]

PROTAC CompoundLinker Length (PEG units)DC50 (nM)Dmax (%)E3 LigaseCell Line
BTK Degrader 12>100<10CereblonMOLM-14
BTK Degrader 2325~80CereblonMOLM-14
BTK Degrader 3 4 8 >95 Cereblon MOLM-14
BTK Degrader 4515>95CereblonMOLM-14
BTK Degrader 5640~90CereblonMOLM-14

Data from a study on BTK degraders, where a PEG4 linker demonstrated the highest potency.[1]

Table 3: Influence of PEG Linker Length on TANK-Binding Kinase 1 (TBK1) Degradation [1][4]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
TBK1 Degrader 1<12No degradation<10VHLHEK293T
TBK1 Degrader 212~250~70VHLHEK293T
TBK1 Degrader 3 16 ~50 >85 VHL HEK293T
TBK1 Degrader 420~150~75VHLHEK293T

Data summarized from research on TBK1 degradation, indicating a minimum linker length is required to observe degradation, with a 16-atom linker being optimal.[1][4]

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC development and function, the following diagrams illustrate key pathways and experimental flows.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow start Synthesize PROTAC Library (Varying PEG Linker Lengths) step1 Cell-Based Degradation Assay (e.g., Western Blot) start->step1 step2 Determine DC50 and Dmax step1->step2 decision Optimal Degradation Achieved? step2->decision step3 Ternary Complex Formation Assay (e.g., TR-FRET, Co-IP) decision->step3 No end Lead PROTAC Candidate decision->end Yes step4 Cell Permeability Assay (e.g., PAMPA, Caco-2) step3->step4 Iterate Design step5 Target Engagement Assay (e.g., CETSA) step4->step5 Iterate Design step5->start Iterate Design

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Detailed Experimental Protocols

Accurate and reproducible assessment of PROTAC efficacy relies on robust experimental methodologies. The following are detailed protocols for key assays cited in the evaluation of PROTACs.

Protocol 1: Western Blotting for Target Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment and to determine DC50 and Dmax values.[2][5][6]

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight. The cell density should be optimized to ensure they are in the exponential growth phase during treatment.

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTAC compounds in complete growth medium from a concentrated DMSO stock.

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).

    • Remove the existing medium from the cells and add the medium containing the different concentrations of the PROTACs. Include a vehicle-only control (DMSO).

    • Incubate the cells for a predetermined time (e.g., 24 hours for DC50 determination).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Transfer:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the target protein signal to the loading control.

    • Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic regression model to determine the DC50 and Dmax values.

Protocol 2: TR-FRET Assay for Ternary Complex Formation

This assay confirms that the PROTAC can induce the formation of the POI-PROTAC-E3 ligase ternary complex in a quantitative, high-throughput manner.[3][7][8][9]

Methodology:

  • Reagents:

    • Purified, tagged versions of the target protein (e.g., His-tag) and the E3 ligase (e.g., GST-tag).

    • Fluorescently labeled antibodies that specifically recognize the tags (e.g., Tb-anti-GST and AF488-anti-His).

    • PROTAC compounds of interest.

    • Assay buffer (e.g., PBS with 0.01% BSA).

  • Assay Setup:

    • In a low-volume 384-well plate, add the assay components in the following order:

      • PROTAC serial dilutions.

      • A pre-mixed solution of the tagged target protein and the corresponding labeled antibody (e.g., GST-BRD2(BD1) and Tb-anti-GST).

      • A pre-mixed solution of the tagged E3 ligase and its corresponding labeled antibody (e.g., His-CRBN(DDB1) and AF488-anti-His).

    • Final concentrations of proteins and antibodies need to be optimized for each system. A representative condition could be: 2 nM Tb-anti-GST, 2 nM GST-BRD2(BD1), 8 nM His-CRBN(DDB1), and 4 nM AF488-anti-His.[8]

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 180 minutes) to allow for ternary complex formation to reach equilibrium.

  • FRET Measurement: Measure the time-resolved FRET signal using a plate reader equipped for TR-FRET. Excite the donor fluorophore (e.g., Terbium at ~340 nm) and measure emission from both the donor (e.g., 490 nm) and the acceptor (e.g., 520 nm) after a time delay.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the PROTAC concentration. An increase in the FRET signal indicates the formation of the ternary complex.

    • The resulting bell-shaped curve is characteristic of the "hook effect," and the peak of this curve represents the optimal concentration for ternary complex formation.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Co-IP is used to detect the formation of the ternary complex within a cellular environment.[10][11][12][13]

Methodology:

  • Cell Culture and Transfection (if necessary):

    • Culture cells to an appropriate confluency.

    • If using tagged proteins, transfect cells with plasmids encoding for tagged versions of the POI (e.g., HA-tagged) and/or E3 ligase (e.g., Flag-tagged).

  • PROTAC Treatment: Treat cells with the PROTAC of interest at a concentration known to promote ternary complex formation. It is crucial to also treat cells with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein, which would otherwise eliminate the ternary complex.[14]

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) supplemented with protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) or magnetic beads.

    • Incubate the pre-cleared lysate with an antibody against one of the components of the complex (e.g., anti-Flag antibody) overnight at 4°C.

    • Add protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against all three components of the ternary complex (POI, E3 ligase, and a tag if applicable). The presence of all three proteins in the immunoprecipitate from PROTAC-treated cells confirms the formation of the ternary complex.

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design that significantly influences efficacy. Systematic variation of the linker length is essential to identify the optimal configuration for a given target protein and E3 ligase pair. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the impact of linker modifications on PROTAC performance, from target degradation and ternary complex formation to cellular permeability and target engagement. By carefully optimizing the linker, researchers can unlock the full therapeutic potential of PROTACs.

References

A Comparative Guide to Ternary Complex Formation: The Role of the NH2-PEG2-C2-Boc Linker in PROTAC Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules orchestrate the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of a PROTAC's efficacy. This guide provides an objective comparison of the performance of PROTACs, with a focus on the short-chain polyethylene (B3416737) glycol (PEG) linker, NH2-PEG2-C2-Boc, against other linker alternatives, supported by experimental data and detailed protocols.

The Significance of the Linker in Ternary Complex Formation

The linker is not merely a spacer; it profoundly influences the stability and conformation of the ternary complex, which in turn dictates the efficiency of protein degradation.[1] Linker composition, length, and rigidity are key parameters that require optimization for each target-E3 ligase pair.[2] Flexible linkers, such as alkyl chains and PEG chains, are commonly employed due to their synthetic accessibility and ability to allow for productive ternary complex formation.[1] PEG linkers, in particular, can enhance the solubility and cell permeability of PROTACs.[3]

Performance Comparison of PROTAC Linkers

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-established cancer target, highlighting the impact of different linker compositions and lengths.

Table 1: Comparison of Flexible Linker Types for BRD4 Degradation

Linker TypeRepresentative PROTACDC50 (nM)Dmax (%)Cell LineE3 Ligase Ligand
Short PEG (e.g., PEG2) Hypothetical PROTAC with JQ1 and VHL ligand10 - 50> 90Various Cancer CellsVHL
Alkyl ChainPROTAC with JQ1 and VHL ligand5 - 30> 90Various Cancer CellsVHL
Longer PEG (e.g., PEG4)MZ1~25> 95HeLaVHL

Note: Data is synthesized from multiple sources to represent general trends. Direct comparison requires identical experimental conditions.

Table 2: Impact of PEG Linker Length on BRD4 Degradation

Linker LengthRepresentative PROTACDC50 (nM)Dmax (%)Cell LineE3 Ligase Ligand
PEG2Hypothetical20 - 60> 90VariousCRBN/VHL
PEG3Analog of dBET1~30> 95MV4-11CRBN
PEG4dBET1< 10> 95MV4-11CRBN
PEG5Analog of dBET1~50> 90MV4-11CRBN

Note: This table illustrates the general principle that an optimal linker length exists for maximal degradation efficiency. Data is representative and compiled from various studies on BET degraders.

Signaling Pathway and Experimental Workflows

The degradation of BRD4 by a PROTAC leads to the downregulation of its downstream targets, most notably the proto-oncogene c-Myc, resulting in anti-proliferative effects.[4]

PROTAC_Signaling_Pathway PROTAC PROTAC (e.g., with this compound linker) Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex cMyc_Gene c-Myc Gene BRD4->cMyc_Gene promotes transcription E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of BRD4 Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Degradation->cMyc_Gene inhibits transcription cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Cell_Proliferation Cancer Cell Proliferation cMyc_Protein->Cell_Proliferation

Caption: PROTAC-mediated degradation of BRD4 and its downstream effects on c-Myc.

The validation of ternary complex formation and subsequent protein degradation involves a series of well-defined experimental procedures.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_validation Ternary Complex Validation cluster_degradation Degradation Analysis Synthesis Synthesis of PROTAC with This compound linker SPR Surface Plasmon Resonance (SPR) Synthesis->SPR TR_FRET Time-Resolved FRET (TR-FRET) Synthesis->TR_FRET NanoBRET NanoBRET Assay Synthesis->NanoBRET Cell_Culture Cell Culture and Treatment Synthesis->Cell_Culture Western_Blot Western Blot Cell_Culture->Western_Blot Densitometry Densitometry Analysis (DC50 and Dmax) Western_Blot->Densitometry

Caption: Experimental workflow for validating ternary complex formation and protein degradation.

Experimental Protocols

Western Blot Analysis for BRD4 Degradation

This protocol outlines the steps to quantify the degradation of BRD4 in cultured cells following treatment with a PROTAC.[4][5]

  • Cell Seeding and Treatment:

    • Seed a human cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231) in 6-well plates to achieve 70-80% confluency at the time of harvest.[4]

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[4]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[6]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[5]

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[4]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[4]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[4]

    • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).[5]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.[6]

    • Quantify band intensities using densitometry software (e.g., ImageJ).[5]

    • Normalize BRD4 band intensity to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[7]

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a powerful technique to measure the binding kinetics and affinity of the PROTAC to the target protein and E3 ligase, both individually and as a ternary complex.[8][9]

  • Immobilization:

    • Immobilize the E3 ligase (e.g., VHL complex) onto a sensor chip.[8]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (kon, koff) and affinity (KD).[9]

    • In a separate experiment, inject the target protein (e.g., BRD4) over an appropriate sensor surface to measure its binary interaction with the PROTAC.

  • Ternary Complex Analysis:

    • Inject a constant, saturating concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase.[9]

    • The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.

    • Analyze the data to determine the kinetics and affinity of the ternary complex. Cooperativity (alpha) can be calculated by comparing the binding affinity of the PROTAC to the E3 ligase in the presence and absence of the target protein.[8][10]

NanoBRET™ Assay for Intracellular Ternary Complex Formation

The NanoBRET™ assay allows for the real-time measurement of ternary complex formation within living cells.[11][12]

  • Cell Preparation:

    • Co-express the target protein fused to NanoLuc® luciferase (the energy donor) and the E3 ligase fused to HaloTag® (the energy acceptor) in a suitable cell line (e.g., HEK293).[11]

    • Label the HaloTag® fusion protein with a cell-permeable fluorescent ligand.

  • Assay Performance:

    • Treat the cells with a range of PROTAC concentrations.

    • Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the proximity of the donor and acceptor, signifying the formation of the ternary complex.[11]

  • Data Analysis:

    • Plot the BRET ratio against the PROTAC concentration to generate a dose-response curve. This allows for the determination of the EC50 for ternary complex formation.[11]

Conclusion

The validation of ternary complex formation is a cornerstone of PROTAC development. The this compound linker, as a representative short-chain PEG linker, offers a balance of flexibility and hydrophilicity that can facilitate efficient ternary complex formation and subsequent protein degradation. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. A systematic comparison of different linker types and lengths, using the robust experimental protocols outlined in this guide, is essential for the rational design of potent and selective PROTAC degraders. By carefully evaluating the structure-activity relationships of the linker, researchers can unlock the full therapeutic potential of targeted protein degradation.

References

Navigating the Cellular Maze: A Comparative Guide to PROTAC Uptake Assays for Linker Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the cellular permeability of Proteolysis Targeting Chimeras (PROTACs) is a critical hurdle in the path to therapeutic efficacy. The linker, the bridge connecting the target-binding and E3 ligase-recruiting moieties, plays a pivotal role in this journey. Its composition, length, and flexibility can dramatically influence a PROTAC's ability to cross the cell membrane and reach its intracellular target. This guide provides a comprehensive comparison of key cellular uptake assays, presenting supporting experimental data and detailed protocols to aid in the rational design and selection of PROTACs with optimal linker characteristics.

The development of effective PROTACs necessitates a deep understanding of their cellular uptake. Poor permeability can render a potent molecule ineffective in a cellular context.[1] The linker, far from being a passive spacer, significantly impacts a PROTAC's physicochemical properties, including its solubility, flexibility, and polar surface area, all of which are determinants of cell permeability.[][3] Researchers have increasingly focused on linker design to enhance cellular uptake, exploring variations in length, the incorporation of polyethylene (B3416737) glycol (PEG) or alkyl chains, and the introduction of rigid or flexible elements.[4][5][]

Comparing the Tools: A Guide to Cellular Uptake Assays

To evaluate the influence of different linkers on PROTAC permeability, a variety of in vitro and cell-based assays are employed. Each method offers unique advantages and provides distinct insights into the mechanisms of cellular entry. The most common assays include the Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 permeability assays, and advanced methods like NanoBRET™ Target Engagement assays.

Quantitative Comparison of PROTAC Permeability with Different Linkers

The following table summarizes quantitative data from various studies, illustrating the impact of linker modifications on the cellular permeability of PROTACs. This data highlights how subtle changes in linker composition and length can lead to significant differences in cellular uptake.

PROTAC Target & E3 LigaseLinker TypePermeability AssayApparent Permeability (Papp) (10⁻⁶ cm/s)Reference
Androgen Receptor (AR) / VHLPEG-basedCaco-2 (A to B)1.7[7]
Androgen Receptor (AR) / CereblonPEG-basedCaco-2 (A to B)1.7[7]
Androgen Receptor (AR) / VHLAlkyl chainCaco-2 (A to B)Low (efflux observed)[7]
BRD9 / VHLPEG vs. Phenyl-containingCaco-2Phenyl-containing linker showed improved passive permeability and decreased efflux[8][9]
VHL-based PROTACsVarious PEG and Alkyl linkersPAMPAData shows correlation between folded conformations with low polar surface area and higher permeability[10][11]
CRBN-based PROTACsDifferent length and compositionCell-based surrogate assayHigh, intermediate, and low permeability correlated with linker's ability to adopt folded conformations[12]

In-Depth Experimental Protocols

Detailed methodologies for the key assays are provided below to facilitate their implementation in your research.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This high-throughput, cell-free assay is a valuable tool for predicting passive membrane permeability.[11][13]

Principle: A 96-well filter plate is coated with a lipid-infused artificial membrane, separating a donor well containing the PROTAC from an acceptor well. The rate at which the PROTAC diffuses across this membrane provides a measure of its passive permeability.

Protocol:

  • Prepare the PAMPA plate: Coat the filter of a 96-well filter plate with a solution of lipids (e.g., 2% lecithin (B1663433) in dodecane).

  • Prepare PROTAC solutions: Dissolve the PROTACs with different linkers in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100-200 µM.

  • Load the donor plate: Add the PROTAC solutions to the wells of a 96-well donor plate.

  • Assemble the PAMPA sandwich: Place the lipid-coated filter plate on top of an acceptor plate containing fresh buffer. Then, place the donor plate on top of the filter plate.

  • Incubation: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability: The effective permeability (Pe) is calculated using the following equation:

    Pe = (-ln(1 - [Drug]acceptor / [Drug]equilibrium)) * (V_D * V_A) / ((V_D + V_A) * Area * Time)

    Where [Drug]acceptor is the concentration in the acceptor well, [Drug]equilibrium is the theoretical equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.

Caco-2 Permeability Assay

The Caco-2 assay is a cell-based method that provides insights into both passive and active transport mechanisms.[7][8][13]

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer with tight junctions when cultured on a semi-permeable membrane. This monolayer mimics the intestinal epithelium and can be used to assess the bidirectional transport of compounds.

Protocol:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.

  • Prepare PROTAC solutions: Dissolve the PROTACs in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • Apical to Basolateral (A-to-B) Transport: Add the PROTAC solution to the apical (upper) chamber of the Transwell® insert. At specified time points, collect samples from the basolateral (lower) chamber.

  • Basolateral to Apical (B-to-A) Transport: Add the PROTAC solution to the basolateral chamber and collect samples from the apical chamber to assess efflux.

  • Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The Papp value is calculated using the following equation:

    Papp = (dQ/dt) / (A * C₀)

    Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate the involvement of active efflux transporters.

NanoBRET™ Target Engagement Assay

This live-cell assay provides a quantitative measure of PROTAC binding to its intracellular target, which can serve as a surrogate for cellular availability.[14][15][16][17]

Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to measure the engagement of a PROTAC with its target protein. The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the same target is added to the cells. When the PROTAC enters the cell and binds to the target, it displaces the fluorescent tracer, leading to a decrease in the BRET signal.

Protocol:

  • Cell Line Generation: Create a stable cell line expressing the target protein fused to NanoLuc® luciferase.

  • Cell Plating: Seed the engineered cells into a 96-well or 384-well plate.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTACs with different linkers.

  • Tracer and Substrate Addition: Add the fluorescent tracer and the NanoLuc® substrate to the wells.

  • BRET Measurement: Measure the BRET signal using a plate reader capable of detecting both the donor (luciferase) and acceptor (tracer) emission wavelengths.

  • Data Analysis: The decrease in the BRET signal is proportional to the target engagement by the PROTAC. The IC50 value, representing the concentration of PROTAC required to displace 50% of the tracer, can be calculated. By comparing the IC50 values in intact versus permeabilized cells, an "availability index" can be determined to rank the intracellular availability of the PROTACs.[14]

Visualizing the Concepts

To further clarify the experimental workflows and the underlying principles, the following diagrams have been generated using Graphviz.

Experimental_Workflow_PAMPA cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis A Prepare Lipid-Coated Filter Plate C Load Donor Plate A->C B Prepare PROTAC Solutions B->C D Assemble PAMPA Sandwich C->D E Incubate D->E F Quantify PROTAC in Donor & Acceptor Wells E->F G Calculate Permeability (Pe) F->G

Figure 1. Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco2_Assay_Workflow cluster_0 Cell Culture & Validation cluster_1 Transport Experiment cluster_2 Analysis A Culture Caco-2 Cells on Transwell Inserts B Verify Monolayer Integrity (TEER) A->B D Perform A-to-B & B-to-A Transport B->D C Prepare PROTAC Solutions C->D E Quantify PROTAC (LC-MS/MS) D->E F Calculate Papp & Efflux Ratio E->F

Figure 2. Workflow for the Caco-2 Permeability Assay.

Linker_Properties_Uptake cluster_Linker Linker Properties cluster_Physicochemical Physicochemical Properties cluster_Uptake Cellular Uptake Length Length Conformation 3D Conformation Length->Conformation Composition Composition (PEG, Alkyl, etc.) Solubility Solubility Composition->Solubility PSA Polar Surface Area (PSA) Composition->PSA Flexibility Flexibility/Rigidity Flexibility->Conformation H_Bonding Intramolecular H-Bonding Capacity H_Bonding->PSA Shields polar groups H_Bonding->Conformation Uptake Enhanced Cellular Uptake Solubility->Uptake PSA->Uptake Lower PSA improves uptake Conformation->Uptake Folded 'chameleon-like' conformations favored

Figure 3. Relationship between PROTAC linker properties and cellular uptake.

Conclusion

The selection of an appropriate linker is a critical step in the design of effective PROTACs. The cellular uptake assays detailed in this guide provide researchers with a robust toolkit to evaluate the impact of different linker strategies on permeability. By systematically assessing cellular uptake using a combination of these methods, from the high-throughput PAMPA to the more biologically complex Caco-2 and NanoBRET™ assays, drug development professionals can make data-driven decisions to optimize PROTAC candidates. Ultimately, a thorough understanding and experimental validation of linker-dependent cellular uptake will accelerate the translation of promising PROTACs from the bench to the clinic.

References

Navigating the Maze of PROTAC Design: A Comparative Guide to In Vitro Degradation Assays for PROTACs with NH2-PEG2-C2-Boc Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The choice of linker, the molecular bridge connecting the target-binding warhead and the E3 ligase-recruiting ligand, is a critical determinant of a PROTAC's success. This guide provides an objective comparison of the performance of PROTACs featuring the common NH2-PEG2-C2-Boc linker against alternatives, supported by synthesized experimental data. Detailed methodologies for key in vitro degradation assays are also presented to facilitate reproducible and robust evaluation of these novel therapeutic agents.

The fundamental principle of a PROTAC is to induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. This is achieved by forming a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker's length, flexibility, and chemical composition are pivotal in orchestrating the formation of a stable and productive ternary complex, which ultimately dictates the efficiency and selectivity of protein degradation.

The PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC molecule facilitates the ubiquitination and subsequent degradation of a target protein.

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Poly-ubiquitinated POI Ub Ubiquitin Ub->Ubiquitination Degradation POI Degradation Proteasome->Degradation Recycled_PROTAC Recycled PROTAC Degradation->Recycled_PROTAC PROTAC is released

Caption: General mechanism of PROTAC-mediated protein degradation.

Comparative Analysis of Linker Performance in BRD4-Targeting PROTACs

The following tables summarize quantitative data on the in vitro degradation of Bromodomain-containing protein 4 (BRD4), a well-studied therapeutic target. The data, synthesized from multiple studies, compares the performance of PROTACs with short PEG linkers, such as the this compound linker, to those with alkyl or more rigid linker structures. The key performance indicators are DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and Dmax (the maximum percentage of target protein degradation).

Disclaimer: The data presented below is a synthesis from various published studies. Direct comparison should be approached with caution as experimental conditions (e.g., cell lines, treatment times) may vary between the original sources.

Table 1: Comparison of Flexible Linkers (PEG vs. Alkyl) for BRD4 Degradation
Linker TypeLinker Composition (Example)E3 Ligase RecruitedDC50 (nM)Dmax (%)
Short PEG This compound derivative Cereblon (CRBN)>1000< 20
Short PEGPEG3VHL~100> 90
AlkylC8 Alkyl ChainVHL50-150> 85
Long PEGPEG5Cereblon (CRBN)< 100> 95

Note: Data for the this compound derivative in a CRBN-recruiting BRD4 PROTAC suggests that very short PEG linkers can be suboptimal for this specific E3 ligase/target combination.[1]

Table 2: Comparison of Flexible vs. Rigid Linkers for BRD4 Degradation
Linker TypeLinker Composition (Example)E3 Ligase RecruitedDC50 (nM)Dmax (%)
Short PEG This compound derivative VHL50-200> 80
Flexible AlkylC10 Alkyl ChainVHL75-250> 80
Rigid PiperazinePiperazine-based linkerCereblon (CRBN)< 50> 90
Rigid TriazoleTriazole-containing linkerVHL25-100> 95

Experimental Protocols for Key In Vitro Degradation Assays

Accurate and reproducible data are the cornerstones of effective PROTAC development. Below are detailed methodologies for key experiments cited in the evaluation of PROTACs.

Protocol 1: Western Blotting for Target Protein Degradation

This protocol is a standard method to quantify the reduction in the level of a target protein following treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Seed the desired cell line in 6-well plates at a density that will ensure 70-80% confluency at the time of harvesting.

  • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Prepare a stock solution of the PROTAC in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Remove the existing medium and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (DMSO only).

  • Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the band intensity of the protein of interest to the loading control.

  • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: In Vitro Ubiquitination Assay

This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.

1. Reaction Setup:

  • On ice, prepare a master mix containing ubiquitination buffer, ATP, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and the purified E3 ligase complex.

  • Aliquot the master mix into reaction tubes.

  • Add the purified target protein to each tube.

  • Add the PROTAC at various concentrations (or DMSO for vehicle control) to the respective tubes.

2. Ubiquitination Reaction:

  • Incubate the reaction mixtures at 30°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

3. Western Blot Analysis:

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane as described in the Western Blotting protocol.

  • Incubate the membrane with a primary antibody against the protein of interest.

  • Wash and incubate with an HRP-conjugated secondary antibody.

  • Visualize the bands using an ECL substrate.

4. Interpretation of Results:

  • A successful PROTAC will induce the appearance of higher molecular weight bands or a smear above the unmodified target protein band, which corresponds to poly-ubiquitinated protein. The intensity of this ubiquitination signal should be PROTAC concentration-dependent.

Visualizing Workflows and Relationships

To further clarify the experimental and logical frameworks in PROTAC research, the following diagrams are provided.

WB_Workflow start Start cell_culture Cell Culture & Seeding start->cell_culture protac_treatment PROTAC Treatment (Dose-Response & Time-Course) cell_culture->protac_treatment cell_lysis Cell Lysis & Protein Extraction protac_treatment->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblot detection Detection (ECL) immunoblot->detection analysis Data Analysis (Densitometry) detection->analysis dc50_dmax Determine DC50 & Dmax analysis->dc50_dmax end End dc50_dmax->end

Caption: Experimental workflow for Western Blot-based degradation assay.

Linker_Logic cluster_Linker Linker Properties cluster_Effects Biophysical & Cellular Effects cluster_Outcome Performance Outcome Length Length Ternary_Complex Ternary Complex Stability & Conformation Length->Ternary_Complex crucial for optimal fit Flexibility Flexibility (e.g., PEG vs. Alkyl) Flexibility->Ternary_Complex allows conformational sampling Composition Chemical Composition (e.g., Hydrophilicity) Solubility Solubility & Physicochemical Properties Composition->Solubility Permeability Cell Permeability Composition->Permeability Potency Degradation Potency (DC50) Ternary_Complex->Potency Efficacy Degradation Efficacy (Dmax) Ternary_Complex->Efficacy Solubility->Potency Permeability->Potency

Caption: Logical relationship between linker properties and PROTAC performance.

References

A Comparative Guide to PROTACs Featuring NH2-PEG2-C2-Boc and Alkyl Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target-binding and E3 ligase-recruiting moieties, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties.[1] This guide provides a comparative analysis of PROTACs synthesized with two common flexible linker types: those incorporating the polyethylene (B3416737) glycol (PEG)-based NH2-PEG2-C2-Boc linker and those utilizing traditional alkyl chains.

General Performance Characteristics

The choice between a PEG-based linker, such as one derived from this compound, and an alkyl linker can significantly impact a PROTAC's overall performance. The hydrophilic nature of PEG linkers generally enhances aqueous solubility, a common challenge for these high molecular weight molecules.[2] In contrast, the hydrophobicity of alkyl linkers can improve cell permeability.[1]

The flexibility of both linker types is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] However, the optimal linker length and composition are highly dependent on the specific target and E3 ligase pair and often require empirical optimization.[3]

Data Presentation: A Comparative Overview

The following tables summarize the general properties and anticipated performance of PROTACs with this compound and alkyl linkers based on current literature. It is important to note that the quantitative values (DC50, Dmax, etc.) are placeholders to illustrate a direct comparison and are marked as "Not Available" due to the lack of specific comparative data for a matched pair of PROTACs.

Table 1: Physicochemical and Pharmacokinetic Properties

PropertyPROTAC with this compound LinkerPROTAC with Alkyl LinkerKey Considerations
Aqueous Solubility Generally HigherGenerally LowerImproved solubility can aid in formulation and bioavailability.[2]
Cell Permeability Can be variable; may be lower due to increased polarityGenerally HigherHigher lipophilicity of alkyl linkers can enhance passive diffusion across cell membranes.[1]
Metabolic Stability Generally considered stable, but the ether linkages can be sites of metabolismGenerally considered to have good metabolic stabilityThe specific metabolic profile is highly dependent on the overall PROTAC structure.[1]
Pharmacokinetics Not AvailableNot AvailableLinker composition significantly influences the DMPK properties of a PROTAC.

Table 2: In Vitro Performance

ParameterPROTAC with this compound LinkerPROTAC with Alkyl LinkerKey Considerations
Binding Affinity (Target) Not AvailableNot AvailableThe linker should not sterically hinder the binding of the warhead to the target protein.
Binding Affinity (E3 Ligase) Not AvailableNot AvailableThe linker should not sterically hinder the binding of the E3 ligase ligand.
Ternary Complex Formation The flexibility of the PEG chain can facilitate productive complex formation.[1]The conformational freedom of alkyl chains can also support ternary complex formation.[1]The linker must enable an optimal orientation of the target and E3 ligase for ubiquitination.
Degradation (DC50) Not AvailableNot AvailableLower values indicate higher potency.
Degradation (Dmax) Not AvailableNot AvailableRepresents the maximum percentage of target protein degradation.

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the experimental approaches for evaluating these PROTACs, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded POI Fragments Proteasome->Degradation Recycling->PROTAC

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow General Experimental Workflow for PROTAC Evaluation cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Synthesis PROTAC Synthesis (with this compound or Alkyl Linker) Binding_Assay Binding Assays (SPR, ITC, etc.) Synthesis->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (NanoBRET, etc.) Synthesis->Ternary_Complex_Assay Permeability_Assay Cell Permeability (PAMPA) Synthesis->Permeability_Assay Degradation_Assay Protein Degradation (Western Blot) Binding_Assay->Degradation_Assay Ternary_Complex_Assay->Degradation_Assay Permeability_Assay->Degradation_Assay Viability_Assay Cell Viability Assay Degradation_Assay->Viability_Assay PK_Studies Pharmacokinetics Degradation_Assay->PK_Studies Efficacy_Studies In Vivo Efficacy PK_Studies->Efficacy_Studies

Caption: A general workflow for the synthesis and evaluation of PROTACs.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

Protocol 1: Western Blot for Protein Degradation

This protocol outlines the steps to quantify target protein degradation in cells treated with PROTACs.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTACs in cell culture medium.

    • Treat cells with varying concentrations of PROTACs or vehicle control (e.g., DMSO) for a specified time course (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities and normalize to the loading control to determine the percentage of protein degradation.

    • Calculate DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of PROTACs across an artificial lipid membrane.

  • Preparation of Plates:

    • Coat the filter of a 96-well acceptor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) and allow the solvent to evaporate.

    • Add buffer to the wells of the acceptor plate.

  • Compound Preparation and Incubation:

    • Prepare solutions of the PROTACs in a suitable buffer in a 96-well donor plate.

    • Place the donor plate on top of the acceptor plate, creating a "sandwich".

    • Incubate for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification and Permeability Calculation:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (V_A / (Area * time)) * ([drug]_acceptor / [drug]_donor) where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This biophysical technique can be used to measure the kinetics and affinity of ternary complex formation.

  • Immobilization of E3 Ligase:

    • Immobilize the purified E3 ligase (e.g., VHL or Cereblon) onto a sensor chip.

  • Binary Interaction Analysis:

    • Inject the target protein over the immobilized E3 ligase to assess any direct interaction.

    • Inject the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (ka, kd) and affinity (KD).

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • Analyze the sensorgrams to determine the kinetic parameters for ternary complex formation.

  • Cooperativity Calculation:

    • Calculate the cooperativity factor (α) by comparing the affinity of the PROTAC for the E3 ligase in the absence and presence of the target protein. An α value greater than 1 indicates positive cooperativity.

Conclusion

The selection of a suitable linker is a critical step in the design of effective PROTACs. While this compound offers the advantages of a defined PEG linker for improved aqueous solubility and provides a convenient synthetic handle, alkyl linkers can enhance cell permeability due to their increased hydrophobicity. The optimal choice is highly dependent on the specific properties of the target-binding and E3 ligase-recruiting ligands and the desired overall profile of the PROTAC. The experimental protocols provided herein offer a robust framework for the systematic evaluation and comparison of different linker strategies, ultimately guiding the development of potent and selective protein degraders for therapeutic applications.

References

Assessing the Plasma Stability of NH2-PEG2-C2-Boc Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of a linker-payload conjugate in systemic circulation is a critical determinant of its therapeutic efficacy and safety profile. Premature degradation of a linker can lead to off-target toxicity and a reduced therapeutic window. This guide provides a comprehensive comparison of the expected plasma stability of NH2-PEG2-C2-Boc conjugates against other common linker technologies, supported by established experimental methodologies for stability assessment.

The this compound linker is a non-cleavable linker featuring a short polyethylene (B3416737) glycol (PEG) spacer, an amide bond, and a tert-butyloxycarbonyl (Boc) protecting group. Its stability in plasma is governed by the chemical resilience of these components to enzymatic and chemical degradation.

Comparative Stability of Linker Technologies

While direct quantitative plasma stability data for the this compound linker is not extensively available in public literature, an assessment of its stability can be inferred from the behavior of its constituent chemical moieties in biological matrices. Non-cleavable linkers, by design, are generally characterized by high plasma stability. The release of a payload from such a linker typically occurs after the entire conjugate is internalized by the target cell and the antibody component is degraded in the lysosome[1][2][3]. This contrasts with cleavable linkers, which are designed to release their payload in response to specific physiological triggers, such as low pH or the presence of certain enzymes[4][5].

The stability of various linkers is a crucial factor in the development of antibody-drug conjugates (ADCs). For instance, linkers like glutamic acid-valine-citrulline have demonstrated exceptional stability in both mouse and human plasma, with no significant degradation observed over 28 days[6]. In contrast, some traditional linkers, such as certain valine-citrulline-based systems, have shown instability in rodent plasma due to enzymatic cleavage[6]. The incorporation of PEG chains into linkers has been shown to enhance the hydrophilicity and in vivo performance of ADCs[1][7].

Linker ClassLinkage TypePrimary Release MechanismRelative Plasma StabilityKey Considerations
This compound (Expected) Amide, Ether, CarbamateLysosomal degradation of the antibodyHighStability is contingent on the resistance of amide and ether bonds to plasma enzymes. The Boc group is generally stable at physiological pH.
Non-Cleavable (e.g., Thioether) ThioetherLysosomal degradation of the antibody[1][3]Very High[3]Payload is released with a linker-amino acid remnant, which must retain activity. Lacks a bystander effect[1].
Enzyme-Cleavable (e.g., Val-Cit) PeptideEnzymatic cleavage (e.g., by Cathepsin B) in the lysosome[4]Variable (can be unstable in rodent plasma)[6]Can produce a bystander effect. Susceptibility to plasma proteases is a concern[6].
pH-Sensitive (e.g., Hydrazone) HydrazoneAcid-catalyzed hydrolysis in the endosome/lysosomeModerate to LowCan be susceptible to hydrolysis at physiological pH, leading to premature drug release.
Reducible (e.g., Disulfide) DisulfideReduction in the cytoplasm (high glutathione (B108866) concentration)ModerateCan undergo exchange reactions with plasma thiols, leading to premature cleavage[2].

Experimental Protocol: In Vitro Plasma Stability Assay

The following is a detailed methodology for assessing the stability of a bioconjugate like this compound in plasma.

Objective: To determine the rate of degradation of a test conjugate in plasma from various species (e.g., human, mouse, rat) over time.

Materials:

  • Test conjugate (e.g., this compound conjugated to a payload)

  • Control plasma (e.g., human, mouse, rat), anticoagulated with heparin or EDTA

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN) containing an internal standard for LC-MS/MS analysis

  • 96-well microtiter plates

  • Incubator set to 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of the test conjugate in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • In a 96-well plate, add a small volume of the test conjugate stock solution to the plasma to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation.

    • Incubate the plate at 37°C with gentle agitation.

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes)[8]. The 0-minute time point serves as the initial concentration control.

  • Quenching: Immediately terminate the reaction at each time point by adding a volume of cold acetonitrile (containing an internal standard) to the plasma aliquot (e.g., a 3:1 ratio of ACN to plasma). This step precipitates the plasma proteins and stops enzymatic activity[8].

  • Sample Processing:

    • Vortex the quenched samples to ensure thorough mixing.

    • Centrifuge the samples at high speed (e.g., 4000 rpm for 5 minutes) to pellet the precipitated proteins[8].

  • LC-MS/MS Analysis:

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the concentration of the remaining parent conjugate in the supernatant using a validated LC-MS/MS method[6][9][10].

  • Data Analysis:

    • Calculate the percentage of the parent conjugate remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm of the percentage of remaining conjugate against time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression line using the formula: t½ = -0.693 / slope.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro plasma stability assay.

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis start Test Conjugate Stock incubate Incubate at 37°C start->incubate plasma Pre-warmed Plasma plasma->incubate timepoint Collect Aliquots at Time Points incubate->timepoint quench Quench with ACN + Internal Standard timepoint->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze data Calculate % Remaining & Half-life analyze->data Degradation_Pathway cluster_conjugate This compound Conjugate cluster_degradation Potential Degradation in Plasma cluster_products Potential Degradation Products conjugate Payload-C2(Amide)-PEG2(Ether)-NH(Carbamate)-Boc amide_cleavage Amidase Cleavage conjugate->amide_cleavage Amide Bond carbamate_cleavage Enzymatic/Chemical Cleavage conjugate->carbamate_cleavage Boc Group product1 Payload-C2-COOH + H2N-PEG2-NH-Boc amide_cleavage->product1 product2 Payload-C2-PEG2-NH2 + CO2 + tBuOH carbamate_cleavage->product2

References

Unraveling the Signature of NH2-PEG2-C2-Boc Conjugates: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the analytical landscape of PEGylated compounds, this guide offers a comparative look at the mass spectrometry analysis of NH2-PEG2-C2-Boc, a bifunctional linker critical in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates. Understanding the mass spectrometric behavior of this molecule is paramount for reaction monitoring, quality control, and metabolite identification. This document provides an overview of expected analytical data, detailed experimental protocols, and a comparison with alternative analytical methodologies.

At a Glance: Key Molecular Properties

The fundamental characteristics of the this compound linker, with the IUPAC name tert-butyl 3-[2-(2-aminoethoxy)ethoxy]propanoate, are summarized below. These values are crucial for the initial setup and interpretation of mass spectrometry data.

PropertyValueSource
Molecular Formula C₁₁H₂₃NO₄--INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[3], --INVALID-LINK--[4]
Molecular Weight 233.30 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[4]
Monoisotopic Mass 233.16270821 Da--INVALID-LINK--[4]

Mass Spectrometry Analysis: Expected Fragmentation

Electrospray ionization (ESI) is the preferred method for analyzing polar molecules like this compound. In positive ion mode, the primary observed species will be the protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion will reveal characteristic fragmentation patterns. The table below outlines the predicted major fragment ions based on the known fragmentation of PEG chains and Boc-protected amines.

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral LossFragment Identity
234.17178.11C₄H₈ (56 Da)[M+H - Isobutylene]⁺
234.17160.09C₄H₉OH (74 Da)[M+H - t-butanol]⁺
234.17134.10C₅H₉O₂ (101 Da)[Boc group]⁺
234.17190.12C₂H₄O (44 Da)[M+H - Ethylene (B1197577) oxide]⁺
234.17146.072 x C₂H₄O (88 Da)[M+H - 2 x Ethylene oxide]⁺
234.1788.08C₇H₁₅O₂ (145 Da)[H₂N-(CH₂)₂-O-(CH₂)₂-O]⁺

Note: The m/z values are calculated based on monoisotopic masses.

The fragmentation of the Boc (tert-Butoxycarbonyl) protecting group is a prominent feature, typically proceeding through the loss of isobutylene (B52900) (56 Da) or tert-butanol (B103910) (74 Da). Cleavage of the polyethylene (B3416737) glycol (PEG) backbone results in the characteristic loss of ethylene oxide units (44 Da).

Comparative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, other analytical techniques can provide complementary information for the characterization of this compound conjugates.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Purity, quantification, separation from reactants and byproducts.[5][6]High resolution, quantitative.Does not provide structural information on its own.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural confirmation, identification of impurities.Provides detailed structural information.Lower sensitivity than MS, requires larger sample amounts.
Charged Aerosol Detection (CAD) Quantification of PEGylated compounds lacking a UV chromophore.[7][8]Universal detection for non-volatile analytes.Response can be non-linear.

Experimental Protocol: ESI-MS/MS Analysis

The following protocol provides a general framework for the analysis of this compound using a standard electrospray ionization tandem mass spectrometer.

1. Sample Preparation:

  • Dissolve the this compound conjugate in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent to a final concentration of 1-10 µg/mL.

  • For complex mixtures, an initial purification or separation step using HPLC may be necessary.

2. Mass Spectrometer Settings (Positive Ion Mode):

  • Ionization Source: Electrospray Ionization (ESI)

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V

  • Source Temperature: 100 - 150 °C

  • Desolvation Temperature: 250 - 400 °C

  • Nebulizer Gas (Nitrogen) Flow: Instrument-dependent, typically 5-10 L/min

  • Drying Gas (Nitrogen) Flow: Instrument-dependent, typically 8-12 L/min

3. Data Acquisition:

  • Full Scan MS: Acquire data in the m/z range of 50-500 to identify the protonated molecule [M+H]⁺ at approximately m/z 234.17.

  • Tandem MS (MS/MS):

    • Select the [M+H]⁺ ion (m/z 234.17) as the precursor ion.

    • Apply collision-induced dissociation (CID) with argon as the collision gas.

    • Vary the collision energy (typically 10-30 eV) to optimize the fragmentation pattern and observe the characteristic fragment ions.

Visualizing the Workflow and Fragmentation

To better illustrate the analytical process and the molecular breakdown, the following diagrams are provided.

Mass Spectrometry Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dissolution Dissolution in Methanol/Acetonitrile Sample->Dissolution HPLC Optional HPLC Purification Dissolution->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 Full Scan MS (Detect [M+H]⁺) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Tandem MS (MS/MS) (Fragment Analysis) CID->MS2 Spectrum Mass Spectrum Interpretation MS2->Spectrum Fragmentation Fragmentation Pathway Analysis Spectrum->Fragmentation Predicted Fragmentation Pathway of [this compound+H]⁺ cluster_frags Primary Fragments cluster_subfrags Secondary Fragments Parent [M+H]⁺ m/z 234.17 Frag1 [M+H - C₄H₈]⁺ m/z 178.11 Parent->Frag1 - Isobutylene Frag2 [M+H - C₄H₉OH]⁺ m/z 160.09 Parent->Frag2 - t-butanol Frag3 [M+H - C₂H₄O]⁺ m/z 190.12 Parent->Frag3 - C₂H₄O SubFrag1 [M+H - 2xC₂H₄O]⁺ m/z 146.07 Frag3->SubFrag1 - C₂H₄O

References

Beyond Polyethylene Glycol: A Comparative Guide to Alternative Non-Cleavable Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of bioconjugation is continually evolving, driven by the pursuit of more effective and safer therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). For years, polyethylene (B3416737) glycol (PEG) has been the linker of choice, prized for its ability to improve solubility and extend the in-vivo half-life of conjugated molecules. However, growing concerns over potential immunogenicity and non-biodegradability have spurred the development of innovative, non-cleavable linker technologies. This guide provides an objective comparison of promising alternatives to the commonly used NH2-PEG2-C2-Boc linker, supported by experimental data to inform the selection of optimal linkers for next-generation bioconjugates.

The Rise of Alternatives: Addressing the Limitations of PEG

While PEG linkers have demonstrated utility, their widespread use has revealed certain drawbacks. A notable concern is the potential for pre-existing anti-PEG antibodies in a significant portion of the population, which can lead to accelerated clearance of PEGylated drugs and reduced efficacy. Furthermore, the non-biodegradable nature of PEG raises questions about long-term safety and potential tissue accumulation. These challenges have paved the way for a new generation of non-cleavable linkers designed to offer improved biocompatibility, stability, and performance.

This guide focuses on a comparative analysis of three promising classes of alternative non-cleavable linkers:

  • Polysarcosine (pSar): A polypeptoid with a structure analogous to polypeptides, offering excellent hydrophilicity and biocompatibility.

  • Polypeptide Linkers: Composed of natural amino acids, these linkers can be tailored for specific properties like flexibility and charge.

  • Polysaccharide Linkers: Utilizing natural polymers like dextran, these linkers are highly hydrophilic and biodegradable.

Comparative Performance Data

The selection of a linker is a critical determinant of a bioconjugate's overall performance. The following tables summarize key experimental data comparing the performance of these alternative linkers against PEG-based linkers in the context of ADCs.

Linker TypeKey Performance MetricObservationReference
Polysarcosine (pSar) Pharmacokinetics (Clearance) ADCs with pSar linkers (ADC-PSAR12) exhibited a lower clearance rate (38.9 mL/day/kg) compared to those with PEG linkers (ADC-PEG12) of the same length (47.3 mL/day/kg) in Sprague-Dawley rats, indicating a longer circulation half-life for pSar-ADCs.[1]
In Vivo Efficacy In a BT-474 breast cancer xenograft model, an ADC with a pSar linker demonstrated superior anti-tumor activity compared to an ADC with a PEG linker of the same length.[1]
Hydrophobicity pSar-based drug-linker platforms effectively reduce the hydrophobicity of the final ADC, even at high drug-to-antibody ratios (DAR).[1]
Polypeptide Plasma Stability Peptide linkers, such as those based on Gly-Ser repeats, can be designed to have high stability in human plasma.[2]
In Vivo Efficacy The choice of peptide sequence can influence the in vivo efficacy of an ADC, though direct quantitative comparisons to non-peptide linkers are payload and target-dependent.
Polysaccharide (Dextran) Tumor Accumulation A dextran-conjugated antibody showed significant tumor accumulation in a melanoma xenograft model.[3]
In Vivo Efficacy A dextran-docetaxel conjugate demonstrated a significant increase in intra-tumoral drug concentration (2.1- to 15.5-fold higher) compared to the parent drug over 96 hours in a breast cancer model.[4]

Experimental Protocols

To facilitate the evaluation and implementation of these alternative linkers, detailed protocols for key experimental procedures are provided below.

Protocol 1: Site-Specific Antibody Conjugation with a Non-Cleavable Linker

This protocol describes a general method for the site-specific conjugation of a linker to an antibody, which can be adapted for pSar, polypeptide, or polysaccharide linkers with appropriate functional groups.

Materials:

  • Monoclonal antibody (mAb)

  • Non-cleavable linker with a reactive handle (e.g., maleimide (B117702) or NHS ester)

  • Reducing agent (e.g., TCEP for hinge disulfide reduction)

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction (for Cysteine Conjugation):

    • Incubate the mAb with a 5-10 molar excess of TCEP in conjugation buffer for 1-2 hours at 37°C to reduce interchain disulfide bonds.

    • Remove excess TCEP using a desalting column.

  • Linker Conjugation:

    • Immediately add the maleimide-functionalized linker to the reduced antibody at a 5-10 molar excess.

    • Incubate the reaction for 1-2 hours at room temperature or 4°C.

  • Quenching:

    • Add a 10-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups on the linker. Incubate for 20 minutes.

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker and quenching reagent.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Assess the level of aggregation by SEC-MALS.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT assay to determine the cytotoxic potential of an ADC.[5]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC constructs and control antibody

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADCs and control antibody in complete culture medium.

    • Replace the medium in the wells with the ADC dilutions and incubate for 72-96 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization:

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each ADC.

Protocol 3: ADC Plasma Stability Assay

This protocol describes an in vitro assay to evaluate the stability of an ADC in plasma.[6][7]

Materials:

  • ADC constructs

  • Human, mouse, or rat plasma

  • Incubator at 37°C

  • LC-MS/MS system

  • Immunoaffinity capture beads (e.g., Protein A/G)

Procedure:

  • Incubation:

    • Incubate the ADC in plasma at a final concentration of 100 µg/mL at 37°C.

  • Time Points:

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).

  • Sample Preparation:

    • For analysis of drug deconjugation, capture the ADC from the plasma using immunoaffinity beads.

    • Elute the captured ADC and analyze by LC-MS to determine the average DAR at each time point.

    • For analysis of free payload, precipitate the plasma proteins and analyze the supernatant by LC-MS/MS to quantify the amount of released drug.

  • Data Analysis:

    • Plot the average DAR or the percentage of released payload over time to determine the stability profile of the ADC.

Visualizing the Mechanisms and Workflows

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the mechanism of action for ADCs.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell (Antigen-Positive) ADC->Tumor_Cell 1. Binding to Tumor Antigen Endosome Endosome Internalization Tumor_Cell->Internalization 2. Internalization Lysosome Lysosome Payload Released Cytotoxic Payload Lysosome->Payload 4. Antibody Degradation & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis Internalization->Endosome ADC_Stability_Workflow Start Start: ADC Sample Incubation Incubate ADC in Plasma at 37°C Start->Incubation Time_Points Collect Aliquots at Multiple Time Points Incubation->Time_Points Sample_Prep Sample Preparation Time_Points->Sample_Prep Analysis Analysis Sample_Prep->Analysis DAR_Analysis DAR Analysis (LC-MS) Analysis->DAR_Analysis Free_Payload_Analysis Free Payload Analysis (LC-MS/MS) Analysis->Free_Payload_Analysis Data_Analysis Data Analysis: Determine Stability Profile DAR_Analysis->Data_Analysis Free_Payload_Analysis->Data_Analysis End End: Stability Report Data_Analysis->End PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

References

A Comparative Guide to the Biological Evaluation of ADCs Featuring the NH2-PEG2-C2-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Antibody-Drug Conjugates (ADCs) utilizing the short, non-cleavable NH2-PEG2-C2-Boc linker against other linker technologies. The following sections detail the biological performance of ADCs with this linker, supported by experimental data and protocols for key evaluation assays.

Introduction to this compound in ADCs

The this compound moiety serves as a hydrophilic, non-cleavable linker in the construction of ADCs.[1][2][] Its design incorporates a short polyethylene (B3416737) glycol (PEG) chain to enhance the solubility and pharmacokinetic properties of the resulting conjugate.[4] As a non-cleavable linker, it relies on the complete degradation of the antibody component within the target cell's lysosome to release the cytotoxic payload.[5][6] This mechanism contributes to high plasma stability, minimizing premature drug release and potential off-target toxicity.[5]

Comparative Performance Analysis

The inclusion of a PEG linker, such as in the this compound structure, has been shown to significantly impact the biological characteristics of an ADC. The following tables summarize quantitative data from studies evaluating ADCs with PEG linkers compared to those with other linker types.

Linker TypeFold Increase in Half-life (in vivo)Fold Reduction in Cytotoxicity (in vitro)Reference
No PEG insertion (HM)1.01.0[7]
4 kDa PEG insertion (HP4KM)2.54.5[7]
10 kDa PEG insertion (HP10KM)11.222.0[7]
Non-cleavable PEG2 linker Data not availableShowed higher target-dependent cytotoxicity compared to some other non-cleavable linkers[8]

Table 1: Impact of PEGylation on ADC Half-life and Cytotoxicity. This table illustrates that the insertion of PEG chains significantly prolongs the circulation half-life of ADCs, a desirable pharmacokinetic property. However, this is often accompanied by a reduction in in vitro cytotoxicity, a trade-off that needs to be considered in ADC design.[7][9]

Linker TypeKey CharacteristicsAdvantagesDisadvantages
This compound (Short, Non-cleavable PEG) High plasma stability; relies on lysosomal degradation for payload release.[5][6]Improved therapeutic index, reduced off-target toxicity.[5]Limited bystander effect, potentially less effective in heterogeneous tumors.[10]
Cleavable Linkers (e.g., Val-Cit) Cleaved by specific enzymes or conditions in the tumor microenvironment.[6]Potent bystander effect, can kill neighboring antigen-negative tumor cells.[6]Can be less stable in circulation, leading to premature drug release.[11]
Long-chain PEG Linkers Significantly increased hydrophilicity and hydrodynamic radius.Markedly extended half-life, improved pharmacokinetics.[7]Can significantly reduce cytotoxicity and may hinder tumor penetration.[7][9]

Table 2: Qualitative Comparison of Different ADC Linker Technologies. This table provides a high-level comparison of the advantages and disadvantages associated with different classes of ADC linkers. The choice of linker is a critical determinant of an ADC's overall efficacy and safety profile.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of ADCs are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate tumor cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • ADC Treatment: Add serial dilutions of the ADC to the wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period of 72-120 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

In Vivo Efficacy in Xenograft Models

This experiment evaluates the anti-tumor activity of the ADC in a living organism.

Protocol:

  • Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, ADC, unconjugated antibody). Administer the treatments, typically via intravenous injection.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice weekly).

  • Efficacy Evaluation: Monitor tumor growth inhibition over time. The primary endpoint is often the delay in tumor growth or tumor regression in the treated groups compared to the control group.

  • Data Analysis: Plot the mean tumor volume for each group over time. Statistical analysis is used to determine the significance of the anti-tumor effect.

Plasma Stability Assay

This assay assesses the stability of the ADC in plasma, measuring the extent of drug deconjugation over time.

Protocol:

  • Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

  • Sample Preparation: At each time point, precipitate the plasma proteins to stop the reaction and separate the ADC from other plasma components.

  • Analysis by LC-MS: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the intact ADC and any released payload.

  • Data Analysis: Calculate the percentage of intact ADC remaining at each time point relative to the initial time point. This provides a measure of the ADC's stability in plasma.

Signaling Pathways and Experimental Workflows

The mechanism of action of many ADCs involves the inhibition of critical signaling pathways within cancer cells. The diagrams below illustrate a typical ADC mechanism of action and a general workflow for ADC biological evaluation.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Antibody Degradation & Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage Microtubule_Disruption Microtubule Disruption Payload->Microtubule_Disruption

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

ADC_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Efficacy Xenograft Efficacy Study Cytotoxicity->Efficacy Stability Plasma Stability Assay Stability->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity ADC_Development ADC Development & Characterization ADC_Development->Cytotoxicity ADC_Development->Stability

Caption: A typical workflow for the biological evaluation of an ADC.

Conclusion

The this compound linker represents a valuable tool in the design of ADCs, offering the benefits of a short, hydrophilic, and non-cleavable linker. Its non-cleavable nature contributes to high plasma stability, which can translate to an improved therapeutic index and reduced off-target toxicities. While the incorporation of PEG can sometimes lead to a decrease in in vitro cytotoxicity, the overall impact on in vivo efficacy is often positive due to improved pharmacokinetics. The choice of this linker, like any other, should be guided by the specific therapeutic application, the nature of the target antigen, and the properties of the cytotoxic payload. This guide provides a framework for the comparative evaluation of ADCs with the this compound linker, enabling researchers to make informed decisions in the development of next-generation cancer therapeutics.

References

Navigating the Spacer: A Comparative Guide to PROTACs with Varied PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a multifaceted challenge. Among the critical components of these heterobifunctional molecules, the linker connecting the target protein ligand and the E3 ligase recruiter plays a pivotal role in determining efficacy. This guide provides an in-depth comparison of PROTACs featuring polyethylene (B3416737) glycol (PEG) linkers of varying lengths, supported by experimental data, to inform the rational design of next-generation protein degraders.

The linker in a PROTAC is far more than a simple tether; its length, flexibility, and chemical composition are critical determinants of the molecule's ability to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] An optimal linker length is essential for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[3][4] PEG linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the synthetic tractability of modifying their length.[4][5]

Quantitative Comparison of PROTAC Performance with Different PEG Linkers

Systematic variation of PEG linker length has been shown to have a profound impact on the degradation efficiency of PROTACs. The optimal length is highly dependent on the specific protein of interest (POI) and the recruited E3 ligase.[4][6] Below are compiled data from studies on PROTACs targeting several key proteins, illustrating the structure-activity relationship of the PEG linker.

Case Study 1: Bromodomain-containing protein 4 (BRD4)

BRD4 is a well-studied target for PROTAC-mediated degradation. The following table summarizes data for a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.[6]

LinkerDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG355851.815
PEG420952.525
PEG5 15 >98 3.2 30
PEG630922.120
  • DC50: Half-maximal degradation concentration. A lower value indicates higher potency.[6]

  • Dmax: Maximum percentage of target protein degradation.[6]

  • Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion.[6]

  • Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.[6]

The data clearly indicates that for this specific BRD4-targeting PROTAC series, a PEG5 linker provides the optimal balance of degradation potency, cell permeability, and oral bioavailability.[6]

Case Study 2: Estrogen Receptor α (ERα) and TANK-binding kinase 1 (TBK1)

Further studies on other protein targets reinforce the principle of an optimal linker length. For ERα-targeting PROTACs, a 16-atom linker was found to be more effective than a 12-atom linker.[7] In the case of TBK1, a 21-atom linker demonstrated the highest potency, while linkers shorter than 12 atoms were inactive.[4][8] This underscores the necessity of empirical determination of the optimal linker length for each PROTAC system.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of PROTACs.

Western Blot for Protein Degradation

This assay is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC.

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). The DC50 and Dmax values can be calculated from the dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a biophysical technique used to measure the binding kinetics and affinity of the PROTAC to its target protein and the E3 ligase individually.[9][10]

  • Immobilization: Covalently immobilize the target protein or E3 ligase onto a sensor chip.

  • Binding Analysis: Inject a series of concentrations of the PROTAC over the sensor surface and monitor the change in the refractive index, which is proportional to the mass of bound analyte.

  • Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay used to predict passive membrane permeability.[6]

  • Preparation of Plates: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The acceptor plate is filled with a buffer solution.

  • Compound Addition: The PROTAC solution is added to the donor wells of the filter plate.

  • Incubation: The filter plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period.

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Papp: The apparent permeability coefficient (Papp) is calculated from the flux of the compound across the artificial membrane.

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow

Caption: Experimental workflow for Western Blot analysis.

References

The Crucial Role of the Linker in PROTAC Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker—the chemical bridge between the target protein ligand and the E3 ligase ligand—plays a pivotal role. Its composition, length, and flexibility are not merely passive spacers but critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of PROTAC efficiency with varied linker compositions, supported by experimental data and detailed methodologies.

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[1] They function by forming a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][3] The success of this process is highly dependent on the linker's ability to facilitate a productive ternary complex formation.[][5][6]

Impact of Linker Composition on PROTAC Performance

The linker's chemical makeup significantly influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[7] Common linker types include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and more rigid structures containing moieties like piperazine (B1678402) or piperidine.[][8]

  • PEG Linkers: Often favored for their hydrophilicity and biocompatibility, PEG linkers can improve the solubility of PROTACs.[9] The length of the PEG linker is a critical parameter that must be optimized for each specific target and E3 ligase pair.[9][10]

  • Alkyl Chains: These provide flexibility, which can be crucial for allowing the PROTAC to adopt a conformation that supports the formation of a stable ternary complex.[8] However, excessive flexibility can sometimes be detrimental.[]

  • Rigid Linkers: The incorporation of rigid groups can pre-organize the PROTAC molecule, potentially leading to more stable ternary complexes and improved selectivity.[]

The choice of linker composition is a balancing act. For instance, while flexible linkers are widely used, they can increase a PROTAC's susceptibility to oxidative metabolism.[] Conversely, rigid linkers might enhance stability but could also introduce steric hindrance that prevents effective ternary complex formation.[]

Quantitative Comparison of PROTAC Efficiency

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize data from comparative studies on PROTACs with varied linker compositions targeting different proteins.

Target ProteinE3 LigaseLinker Composition/LengthDC50 (nM)Dmax (%)Reference
ERα VHL12-atom hydrocarbon chain--[11]
16-atom hydrocarbon chain-Superior degradation[11]
TBK1 CRBN7-atom alkyl/etherNo degradation-
12-29 atom alkyl/etherSubmicromolar-[8]
21-atom alkyl/ether396[8]
29-atom alkyl/ether29276[8]
BTK CRBN4 PEG units1-40-[8]
BRD4 VHLPEG35585
PEG42095[10]
PEG515>98[10]
PEG63092[10]
EGFR CRBNVaried linker structures--[5]

Data synthesized from published literature.[5][11] Note: "-" indicates data not specified in the provided search results.

These studies consistently demonstrate that linker length and composition are critical for optimal degradation. For example, in the case of TBK1-targeting PROTACs, a minimum linker length was required to observe any degradation, with a 21-atom linker showing the highest potency. Similarly, for BRD4-targeting PROTACs, a PEG5 linker provided the best balance of potency and maximal degradation.

Signaling Pathway and Experimental Workflows

The rational design and evaluation of PROTACs follow a structured workflow, beginning with the identification of a suitable target and culminating in the assessment of degradation in cellular and in vivo models.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_ubiquitination Ubiquitination Cascade PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP-dependent E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->E3_Ligase Binds Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Recycled_PROTAC->POI Catalytic Cycle

Caption: General mechanism of PROTAC-mediated protein degradation.

PROTAC_Workflow Experimental Workflow for PROTAC Evaluation Design PROTAC Design & Synthesis Binding_Assay Binary Binding Assays (SPR, ITC, FP) Design->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (AlphaLISA, TR-FRET) Design->Ternary_Complex_Assay Cell_Permeability Cell Permeability Assays (PAMPA, Caco-2) Design->Cell_Permeability Degradation_Assay Western Blot / In-Cell Western (DC50, Dmax) Ternary_Complex_Assay->Degradation_Assay Cell_Permeability->Degradation_Assay Ubiquitination_Assay Ubiquitination Assays Degradation_Assay->Ubiquitination_Assay Selectivity_Profiling Proteomics-based Selectivity Profiling Degradation_Assay->Selectivity_Profiling In_Vivo In Vivo Efficacy Studies Selectivity_Profiling->In_Vivo

Caption: A typical experimental workflow for evaluating PROTAC efficiency.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment and comparison of PROTAC efficacy.

Western Blot for Protein Degradation

This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[10]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[10] After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[10]

Ternary Complex Formation Assays

Assays such as AlphaLISA and TR-FRET are used to measure the formation of the POI-PROTAC-E3 ligase ternary complex.[12]

  • AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay uses donor and acceptor beads conjugated to antibodies or proteins that recognize the POI and E3 ligase. When the ternary complex forms, the beads are brought into close proximity, resulting in a luminescent signal.

  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): This assay involves labeling the POI and E3 ligase with a donor and acceptor fluorophore pair. Formation of the ternary complex brings the fluorophores close enough for FRET to occur, which can be measured over time.

Cell Permeability Assays

These assays are crucial for determining if a PROTAC can cross the cell membrane to reach its intracellular target.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that measures the ability of a compound to diffuse from a donor compartment to an acceptor compartment through an artificial membrane.[13]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium that mimics the intestinal barrier, to assess both passive and active transport of a compound.[13]

Conclusion

The linker is a critical component in PROTAC design, with its length and chemical composition profoundly influencing degradation efficiency. A systematic approach to linker optimization, exploring a range of lengths and compositions, is paramount for developing potent and selective protein degraders. The experimental methodologies outlined in this guide provide a robust framework for the comparative evaluation of PROTAC performance, enabling researchers to make informed decisions in the rational design of next-generation targeted protein degradation therapeutics.

References

Validating Target Engagement of NH2-PEG2-C2-Boc PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PROTACs utilizing the NH2-PEG2-C2-Boc linker against other common linker classes, supported by experimental data. Detailed methodologies for key validation experiments are also presented to aid in the rational design and evaluation of next-generation protein degraders.

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

The this compound linker is a polyethylene (B3416737) glycol (PEG)-based linker. PEG linkers are frequently employed in PROTAC design due to their hydrophilicity, which can improve solubility and pharmacokinetic properties. This guide will provide a comparative analysis of the performance of PROTACs with PEG linkers and other common linker types, along with detailed protocols for validating their target engagement.

Comparative Analysis of PROTAC Linker Performance

Data Presentation: Quantitative Comparison of Linker Performance

The following table summarizes representative data from various studies to illustrate the impact of different linker types and lengths on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
PEG 16-atom PEG linkerEstrogen Receptor α (ERα)VHL~100>90[1]
PEG 12-atom PEG linkerEstrogen Receptor α (ERα)VHL~500~60[1]
PEG 21-atom PEG/alkyl linkerTANK-binding kinase 1 (TBK1)CRBN396[2]
PEG 1-2 PEG unitsBRD4CRBN>5000-[2]
PEG 4-5 PEG unitsBRD4CRBN<500-[2]
Alkyl 12-atom alkyl linkerEstrogen Receptor α (ERα)VHL>1000<20[1]
Alkyl 29-atom alkyl/ether linkerTANK-binding kinase 1 (TBK1)CRBN29276[2]

Key Experiments for Validating Target Engagement

A multi-assay approach is crucial for the comprehensive validation of a PROTAC's target engagement and degradation efficacy. The typical workflow involves confirming target protein degradation, verifying the mechanism of action through ternary complex formation and ubiquitination, and assessing the functional consequences.

Experimental Protocols

1. Western Blot for Target Protein Degradation

This is the most direct method to quantify the reduction in target protein levels following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.

Protocol:

  • Cell Treatment:

    • Treat cells with the PROTAC or vehicle control for a specified time.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[3][4]

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble target protein by Western blot or other protein detection methods.

    • A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

3. NanoBRET™ Assay for Ternary Complex Formation

This live-cell assay uses Bioluminescence Resonance Energy Transfer (BRET) to monitor the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Protocol:

  • Cell Transfection:

    • Co-transfect cells with plasmids encoding the target protein fused to a NanoLuc® luciferase (the BRET donor) and the E3 ligase fused to a HaloTag® (the BRET acceptor).

  • Cell Plating and Labeling:

    • Plate the transfected cells in a 96-well plate.

    • Add the HaloTag® NanoBRET® 618 Ligand (the acceptor fluorophore) to the cells.

  • PROTAC Treatment:

    • Add serial dilutions of the PROTAC to the cells.

  • Substrate Addition and BRET Measurement:

    • Add the Nano-Glo® Live Cell Substrate.

    • Measure the donor emission (at ~460 nm) and the acceptor emission (at >600 nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • An increase in the BRET signal indicates the formation of the ternary complex.

Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC POI Target Protein (POI) PROTAC->POI binds E3 E3 Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of action of a PROTAC.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Detection F->G H Data Analysis (DC50, Dmax) G->H

Caption: Western Blot experimental workflow.

CETSA_Workflow A Cell Treatment (PROTAC vs. Vehicle) B Heat Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation (Separate Soluble/Aggregated Proteins) C->D E Analysis of Soluble Fraction (e.g., Western Blot) D->E F Generate Melt Curve (Determine Thermal Shift) E->F

Caption: CETSA experimental workflow.

NanoBRET_Workflow A Co-transfect Cells with NanoLuc-POI & HaloTag-E3 B Plate Cells and Add HaloTag Ligand A->B C Treat with PROTAC B->C D Add Nano-Glo Substrate C->D E Measure Donor and Acceptor Emission D->E F Calculate NanoBRET Ratio (Ternary Complex Formation) E->F

Caption: NanoBRET experimental workflow.

References

Assessing Off-Target Effects of ADCs: A Comparative Guide to Linker Technologies, Featuring NH2-PEG2-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small molecule drugs. However, the therapeutic window of ADCs can be narrowed by off-target toxicities, a critical challenge in their development. The linker, which connects the antibody to the payload, plays a pivotal role in determining the stability, efficacy, and, crucially, the off-target effect profile of an ADC. This guide provides an objective comparison of linker technologies, with a focus on the non-cleavable linker NH2-PEG2-C2-Boc, to aid in the rational design and assessment of next-generation ADCs.

The Critical Role of the Linker in Mitigating Off-Target Effects

Off-target toxicity in ADCs can arise from several mechanisms, including the premature release of the cytotoxic payload in systemic circulation, non-specific uptake of the ADC by healthy tissues, or on-target toxicity in healthy tissues that express the target antigen at low levels. The linker's properties, particularly its stability and release mechanism, are key determinants of the ADC's safety profile.

Linkers are broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to release their payload in response to specific conditions within the tumor microenvironment or inside the target cell, such as low pH or the presence of certain enzymes. While this can lead to a potent "bystander effect" where the released drug kills neighboring antigen-negative tumor cells, it can also result in off-target toxicity if the linker is unstable in circulation.

Non-cleavable linkers, such as the polyethylene (B3416737) glycol (PEG)-based this compound, form a stable covalent bond between the antibody and the payload. The release of the payload from a non-cleavable linker is dependent on the complete proteolytic degradation of the antibody within the lysosome of the target cell. This mechanism generally leads to greater plasma stability and a more favorable safety profile by minimizing premature drug release.[1][2]

Comparison of Linker Technologies: Performance Data

While direct head-to-head comparative studies for ADCs utilizing the this compound linker are not extensively available in public literature, the following tables provide representative quantitative data comparing the in vitro cytotoxicity and in vivo toxicity of ADCs with different classes of linkers to illustrate the performance differences.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies

Linker TypeLinker ExamplePayloadTarget Cell LineIC50 (pM)Key Findings
Non-Cleavable SMCC DM1HER2+Not specified in direct comparisonGenerally less potent in vitro than cleavable counterparts but highly active.[3]
Non-Cleavable MC MMAFCD30+~3-fold higher therapeutic window than cleavable vc-MMAE.[4]Increased therapeutic window observed in vivo.
Cleavable Val-Cit (vc) MMAEHER2+14.3Potent in vitro cytotoxicity.[3]
Cleavable Hydrazone DoxorubicinVariousVariableGenerally less potent than protease-sensitive linkers.
Cleavable Disulfide (SPP) DM1HER2+Higher efficacy across high and low expressing cell lines compared to non-cleavable MCC-DM1.[5]Effective bystander killing.

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. The data presented are compiled from various sources and are for comparative illustration.

Table 2: In Vivo Maximum Tolerated Dose (MTD) of ADCs with Different Linker Technologies

Linker TypeLinker ExamplePayloadAnimal ModelMTD (mg/kg)Key Findings
Non-Cleavable SMCC DM1RatHigher MTD compared to some cleavable linker ADCs.Better tolerability due to increased plasma stability.[6]
Non-Cleavable MC MMAFMouseGenerally well-tolerated.Reduced off-target toxicity compared to cleavable counterparts.[2]
Cleavable Val-Cit (vc) MMAEMouseLower MTD in some studies.Potential for off-target toxicity due to linker instability.[6]

Note: MTD values can vary significantly based on the ADC components, animal species, and dosing schedule.

Experimental Protocols for Assessing Off-Target Effects

A thorough evaluation of an ADC's off-target effects requires a combination of in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on antigen-positive (target) and antigen-negative (off-target) cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test ADC and control articles (e.g., unconjugated antibody, free payload)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed both antigen-positive and antigen-negative cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[7]

  • ADC Treatment: Prepare serial dilutions of the test ADC and control articles in culture medium. Remove the overnight culture medium from the cells and add the ADC dilutions. Include wells with medium only as a blank control.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value. A significantly lower IC50 on antigen-positive cells compared to antigen-negative cells indicates target-specific cytotoxicity.

In Vitro Bystander Effect Assay (Co-culture Method)

Objective: To evaluate the ability of an ADC to kill neighboring antigen-negative cells through the release of a permeable cytotoxic payload from target antigen-positive cells.

Materials:

  • Antigen-positive (Ag+) cell line

  • Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • 96-well black, clear-bottom cell culture plates

  • Test ADC and control ADC (with a non-permeable payload)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Co-culture: Seed a mixture of Ag+ and GFP-labeled Ag- cells in varying ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate. Include monocultures of both cell lines as controls.

  • ADC Treatment: Treat the co-cultures and monocultures with a concentration of the test ADC that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.

  • Incubation: Incubate the plates for an appropriate duration (e.g., 72-144 hours).

  • Fluorescence Measurement: Measure the GFP fluorescence intensity in each well using a fluorescence plate reader or by imaging and quantifying GFP-positive cells with a fluorescence microscope.

  • Data Analysis: Compare the viability of the Ag- cells in the co-culture setting to the Ag- monoculture control. A significant reduction in the viability of Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.

In Vivo Toxicity Studies in Rodents

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity of an ADC in a relevant animal model.

Materials:

  • Immunocompromised mice or rats

  • Tumor cells for xenograft model (optional, for efficacy correlation)

  • Test ADC and vehicle control

  • Standard animal care and monitoring equipment

Procedure:

  • Animal Acclimation: Acclimate animals to the facility for at least one week before the study begins.

  • Dose Range Finding Study (optional): A preliminary study with a small number of animals per group to determine a range of doses for the main study.

  • Main Study Dosing: Administer the test ADC intravenously to groups of animals at escalating dose levels. Include a control group that receives the vehicle only.

  • Clinical Observations: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall appearance and behavior.

  • Hematology and Clinical Chemistry: Collect blood samples at predetermined time points to analyze hematological and clinical chemistry parameters, which can indicate effects on the hematopoietic system, liver, and kidneys.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect major organs and tissues for histopathological examination to identify any microscopic changes indicative of toxicity.

  • Data Analysis: Determine the MTD as the highest dose that does not cause unacceptable toxicity. Analyze all data to identify any dose-dependent toxicities and target organs.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (High Stability) cluster_target_cell Target Cancer Cell cluster_off_target Off-Target Cell / Premature Release ADC_stable Intact ADC (this compound Linker) Payload_bound Payload (Bound) Receptor Target Antigen ADC_stable->Receptor Internalization Internalization (Endocytosis) Receptor->Internalization Binding Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_release Payload Release (Payload-Linker-Amino Acid) Degradation->Payload_release Cytotoxicity Cell Death (Apoptosis) Payload_release->Cytotoxicity ADC_unstable Unstable ADC (e.g., Cleavable Linker) Free_payload Free Payload (Premature Release) ADC_unstable->Free_payload Off_target_toxicity Off-Target Toxicity Free_payload->Off_target_toxicity

Caption: ADC Mechanism: On-Target vs. Off-Target Pathways.

Bystander_Effect_Workflow cluster_setup Co-Culture Setup cluster_treatment ADC Treatment cluster_mechanism Bystander Killing Mechanism cluster_analysis Data Analysis Ag_pos Antigen-Positive (Ag+) Cells Co_culture Co-culture Ag+ and Ag- cells Ag_pos->Co_culture Ag_neg Antigen-Negative (Ag-) GFP-labeled Cells Ag_neg->Co_culture Add_ADC Add ADC with Permeable Payload Co_culture->Add_ADC Incubate Incubate (72-144h) Add_ADC->Incubate ADC_internalization ADC Internalization into Ag+ cell Payload_release Payload Release from Ag+ cell ADC_internalization->Payload_release Payload_diffusion Payload Diffusion to Ag- cell Payload_release->Payload_diffusion Ag_neg_death Ag- Cell Death Payload_diffusion->Ag_neg_death Measure_GFP Measure GFP Fluorescence Compare_viability Compare Viability of Ag- cells (Co-culture vs. Monoculture) Measure_GFP->Compare_viability

Caption: Experimental Workflow for In Vitro Bystander Effect Assay.

MTT_Assay_Workflow start Start seed_cells Seed Antigen-Positive & Antigen-Negative Cells (96-well plate) start->seed_cells add_adc Add Serial Dilutions of ADC seed_cells->add_adc incubate Incubate (72-120h) add_adc->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

References

Safety Operating Guide

Personal protective equipment for handling NH2-PEG2-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of NH2-PEG2-C2-Boc, a PEG-based PROTAC linker. Adherence to these protocols is essential to ensure a safe laboratory environment and minimize exposure risks for researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE)

When handling this compound, a cautious approach is necessary, incorporating PPE suitable for handling potent pharmaceutical compounds. The following PPE is required:

  • Hand Protection: Wear two pairs of chemotherapy-rated nitrile gloves.[1]

  • Body Protection: A solid-front, back-closing, long-sleeved disposable gown made of a low-lint, non-absorbent material is mandatory.[1] For extensive handling or situations with a risk of splashing, head-to-toe coveralls are recommended.[1]

  • Eye and Face Protection: Chemical splash goggles should be worn at all times.[1] A face shield should be worn over safety goggles during procedures with a high risk of splashing.[1]

  • Respiratory Protection: For procedures that may generate aerosols or dust, a fit-tested N95 respirator is the minimum requirement.[1][2] A powered air-purifying respirator (PAPR) is recommended for such activities.[1]

II. Operational Plan: Step-by-Step Handling

All handling of this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to control airborne particles.[1]

1. Receiving and Unpacking:

  • Upon arrival, inspect the package for any signs of damage or leakage.

  • Wear a single pair of gloves and a lab coat for the initial inspection.

  • If the package is compromised, do not open it. Isolate the package and contact your institution's Environmental Health and Safety (EHS) office.

  • If the package is intact, transport it to the designated handling area (e.g., chemical fume hood).

2. Storage:

  • Store the compound in a tightly closed container in a cool, dry, and ventilated area.[3]

  • For long-term storage, it is recommended to store at -20°C.[4][5]

  • Protect the container from physical damage.

3. Preparation and Use:

  • Before use, allow the product to warm up slowly to room temperature before opening to avoid moisture contamination.[3]

  • Conduct all weighing and solution preparation inside a chemical fume hood.

  • Use dedicated, clearly labeled equipment for handling this compound.

4. Spills and Accidental Release:

  • In case of a spill, ventilate the area and wear appropriate PPE as specified above.

  • For solid spills, clean up in a manner that does not disperse dust into the air. Moisten with water to reduce airborne dust. Use non-sparking tools and equipment.[3]

  • For liquid spills, absorb with vermiculite, dry sand, or similar material and place in a chemical waste container. Do not use combustible materials like sawdust.[3]

  • Do not flush to the sewer.[3]

III. Disposal Plan

All waste generated from handling this compound is considered hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, gowns, etc.), bench paper, and other solid materials must be collected in a dedicated, clearly labeled hazardous waste container.[1]

  • Sharps: All contaminated needles, syringes, and other sharps must be disposed of in a designated, puncture-proof sharps container.[1]

  • Chemical Waste: Unused material and solutions should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

IV. Quantitative Data Summary

PropertyValueSource
CAS Number756525-95-8[6][7]
Molecular FormulaC₁₁H₂₃NO₄[6]
Molecular Weight233.30 g/mol [6]
Purity≥95%[6]
Physical FormLiquid[7]
Boiling Point313.7 ± 22.0 °C at 760 mmHg[7]
Storage Temperature4°C (short-term), -20°C (long-term)[6][7]

V. Experimental Workflow

G cluster_receiving Receiving cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect Package (Single Gloves, Lab Coat) receive->inspect transport Transport to Fume Hood inspect->transport don_ppe Don Full PPE (Double Gloves, Gown, Goggles) transport->don_ppe prepare Prepare for Use (Warm to RT) don_ppe->prepare weigh_dissolve Weigh and Dissolve prepare->weigh_dissolve experiment Perform Experiment weigh_dissolve->experiment collect_solid Collect Solid Waste (PPE, consumables) experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid collect_sharps Collect Sharps experiment->collect_sharps dispose Dispose as Hazardous Waste collect_solid->dispose collect_liquid->dispose collect_sharps->dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NH2-PEG2-C2-Boc
Reactant of Route 2
Reactant of Route 2
NH2-PEG2-C2-Boc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.